molecular formula C9H6ClNO2S B186699 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid CAS No. 152149-00-3

2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid

Cat. No.: B186699
CAS No.: 152149-00-3
M. Wt: 227.67 g/mol
InChI Key: HBDVBZKFZBCJEW-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzo[d]thiazol-6-yl)acetic Acid ( 152149-00-3) is a high-purity benzothiazole derivative supplied with a minimum purity of ≥95% . This compound features a acetic acid functional group tethered to a 2-chlorobenzothiazole core, making it a valuable and versatile building block in medicinal chemistry and organic synthesis. With a molecular weight of 227.67 and the molecular formula C 9 H 6 ClNO 2 S, it is ideal for constructing more complex molecules. The benzothiazole scaffold is recognized as a privileged structure in drug discovery due to its diverse biological activities . Researchers utilize this compound as a key synthetic intermediate, particularly in the development of novel therapeutic agents. The chloro substituent at the 2-position of the benzothiazole ring offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic substitution, while the acetic acid side chain can be used to form amide linkages or other derivatives. Benzothiazole-based compounds have demonstrated significant potential in various research areas, including as antimicrobial agents against strains like Staphylococcus aureus and Escherichia coli , as well as in anticancer and anti-tuberculosis research . This makes this compound a critical starting material for synthesizing and screening new bioactive molecules. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

2-(2-chloro-1,3-benzothiazol-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c10-9-11-6-2-1-5(4-8(12)13)3-7(6)14-9/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDVBZKFZBCJEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. The synthesis is strategically designed in a multi-step sequence commencing with the readily available starting material, 4-aminophenylacetic acid. Key transformations include the protection of the carboxylic acid functionality via esterification, the construction of the benzothiazole core through a classic oxidative cyclization, and the crucial introduction of the 2-chloro substituent via a Sandmeyer reaction. This guide elucidates the rationale behind the chosen synthetic strategy, provides detailed, step-by-step experimental protocols, and discusses the underlying reaction mechanisms. All quantitative data is summarized in structured tables, and key transformations are visualized using process flow diagrams to ensure clarity and reproducibility.

Introduction and Strategic Overview

Benzothiazole derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous pharmacologically active agents. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have established them as privileged structures in medicinal chemistry. The target molecule, this compound, incorporates the key benzothiazole core functionalized with a chlorine atom at the 2-position and an acetic acid moiety at the 6-position. These features make it an attractive building block for the synthesis of more complex molecules in drug discovery programs.

The synthetic strategy detailed herein is designed for efficiency and scalability, employing well-established and reliable chemical transformations. A critical consideration in the synthesis of the target molecule is the presence of the carboxylic acid group, which could potentially interfere with several of the planned reaction steps. To mitigate this, the synthesis commences with the protection of the carboxylic acid as an ethyl ester. This protecting group is stable under the conditions required for the subsequent benzothiazole ring formation and the Sandmeyer reaction, and can be readily removed in the final step to yield the desired product.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound (I), suggests a logical disconnection strategy. The final deprotection step (hydrolysis of an ester) leads back to the ethyl ester intermediate (II). The key 2-chloro functionality can be installed via a Sandmeyer reaction, pointing to the corresponding 2-amino derivative (III) as a direct precursor. The benzothiazole ring of intermediate (III) can be constructed from a suitably substituted aniline, in this case, ethyl 4-aminophenylacetate (IV), through an oxidative cyclization reaction with a thiocyanate source. Finally, the starting material, ethyl 4-aminophenylacetate (IV), can be readily prepared by the esterification of commercially available 4-aminophenylacetic acid (V).

Retrosynthesis I This compound II Ethyl 2-(2-chlorobenzo[d]thiazol-6-yl)acetate I->II Hydrolysis III Ethyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate II->III Sandmeyer Reaction IV Ethyl 4-aminophenylacetate III->IV Benzothiazole Formation V 4-Aminophenylacetic acid IV->V Esterification

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway and Experimental Protocols

The forward synthesis is executed in a four-step sequence as outlined in the retrosynthetic analysis.

Synthetic_Pathway Start 4-Aminophenylacetic acid Step1 Step 1: Esterification Start->Step1 Intermediate1 Ethyl 4-aminophenylacetate Step1->Intermediate1 Step2 Step 2: Benzothiazole Formation Intermediate1->Step2 Intermediate2 Ethyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate Step2->Intermediate2 Step3 Step 3: Sandmeyer Reaction Intermediate2->Step3 Intermediate3 Ethyl 2-(2-chlorobenzo[d]thiazol-6-yl)acetate Step3->Intermediate3 Step4 Step 4: Hydrolysis Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct

Caption: Overall synthetic workflow.

Step 1: Synthesis of Ethyl 4-aminophenylacetate

The carboxylic acid of 4-aminophenylacetic acid is protected as an ethyl ester to prevent its participation in subsequent reactions. This is a standard Fischer esterification reaction.

Protocol:

  • To a suspension of 4-aminophenylacetic acid (10.0 g, 66.2 mmol) in absolute ethanol (150 mL), cautiously add concentrated sulfuric acid (3.0 mL).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and slowly pour it into a beaker containing ice water (300 mL).

  • Neutralize the solution by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield ethyl 4-aminophenylacetate as a solid, which can be used in the next step without further purification.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Yield (%) Physical Form
Ethyl 4-aminophenylacetateC₁₀H₁₃NO₂179.2290-95Light yellow solid
Step 2: Synthesis of Ethyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate

The benzothiazole ring is formed via an oxidative cyclization of the p-substituted aniline with potassium thiocyanate in the presence of bromine. This is a well-established method for the synthesis of 2-aminobenzothiazoles.[1]

Protocol:

  • In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve ethyl 4-aminophenylacetate (10.0 g, 55.8 mmol) and potassium thiocyanate (21.7 g, 223.2 mmol) in glacial acetic acid (150 mL).

  • Cool the mixture to 10-15 °C in an ice-water bath.

  • Slowly add a solution of bromine (3.2 mL, 61.4 mmol) in glacial acetic acid (30 mL) dropwise over a period of 30-45 minutes, ensuring the temperature does not exceed 20 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Pour the reaction mixture into a large beaker of ice water (500 mL) with vigorous stirring.

  • Neutralize the mixture with a concentrated aqueous ammonia solution to a pH of approximately 8.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from ethanol to afford pure ethyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Yield (%) Physical Form
Ethyl 2-(2-aminobenzo[d]thiazol-6-yl)acetateC₁₁H₁₂N₂O₂S236.2970-80White to off-white solid
Step 3: Synthesis of Ethyl 2-(2-chlorobenzo[d]thiazol-6-yl)acetate

The conversion of the 2-amino group to a 2-chloro group is achieved via the Sandmeyer reaction.[2][3] This involves the formation of a diazonium salt intermediate, which is then displaced by a chloride ion using a copper(I) chloride catalyst.

Protocol:

  • Diazotization:

    • Suspend ethyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate (5.0 g, 21.2 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL).

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.6 g, 23.3 mmol) in water (10 mL) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) chloride (2.5 g, 25.4 mmol) in concentrated hydrochloric acid (20 mL) and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

    • Cool the mixture to room temperature and pour into water (200 mL).

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to give ethyl 2-(2-chlorobenzo[d]thiazol-6-yl)acetate.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Yield (%) Physical Form
Ethyl 2-(2-chlorobenzo[d]thiazol-6-yl)acetateC₁₁H₁₀ClNO₂S255.7250-60Pale yellow solid
Step 4: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is generally preferred to avoid any potential side reactions with the chloro-substituted benzothiazole ring.

Protocol:

  • Dissolve ethyl 2-(2-chlorobenzo[d]thiazol-6-yl)acetate (2.0 g, 7.8 mmol) in a mixture of ethanol (30 mL) and a 10% aqueous solution of sodium hydroxide (15 mL).

  • Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 25 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Yield (%) Physical Form
This compoundC₉H₆ClNO₂S227.6785-95White to off-white solid

Characterization Data

Ethyl 2-(2-chlorobenzo[d]thiazol-6-yl)acetate:

  • ¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the methylene protons of the acetate group, and aromatic protons of the benzothiazole ring.

  • IR (KBr, cm⁻¹): Characteristic peaks for the C=O stretch of the ester (around 1735 cm⁻¹), C=N of the thiazole ring, and C-Cl bond.

  • Mass Spectrometry (EI): A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for the chlorine atom.

This compound:

  • ¹H NMR (DMSO-d₆): A broad singlet for the carboxylic acid proton, a singlet for the methylene protons, and signals for the aromatic protons.

  • IR (KBr, cm⁻¹): A broad O-H stretch for the carboxylic acid, a sharp C=O stretch (around 1700 cm⁻¹), and characteristic absorptions for the benzothiazole ring.

  • Mass Spectrometry (EI): The molecular ion peak and fragmentation patterns consistent with the structure.

Mechanistic Insights

Benzothiazole Formation

The formation of the 2-aminobenzothiazole ring is a well-studied reaction. It is believed to proceed through the initial formation of a thiourea derivative from the reaction of the aniline with thiocyanate. This is followed by an intramolecular electrophilic cyclization onto the aromatic ring, which is facilitated by the bromine oxidant, and subsequent aromatization to yield the stable benzothiazole ring system.

Sandmeyer Reaction

The Sandmeyer reaction is a classic example of a radical-nucleophilic aromatic substitution (SRNAr).[4] The mechanism involves the following key steps:

  • Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a stable diazonium salt.

  • Single Electron Transfer (SET): The copper(I) catalyst donates an electron to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas.

  • Halogen Transfer: The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, regenerating the copper(I) catalyst and forming the final aryl chloride product.

Sandmeyer_Mechanism cluster_0 Diazotization cluster_1 Sandmeyer Reaction ArNH2 Ar-NH2 Diazonium Ar-N2+ ArNH2->Diazonium NaNO2, HCl, 0-5 °C Diazonium_salt Ar-N2+ Aryl_radical Ar• Diazonium_salt->Aryl_radical Cu(I)Cl (SET) Final_product Ar-Cl Aryl_radical->Final_product Cu(II)Cl2 N2 N2 CuI Cu(I)Cl CuII Cu(II)Cl2 CuII->CuI Regeneration

Sources

An In-depth Technical Guide to 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid is a heterocyclic compound featuring a benzothiazole core. This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1][2][3] The benzothiazole scaffold, a fusion of a benzene ring and a thiazole ring, provides a versatile framework for interacting with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4] The specific substitution of a chloro group at the 2-position and an acetic acid moiety at the 6-position of the benzothiazole ring in the title compound suggests its potential as a key intermediate or a pharmacologically active agent itself. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, offering a valuable resource for professionals in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. These properties influence its reactivity, solubility, and bioavailability.

PropertyValueSource
CAS Registry Number 152149-00-3[5][6][7]
Molecular Formula C9H6ClNO2S[5][7]
Molecular Weight 227.67 g/mol [5][7]
IUPAC Name 2-(2-chloro-1,3-benzothiazol-6-yl)acetic acid[7]
SMILES C1=CC2=C(C=C1CC(=O)O)SC(=N2)Cl[5][7]
Physical Form Solid
Purity Typically ≥95%[6]
Storage Conditions Inert atmosphere, Room Temperature; Keep in dark place, inert atmosphere, 2-8°C[5]

Synthesis and Reactivity

The synthesis of this compound and its derivatives is of key interest for creating libraries of compounds for biological screening. While a specific, detailed synthesis for this exact molecule is not widely published, general synthetic strategies for benzothiazole derivatives can be extrapolated.[4][8][9][10]

General Synthetic Approach

A plausible synthetic route could involve the formation of a 2-aminobenzothiazole precursor followed by diazotization and chlorination, and subsequent manipulation of a side chain to introduce the acetic acid moiety. A hypothetical synthetic workflow is outlined below.

Synthesis_Workflow A Substituted Aniline B 2-Amino-6-substituted-benzothiazole A->B Reaction with KSCN/Br2 C 2-Chloro-6-substituted-benzothiazole B->C Sandmeyer Reaction (NaNO2, HCl, CuCl) D This compound C->D Side-chain manipulation (e.g., hydrolysis of a nitrile or ester)

Caption: Hypothetical synthesis workflow for this compound.

Key Reactions and Mechanistic Insights
  • Benzothiazole Ring Formation: The core benzothiazole structure is often synthesized through the reaction of a substituted 2-aminothiophenol with a variety of reagents. An alternative and common method is the reaction of a substituted aniline with potassium thiocyanate and bromine, which proceeds through an electrophilic aromatic substitution and subsequent cyclization.

  • Introduction of the Chloro Group: The Sandmeyer reaction is a classic and effective method for introducing a chlorine atom at the 2-position of the benzothiazole ring. This involves the diazotization of a 2-aminobenzothiazole precursor with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then treated with a copper(I) chloride catalyst.

  • Elaboration of the Acetic Acid Moiety: The acetic acid side chain can be introduced through various synthetic strategies. One common approach is to start with a precursor that already contains a functional group at the 6-position, such as a methyl group, which can then be halogenated and converted to a nitrile, followed by hydrolysis to the carboxylic acid. Alternatively, a precursor with a halogen at the 6-position could undergo a palladium-catalyzed cross-coupling reaction with a suitable two-carbon building block.

Reactivity Profile

The reactivity of this compound is dictated by its functional groups:

  • 2-Chloro Position: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, making it a valuable handle for further derivatization.

  • Carboxylic Acid Group: The acetic acid moiety can undergo typical carboxylic acid reactions, such as esterification, amidation, and reduction.

Spectral Data and Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.[11][12][13]

Expected Spectroscopic Features:
  • Infrared (IR) Spectroscopy:

    • A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

    • A strong C=O stretching absorption for the carboxylic acid, expected around 1700-1725 cm⁻¹.

    • C=N stretching of the thiazole ring around 1600-1650 cm⁻¹.

    • C-Cl stretching vibrations in the fingerprint region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Aromatic protons on the benzene ring would appear as a complex multiplet pattern in the aromatic region (typically 7-8 ppm). A singlet for the methylene (-CH₂-) protons of the acetic acid group would be expected, likely deshielded by the aromatic ring. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

    • ¹³C NMR: Distinct signals for the nine carbon atoms would be observed. The carbonyl carbon of the carboxylic acid would be significantly downfield (around 170-180 ppm). Aromatic and thiazole carbons would appear in the 110-160 ppm range. The methylene carbon would be in the aliphatic region.

  • Mass Spectrometry (MS):

    • The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

    • Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic fragments of the benzothiazole core.

Spectral_Analysis_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained IR IR Spectroscopy Functional_Groups Functional Groups (e.g., C=O, O-H) IR->Functional_Groups NMR NMR (¹H, ¹³C) Connectivity Atom Connectivity & Chemical Environment NMR->Connectivity MS Mass Spectrometry Molecular_Weight Molecular Weight & Elemental Composition MS->Molecular_Weight Structure Structural Elucidation of This compound Functional_Groups->Structure Connectivity->Structure Molecular_Weight->Structure

Caption: Workflow for the structural characterization of the target compound.

Applications in Drug Discovery and Research

Benzothiazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1][4] This makes this compound a valuable starting material for the synthesis of novel therapeutic agents.

Potential Therapeutic Areas:
  • Oncology: Many benzothiazole-containing compounds have demonstrated potent anticancer activity by targeting various enzymes and signaling pathways involved in cancer progression.[1][4]

  • Infectious Diseases: The benzothiazole nucleus is a key component of numerous compounds with antibacterial, antifungal, and antiviral properties.[1][2][3]

  • Neurodegenerative Diseases: Some benzothiazole derivatives have shown promise in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1][4]

  • Anti-inflammatory Agents: The structural features of benzothiazoles allow for the design of potent anti-inflammatory drugs.[3][4]

The presence of the reactive 2-chloro group and the carboxylic acid handle on this compound allows for its incorporation into larger, more complex molecules through various chemical transformations, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, general guidelines for handling similar chemical classes should be followed.[14][15][16][17]

General Safety Recommendations:
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[15][16]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[15][16]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[14][16] Avoid formation of dust and aerosols.[16]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] Keep away from incompatible materials such as oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

It is crucial to consult the specific Safety Data Sheet provided by the supplier before handling this compound.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the fields of medicinal chemistry and drug discovery. Its benzothiazole core, combined with strategically placed functional groups, makes it an attractive building block for the synthesis of novel bioactive molecules. A thorough understanding of its chemical properties, synthetic accessibility, and reactivity is essential for harnessing its full potential in the development of new therapeutics. This guide provides a foundational understanding for researchers and scientists working with this and related compounds, emphasizing the importance of both its chemical characteristics and safe handling practices.

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A Technical Guide to the Spectroscopic Characterization of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectroscopic data for the novel compound 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid. Designed for researchers and professionals in drug development, this document synthesizes predictive data with established principles of spectroscopic analysis. In the absence of direct experimental spectra in publicly available literature, this paper establishes a robust predictive framework based on data from analogous structures, ensuring a high degree of scientific validity.

The structural confirmation of a target molecule is fundamental in chemical and pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are cornerstones of this process, each providing a unique piece of the structural puzzle. This guide will detail the predicted spectroscopic signature of this compound and the experimental protocols to obtain such data.

Figure 1: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts are based on the analysis of similar structures.

Table 1: Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Ar-H (H4) ~8.0 - 8.2 d 1H Deshielded by the adjacent sulfur atom and the thiazole ring.
Ar-H (H5) ~7.4 - 7.6 dd 1H Influenced by ortho and meta couplings.
Ar-H (H7) ~7.9 - 8.1 d 1H Deshielded due to proximity to the electron-withdrawing thiazole nitrogen.
-CH₂- ~3.8 - 4.0 s 2H Methylene protons adjacent to an aromatic ring and a carbonyl group.

| -COOH | ~12.0 - 13.0 | br s | 1H | Highly deshielded acidic proton, signal may be broad. |

Causality Behind Predictions: The chemical shifts for the benzothiazole core are predicted based on data for 2-chlorobenzothiazole and 2-amino-6-chlorobenzothiazole.[1][2] The aromatic protons are expected in the range of 7.0-8.5 ppm. The methylene (-CH₂-) protons' chemical shift is estimated based on substituted phenylacetic acids. The carboxylic acid proton is characteristically found at a very downfield shift.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature. A standard pulse sequence is typically sufficient.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Use the solvent peak as a reference.

cluster_workflow ¹H NMR Experimental Workflow A Weigh 5-10 mg of sample B Dissolve in 0.7 mL deuterated solvent A->B Precision balance C Transfer to NMR tube B->C Vortex if needed D Place in spectrometer C->D E Acquire data (e.g., 16 scans) D->E Tune and shim F Process data (FT, phasing, baseline correction) E->F G Analyze spectrum F->G Integration & peak picking

Figure 2: Workflow for ¹H NMR analysis.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (δ, ppm) Rationale
-COOH ~170 - 175 Characteristic for a carboxylic acid carbonyl carbon.[3]
C=N (C2) ~160 - 165 Carbon in the thiazole ring double bonded to nitrogen.
Aromatic C-Cl ~130 - 135 Aromatic carbon attached to chlorine.
Aromatic C-S ~125 - 130 Aromatic carbon attached to sulfur.
Quaternary Ar-C ~135 - 155 Benzene ring fusion carbons and carbon attached to the acetic acid moiety.
Aromatic C-H ~120 - 130 Aromatic carbons bearing a proton.

| -CH₂- | ~40 - 45 | Methylene carbon adjacent to an aromatic ring and a carbonyl group. |

Causality Behind Predictions: The predictions are based on established chemical shift ranges for functional groups and data from similar benzazole structures.[4][5] The electron-withdrawing nature of the chlorine atom and the heteroatoms in the thiazole ring will influence the chemical shifts of the aromatic carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.

  • Instrumentation: A 100 MHz (for carbon) or higher spectrometer is recommended.

  • Data Acquisition: A standard proton-decoupled pulse sequence is used. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted Characteristic IR Absorptions

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
O-H (Carboxylic Acid) 2500 - 3300 Broad Stretching
C-H (Aromatic) 3000 - 3100 Medium Stretching
C-H (Aliphatic -CH₂-) 2850 - 2960 Medium Stretching
C=O (Carboxylic Acid) 1700 - 1725 Strong Stretching
C=N (Thiazole) 1600 - 1630 Medium Stretching
C=C (Aromatic) 1450 - 1600 Medium-Weak Stretching
C-O (Carboxylic Acid) 1210 - 1320 Strong Stretching

| C-Cl | 700 - 800 | Strong | Stretching |

Causality Behind Predictions: These predictions are based on well-established correlation tables for IR spectroscopy.[6][7][8] The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer. The strong C=O stretch is a key diagnostic peak. The C=N and aromatic C=C stretches will appear in the fingerprint region. The presence of a strong band in the lower frequency region can be attributed to the C-Cl stretch.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)

  • Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

  • Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrum Data

  • Molecular Ion (M⁺): The nominal mass of C₉H₆ClNO₂S is 227. A high-resolution mass spectrum would provide the exact mass.

  • Isotope Pattern: Due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), the mass spectrum will show a characteristic M⁺ peak and an M+2 peak with an intensity ratio of approximately 3:1.[9][10]

Table 4: Predicted Key Fragment Ions (Electron Ionization)

m/z Proposed Fragment Rationale
227/229 [C₉H₆ClNO₂S]⁺ Molecular ion peak (M⁺/M+2).
182/184 [M - COOH]⁺ Loss of the carboxylic acid group.
168/170 [C₇H₃ClNS]⁺ Further fragmentation of the benzothiazole ring.

| 134 | [C₇H₄NS]⁺ | Loss of chlorine from a fragment. |

Causality Behind Predictions: The fragmentation pattern is predicted based on the stability of the resulting ions. The loss of the carboxylic acid group is a common fragmentation pathway for such compounds.[11] The benzothiazole core is relatively stable, and its fragmentation will lead to characteristic ions.[12][13]

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Inject the sample into a liquid chromatograph (LC) system equipped with a suitable column (e.g., C18) to separate the analyte from any impurities.

  • Ionization: The eluent from the LC is directed to the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., Quadrupole or Time-of-Flight).

  • Data Acquisition: The mass spectrum is recorded.

cluster_fragmentation Predicted EI Mass Spectrometry Fragmentation M [M]⁺˙ m/z 227/229 F1 [M - COOH]⁺ m/z 182/184 M->F1 - COOH F2 [C₇H₃ClNS]⁺ m/z 168/170 F1->F2 - CH₂ F3 [C₇H₄NS]⁺ m/z 134 F2->F3 - Cl

Figure 3: Predicted fragmentation pathway for this compound.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile for this compound. The outlined NMR, IR, and Mass Spectrometry data, derived from the analysis of structurally related compounds and established spectroscopic principles, offer a robust framework for the characterization and structural verification of this molecule. The detailed experimental protocols provide a clear path for researchers to obtain and interpret the necessary data, ensuring scientific rigor in their synthetic and analytical endeavors.

References

  • Karminski-Zamola, G., Fišer-Jakić, L., Tralić-Kulenovic, V., & Bajić, M. (n.d.). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Spectroscopy Letters, 31(7). Available at: [Link]

  • Maruthamuthu, D., Rajagopal, G., Dileepan, B., & Shanthi, A. V. K. (n.d.). 13C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives. ResearchGate. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Available at: [Link]

  • Diva-portal.org. (n.d.). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Available at: [Link]

  • PubChem. (n.d.). 2-Chlorobenzothiazole. Available at: [Link]

  • MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Available at: [Link]

  • ScienceDirect. (n.d.). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • ACS Publications. (n.d.). Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 2: Synthesis of Imino-3-(6-substitutedbenzo[d]thiazol-2-yl).... Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Available at: [Link]

  • MassBank. (2021). Benzothiazoles. Available at: [Link]

  • ResearchGate. (n.d.). Infrared Spectrum of substituted benzothiazoles (BT1-BT3) derivatives. Available at: [Link]

  • University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table. Available at: [Link]

  • NIST. (n.d.). Benzothiazole. WebBook. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. Available at: [Link]

  • YouTube. (2023). How to Predict NMR in ChemDraw. Available at: [Link]

  • Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available at: [Link]

  • ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. Available at: [Link]

  • Chemistry LibreTexts. (2019). Br and Cl. Available at: [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

  • MDPI. (n.d.). The Microwave Rotational Electric Resonance (RER) Spectrum of Benzothiazole. Available at: [Link]

  • Kwantlen Polytechnic University. (2021). Radicals and Mass Spectrometry (MS) Spring 2021. Available at: [Link]

  • NIH. (n.d.). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. PMC. Available at: [Link]

  • ResearchGate. (2020). Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole. Available at: [Link]

Sources

In-depth Technical Guide on the Crystal Structure of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid: Data Unavailability

Author: BenchChem Technical Support Team. Date: January 2026

Researchers, scientists, and drug development professionals are advised that a comprehensive search of publicly available scientific literature and chemical databases has revealed no specific experimental data on the crystal structure of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid.

While the compound this compound is listed in chemical supplier databases and platforms such as PubChem[1][2], these sources provide basic molecular information like formula (C9H6ClNO2S) and molecular weight, but do not contain experimentally determined crystallographic data. In-depth searches for dedicated research articles or structural database entries detailing the synthesis, crystallization, and X-ray diffraction analysis of this specific molecule have been unsuccessful.

The benzothiazole scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The literature contains studies on the synthesis and crystal structures of various other benzothiazole derivatives. For instance, research has been published on the crystal structure of compounds like N-(benzo[d]thiazol-2-yl)-2-chloroacetamide and N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, providing insights into the molecular geometry and intermolecular interactions of related structures.[5][6] Additionally, synthetic methodologies for creating diverse benzothiazole-based compounds are well-documented.[7][8]

However, the specific substitution pattern of a chloro group at the 2-position and an acetic acid moiety at the 6-position of the benzothiazole ring in the target compound makes it a unique chemical entity for which dedicated crystallographic analysis has not been reported in the accessible scientific domain.

Without experimental crystallographic data, it is not possible to provide an in-depth technical guide on the crystal structure of this compound. Key information that would form the core of such a guide, including unit cell dimensions, space group, atomic coordinates, bond lengths, bond angles, and analysis of intermolecular interactions (such as hydrogen bonding and π-stacking), remains undetermined.

For researchers and professionals in drug development interested in the solid-state properties of this compound, the generation of this data through single-crystal X-ray diffraction analysis would be a necessary first step. Such an investigation would provide foundational knowledge for understanding its physicochemical properties, which are critical for formulation, bioavailability, and structure-activity relationship (SAR) studies.

Sources

Physical and chemical properties of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid

Introduction

The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3][4] Understanding the fundamental physical and chemical properties of functionalized benzothiazole derivatives is paramount for their effective utilization in drug design and synthesis. This guide provides a comprehensive technical overview of this compound, a versatile intermediate possessing two key reactive functionalities: a carboxylic acid and an activated chloro-substituent. We will delve into its structural attributes, physicochemical parameters, reactivity profile, and the standard workflows for its characterization, offering field-proven insights for researchers leveraging this compound as a building block in synthetic chemistry and drug discovery.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to confirm its structure and establish its key identifiers. This compound is a substituted benzothiazole with an acetic acid moiety at the 6-position and a chlorine atom at the 2-position of the heterocyclic ring.

IdentifierValueSource
IUPAC Name This compoundPubChem
CAS Number 152149-00-3[5]
Molecular Formula C₉H₆ClNO₂S[5][6]
Molecular Weight 227.67 g/mol [5][6]
Canonical SMILES C1=CC2=C(C=C1CC(=O)O)SC(=N2)Cl[5]
InChI Key NHWREWFNNXLTDT-UHFFFAOYSA-N[7]
Physical Form Solid[7]

Physicochemical Properties

A thorough understanding of a compound's physical properties is critical for designing experiments, developing formulations, and predicting its behavior in biological systems. While extensive experimental data for this specific molecule is not publicly available, we can predict its properties based on its structure and data from analogous compounds.

PropertyPredicted/Known ValueScientific Rationale & Discussion
Melting Point >150 °C (Predicted)As a crystalline solid with potential for strong intermolecular hydrogen bonding via the carboxylic acid group, a relatively high melting point is expected. For comparison, the related 2-(2-aminobenzo[d]thiazol-6-yl)acetic acid is a solid.[7]
Boiling Point >400 °C (Predicted, with decomposition)High boiling point is expected due to the molecular weight and polarity. However, thermal decomposition before boiling is likely for such functionalized heterocyclic compounds.
Aqueous Solubility Poorly solubleThe molecule contains a large hydrophobic benzothiazole core. The carboxylic acid group provides some polarity, but overall aqueous solubility is expected to be low. Solubility will increase significantly in basic aqueous solutions (pH > pKa) due to deprotonation to the carboxylate salt.
Organic Solvent Solubility Soluble in DMSO, DMF, Methanol, THFTypical for polar aprotic and polar protic organic solvents, which can disrupt the crystal lattice and solvate the molecule. This is a common characteristic for benzothiazole derivatives used in synthesis and screening.[8][9]
pKa (Carboxylic Acid) ~3.0 - 4.0 (Predicted)The acidity of the carboxylic acid is enhanced by the electron-withdrawing nature of the aromatic benzothiazole ring system. For context, the pKa of 2-chlorobenzoic acid is 2.89.[10] The specific electronic contribution of the 2-chlorobenzothiazole moiety will modulate this value.
LogP 2.5 - 3.5 (Predicted)The octanol-water partition coefficient (LogP) is predicted to be in a range typical for drug-like molecules, indicating a balance between hydrophilicity and lipophilicity, which is essential for membrane permeability.

Chemical Profile and Reactivity

The synthetic utility of this compound stems from its distinct reactive centers, which can be addressed with high selectivity.

  • Carboxylic Acid Group: This functional group is a primary site for modification. It readily participates in standard reactions such as:

    • Esterification: Reaction with alcohols under acidic conditions to form esters, such as its methyl ester analogue.[11]

    • Amide Bond Formation: Coupling with amines using standard reagents like EDC/HOBt or conversion to an acyl chloride followed by reaction with an amine.[3] This is a cornerstone of medicinal chemistry for building larger, more complex molecules.

  • C2-Chloro Substituent: The chlorine atom at the 2-position of the benzothiazole ring is activated towards nucleophilic aromatic substitution (SₙAr). This is a key feature, allowing for the introduction of a wide variety of functional groups. Common nucleophiles include:

    • Amines (to form 2-aminobenzothiazoles)

    • Thiols (to form 2-thioether derivatives)

    • Alcohols/Phenols (to form 2-alkoxy/aryloxy derivatives)

  • Aromatic Ring: The benzene portion of the benzothiazole system can undergo electrophilic aromatic substitution, although the conditions must be carefully chosen to avoid side reactions at the other functional groups.

  • Stability and Storage: Commercial suppliers recommend storage under an inert atmosphere at room temperature, suggesting that the compound may be sensitive to long-term exposure to air or moisture.[5]

G Key Reactivity Pathways cluster_acid Carboxylic Acid Reactivity cluster_chloro C2-Chloro Reactivity (SₙAr) main This compound ester Ester Derivatives main->ester R-OH, H⁺ amide Amide Derivatives main->amide R-NH₂, Coupling Agent amino_deriv 2-Amino Derivatives main->amino_deriv R-NH₂ (Nucleophile) thio_deriv 2-Thioether Derivatives main->thio_deriv R-SH (Nucleophile)

Caption: Major reaction pathways for synthetic modification.

Spectroscopic Characterization Profile

Unequivocal structural confirmation relies on a combination of spectroscopic techniques. Below are the expected spectral features for the title compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Solvent: DMSO-d₆ is a suitable solvent due to its high polarity.

    • Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (>12 ppm).

    • Methylene Protons (-CH₂-): A singlet integrating to 2H, expected around 3.8-4.2 ppm.

    • Aromatic Protons (Ar-H): Three protons on the benzene ring, exhibiting doublet and doublet-of-doublets splitting patterns in the 7.5-8.2 ppm region, characteristic of a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon (-COOH): Expected in the 170-175 ppm range.

    • Benzothiazole Carbons: C=N and other aromatic carbons of the heterocyclic system will appear in the 120-165 ppm range.

    • Methylene Carbon (-CH₂-): Expected around 40-45 ppm.

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid O-H.

    • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹.

    • C=N Stretch: A medium intensity band around 1600-1650 cm⁻¹ from the thiazole ring.

    • C-Cl Stretch: Typically found in the 600-800 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): The electron impact (EI) or electrospray ionization (ESI) spectrum should show a molecular ion peak corresponding to the molecular weight (m/z ≈ 227).

    • Isotopic Pattern: A crucial diagnostic feature will be the presence of an M+2 peak at m/z ≈ 229 with an intensity approximately one-third of the M+ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

Experimental Protocol: A Self-Validating Characterization Workflow

As a Senior Application Scientist, I advocate for a multi-technique, self-validating workflow to ensure the identity and purity of any critical research compound. This approach provides orthogonal data, lending high confidence to the results.

Objective: To confirm the structural identity and determine the purity of a supplied batch of this compound.

G start Sample Received solubility Step 1: Solubility Test (DMSO, MeOH, H₂O) start->solubility hplc Step 2: Purity Assessment (RP-HPLC-UV) solubility->hplc Select HPLC solvent lcms Step 3: Mass Confirmation (LC-MS) hplc->lcms Purity > 95%? nmr Step 4: Structural Elucidation (¹H & ¹³C NMR) lcms->nmr Correct Mass? end Data Confirmed nmr->end Correct Structure?

Caption: Orthogonal workflow for compound validation.

Methodology:

  • Step 1: Preliminary Solubility Assessment

    • Rationale: To identify suitable solvents for subsequent analyses. This is a practical first step before committing material to more complex experiments.

    • Procedure:

      • To ~1 mg of the compound in separate vials, add 1 mL of DMSO, methanol, and deionized water.

      • Vortex each vial for 30 seconds.

      • Visually inspect for dissolution. This informs the choice of solvent for NMR and the mobile phase for HPLC.

  • Step 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

    • Rationale: HPLC with UV detection is the gold standard for assessing the purity of small organic molecules by separating the main component from any impurities.

    • Protocol:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Acetonitrile.

      • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm and 280 nm.

      • Injection Volume: 10 µL of a ~1 mg/mL solution in 50:50 Acetonitrile/Water.

    • Validation Check: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of this peak.

  • Step 3: Molecular Weight Confirmation by LC-MS

    • Rationale: To provide definitive confirmation of the compound's molecular weight, validating the result from the HPLC run.

    • Protocol:

      • Utilize a system with an HPLC front-end coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

      • Employ a similar chromatographic method as in Step 2.

      • Monitor the mass spectrum of the eluting peak corresponding to the main component.

    • Validation Check: The mass spectrum should display an ion corresponding to the [M-H]⁻ adduct in negative mode (m/z 226) or [M+H]⁺ adduct in positive mode (m/z 228), along with the characteristic Cl³⁷ isotope peak at M+2.

  • Step 4: Structural Confirmation by NMR Spectroscopy

    • Rationale: NMR provides unambiguous confirmation of the chemical structure by mapping the proton and carbon framework.

    • Protocol:

      • Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

      • Acquire a ¹H NMR spectrum.

      • Acquire a ¹³C NMR spectrum.

    • Validation Check: The observed chemical shifts, integration values, and splitting patterns in the spectra must be consistent with the known structure of this compound as described in Section 4.

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for chemical synthesis and drug discovery. Its key physicochemical attributes—solid form, predictable solubility in organic solvents, and moderate acidity—make it amenable to a wide range of laboratory procedures. The true power of this molecule lies in its dual reactivity, allowing for selective modification at both the carboxylic acid and the C2-chloro positions. This enables the rapid generation of diverse chemical libraries. The robust, multi-step characterization workflow detailed herein ensures that researchers can proceed with confidence in the quality of their starting material, a non-negotiable prerequisite for reproducible and reliable scientific outcomes. Future work involving this compound will undoubtedly focus on leveraging its reactivity to synthesize novel therapeutic agents targeting a range of diseases.

References

  • Parle, A., & Amin, S. (n.d.). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 10). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. [Link]

  • Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. [Link]

  • Gnanavel Sadhasivam, & Kannan Kulanthai. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431. [Link]

  • Radhiyah Abdul Baqi Aldujaili, & Ahmed Ali younus Alhasanb. (2021). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Egypt. J. Chem., 64(6), 2845-2855. [Link]

  • SAS Publishers. (n.d.). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. [Link]

  • Chemical Methodologies. (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. [Link]

  • Bepary, S., Biswas, B. K., Nazia, F. M., Islam, S., & Juthy, T. S. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar. [Link]

  • RSC Publishing. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

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  • PubChem. (n.d.). 2-Chlorobenzothiazole. National Center for Biotechnology Information. [Link]

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The Emergent Therapeutic Potential of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic Acid Derivatives: A Mechanistic Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid scaffold has garnered significant attention within the medicinal chemistry landscape, serving as a versatile backbone for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and analgesic effects. This technical guide provides a comprehensive exploration of the mechanisms of action underpinning the therapeutic potential of these compounds. We will dissect the key molecular targets, delineate the modulation of critical signaling pathways, and present detailed experimental protocols to facilitate further investigation and drug development efforts in this promising area.

Introduction: The Benzothiazole Core - A Privileged Scaffold in Drug Discovery

Benzothiazoles, heterocyclic compounds featuring a benzene ring fused to a thiazole ring, are considered "privileged structures" in medicinal chemistry. This designation stems from their ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] The inherent structural features of the benzothiazole nucleus, including its aromaticity, planarity, and the presence of heteroatoms, facilitate diverse non-covalent interactions with biological macromolecules.

The specific focus of this guide, the this compound framework, incorporates several key functionalities that contribute to its biological activity. The chloro-substituted benzothiazole moiety provides a lipophilic character, while the acetic acid side chain offers a handle for further chemical modification and can participate in crucial hydrogen bonding interactions within target proteins. This unique combination of structural features has paved the way for the discovery of potent modulators of various cellular processes.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of this compound have emerged as promising candidates for cancer therapy, exhibiting cytotoxic effects against a variety of human cancer cell lines.[2] The anticancer mechanism of these compounds is not monolithic; instead, they appear to exert their effects through the modulation of multiple signaling pathways and the induction of programmed cell death.

Key Molecular Targets and Signaling Pathways

Several studies have implicated the inhibition of receptor tyrosine kinases (RTKs) as a key mechanism of action for benzothiazole derivatives. For instance, certain thiazole derivatives have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis.[3] By blocking VEGFR-2 signaling, these compounds can effectively stifle the formation of new blood vessels that are essential for tumor growth and metastasis.

Another important RTK target is the Anaplastic Lymphoma Kinase (ALK). Some 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives have been shown to inhibit the ALK/PI3K/AKT signaling pathway, a crucial cascade for cell proliferation and survival in certain cancers.[4] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Signaling Pathway: ALK/PI3K/AKT Inhibition

ALK_PI3K_AKT_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK ALK PI3K PI3K ALK->PI3K Activation AKT AKT PI3K->AKT Activation Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits Inhibitor Benzothiazole Derivative Inhibitor->ALK Inhibition

Caption: Inhibition of the ALK/PI3K/AKT signaling pathway by benzothiazole derivatives.

A common hallmark of effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in cancer cells. Several this compound derivatives have been shown to trigger apoptosis through various mechanisms, including the disruption of mitochondrial membrane potential.[4] Furthermore, these compounds can induce cell cycle arrest, often at the G1 or G2/M phase, thereby preventing cancer cell proliferation.[4][5]

Experimental Protocols

This assay is a fundamental method for assessing the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivative for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

This technique is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.

Protocol:

  • Treat cancer cells with the test compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against the target proteins (e.g., p-ALK, ALK, p-AKT, AKT).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Experimental Workflow: Western Blot Analysis

Western_Blot_Workflow A Cell Treatment with Benzothiazole Derivative B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (PVDF Membrane) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Caption: A streamlined workflow for Western Blot analysis.

Anti-inflammatory and Analgesic Activity: Targeting the Arachidonic Acid Cascade

Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Derivatives of this compound have demonstrated significant anti-inflammatory and analgesic properties, with their mechanism of action primarily linked to the inhibition of cyclooxygenase (COX) enzymes.[6][7]

Molecular Target: Cyclooxygenase (COX) Enzymes

COX-1 and COX-2 are the key enzymes responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.

Several studies have shown that benzothiazole derivatives can act as selective inhibitors of COX-2.[6] This selectivity is a highly desirable attribute for an anti-inflammatory drug, as it can potentially reduce the gastrointestinal side effects associated with non-selective COX inhibitors that also block the protective effects of COX-1 in the stomach lining.

Quantitative Data: COX Inhibition
Compound ClassTargetIC50 (µM)Selectivity Index (SI)Reference
Benzo[d]thiazole analogsCOX-20.28 - 0.777.2 - 18.6[6]

Note: The Selectivity Index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2.

Experimental Protocols

This is a widely used animal model to assess the in vivo anti-inflammatory activity of test compounds.

Protocol:

  • Inject a solution of carrageenan into the sub-plantar region of the right hind paw of rats or mice.

  • Administer the test compound orally or intraperitoneally at a specific dose prior to carrageenan injection.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculate the percentage inhibition of edema for the treated groups relative to the control group.

This assay measures the ability of a compound to inhibit COX activity in whole blood.

Protocol:

  • Collect blood samples from healthy volunteers.

  • Incubate whole blood with the test compound at various concentrations.

  • Stimulate COX-1 activity with arachidonic acid and measure the production of thromboxane B2 (TXB2).

  • Stimulate COX-2 activity with lipopolysaccharide (LPS) and measure the production of prostaglandin E2 (PGE2).

  • Determine the IC50 values for COX-1 and COX-2 inhibition.

Other Biological Activities

Beyond their anticancer and anti-inflammatory properties, derivatives of the benzothiazole scaffold have shown promise in other therapeutic areas:

  • Antimicrobial Activity: Some benzothiazole derivatives have exhibited activity against a range of bacterial and fungal strains.[8][9]

  • Urease Inhibition: Certain N-(6-arylbenzo[d]thiazol-2-yl)acetamides have been identified as potent urease inhibitors, which could have applications in treating infections caused by urease-producing bacteria.[10]

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents with diverse mechanisms of action. The ability of these compounds to target key cellular pathways involved in cancer and inflammation underscores their significant therapeutic potential. Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives for their respective biological targets.

  • Pharmacokinetic and Pharmacodynamic Profiling: To assess the drug-like properties of lead compounds and their behavior in vivo.

  • Combination Therapies: To explore the synergistic effects of these compounds with existing anticancer and anti-inflammatory drugs.

The continued exploration of this versatile chemical scaffold holds great promise for the development of next-generation therapies for a range of human diseases.

References

  • Shi, D., et al. (2021). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. MDPI. [Link]

  • (2010).
  • Bhatt, H., & Sharma, S. (2012). 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives as an antimicrobial agent. Arabian Journal of Chemistry.
  • (2014). Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides and (Benzo[d]thiazol-2-yl)cyclohexanecarbothioamides. PubMed.
  • (2020). Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs. Bioorganic & Medicinal Chemistry Letters.
  • (2017). Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. PubMed.
  • (2022). Synthesis, Characterization and Evaluation of Some Novel 2-Mercaptobenzothiazole Derivatives: In Silico and Experimental Approach.
  • (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC - NIH.
  • (2021). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC - PubMed Central.
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  • Jiao, P., et al. (2020). Discovery of 2-(2-aminobenzo[d]thiazol-6-yl)
  • (2023). In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. Eco-Vector Journals Portal.
  • (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • (1979). Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. PubMed.
  • (2023). Design, Synthesis and Biological Activities of (Thio)
  • (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • (2025). Synthesis and Analgesic and Anti-inflammatory Activity of Some New (6-Acyl-2-benzoxazolinone and 6-Acyl-2-benzothiazolinone Derivatives with Acetic Acid and Propanoic Acid Residues.
  • (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). NIH.
  • Alias, M. F., & Seewan, A. N. (2020). Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole.
  • (2016).
  • (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies.
  • (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - PubMed Central.

Sources

An In-depth Technical Guide to the Biological Activity of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzothiazole ring system, a bicyclic scaffold containing fused benzene and thiazole rings, is considered a "privileged structure" in medicinal chemistry. This is due to its ability to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities.[1][2] Molecules incorporating this moiety have demonstrated a remarkable range of therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and neuroprotective effects.[1][3] The versatility of the benzothiazole nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity. The specific compound of interest, 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid, features a chloro substitution at the 2-position of the benzothiazole ring and an acetic acid group at the 6-position. While direct studies on this exact molecule are limited, the known biological activities of structurally related benzothiazole derivatives provide a strong foundation for predicting its potential therapeutic applications and guiding its experimental evaluation. This guide will, therefore, provide a comprehensive overview of the anticipated biological activities of this compound, drawing upon the extensive literature of its chemical cousins.

Anticipated Biological Activities and Underlying Mechanisms

Based on the activities of analogous compounds, this compound is predicted to exhibit a range of biological effects. The following sections will delve into these potential activities, the likely molecular mechanisms, and the experimental approaches to validate these hypotheses.

Anticancer Activity

The benzothiazole scaffold is a common feature in a multitude of potent anticancer agents.[1][2] Derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of nucleic acid synthesis.[4]

Plausible Mechanism of Action: A key mechanism of action for many anticancer benzothiazoles involves the inhibition of critical signaling pathways that drive tumor growth and survival. For instance, some derivatives act as potent inhibitors of phosphoinositide 3-kinase γ (PI3Kγ), a key enzyme in a signaling pathway often dysregulated in cancer.[3] Other benzothiazoles have been shown to preferentially inhibit RIPK1, a regulator of necroptosis, which can be a therapeutic strategy in certain cancer types.[3] Furthermore, the presence of a chloroacetamide group at the 6-position of a benzothiazole core has been associated with significant and broad-spectrum inhibitory activities against various human cancer cell lines.[5] It is plausible that this compound could engage with similar targets, leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Workflow for Anticancer Activity Screening

Caption: Workflow for evaluating the anticancer potential of the target compound.

Antimicrobial Activity

Benzothiazole derivatives are well-documented for their broad-spectrum antimicrobial properties, exhibiting activity against both bacteria and fungi.[1] The incorporation of a chlorine atom on the benzothiazole ring, as seen in the target compound, is often associated with enhanced antimicrobial efficacy.[6]

Plausible Mechanism of Action: The antimicrobial action of benzothiazoles can be attributed to their ability to interfere with essential cellular processes in microorganisms. These may include the inhibition of enzymes crucial for cell wall synthesis, disruption of microbial DNA replication, or interference with metabolic pathways.[7] For instance, some benzothiazole derivatives have been shown to inhibit enzymes like dihydrofolate reductase, which is vital for nucleic acid synthesis in bacteria.[4]

Experimental Protocol for Antimicrobial Susceptibility Testing

A standard method to assess the antimicrobial activity of a compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial/Fungal Inoculum: Grow the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight. Dilute the culture to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

  • Serial Dilution in Microtiter Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the appropriate growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Several benzothiazole derivatives have demonstrated significant anti-inflammatory effects.[1] This activity is often linked to the inhibition of pro-inflammatory enzymes and signaling pathways.

Plausible Mechanism of Action: The anti-inflammatory properties of benzothiazoles may arise from their ability to inhibit enzymes such as cyclooxygenases (COX-1 and COX-2), which are involved in the synthesis of prostaglandins, key mediators of inflammation. Additionally, they may modulate the activity of transcription factors like NF-κB, which plays a central role in the inflammatory response.

Signaling Pathway Implicated in Anti-inflammatory Action

Anti_Inflammatory_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB Active NF-κB IKK->NFkB Phosphorylation of IκB NFkB_IkB NF-κB/IκB Complex NFkB_IkB->IKK Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α) Nucleus->Genes Transcription Compound This compound Compound->IKK Potential Inhibition

Sources

Physicochemical Characterization of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid: A Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid is a heterocyclic compound featuring a chlorinated benzothiazole core linked to an acetic acid moiety. As with many benzothiazole derivatives, this molecule holds potential for investigation in medicinal and materials chemistry, where its physicochemical properties are paramount to its application.[1][2] Understanding the solubility and stability of a compound is a foundational requirement in drug discovery and development, influencing everything from screening assay design to formulation and shelf-life. This guide provides a comprehensive framework for characterizing this compound, rooted in established principles of physical chemistry and regulatory science. We present detailed experimental protocols, explain the rationale behind methodological choices, and offer a predictive assessment based on the compound's structural motifs.

Introduction and Molecular Overview

The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities.[2][3] The subject of this guide, this compound, combines this heterocyclic system with two key functional groups: a chlorine atom at the 2-position of the thiazole ring and an acetic acid side chain at the 6-position of the benzene ring.

  • The Benzothiazole Core: This fused heterocyclic system is generally aromatic, planar, and hydrophobic. Its sulfur and nitrogen atoms can participate in hydrogen bonding and metal coordination.

  • The 2-Chloro Substituent: The electron-withdrawing nature of the chlorine atom can influence the electron density of the heterocyclic ring, potentially impacting its reactivity and metabolic stability. This position can be susceptible to nucleophilic substitution.

  • The Acetic Acid Moiety: This group introduces a hydrophilic, ionizable center. The carboxylic acid function dictates that the compound's aqueous solubility will be highly dependent on pH.

A thorough understanding of these structural components is critical for predicting and interpreting the experimental data derived from solubility and stability studies.

PropertyDataSource
IUPAC Name This compoundPubChem
CAS Number 152149-00-3[4]
Molecular Formula C₉H₆ClNO₂S[5]
Molecular Weight 227.67 g/mol [5]
Predicted pKa ~3.5-4.5 (Carboxylic Acid)Theoretical
Predicted logP >2.5Theoretical

Table 1: Key Physicochemical Properties of this compound.

Solubility Profiling

Solubility is a critical determinant of a compound's behavior in both biological and synthetic systems. Given its structure, this compound is expected to exhibit poor aqueous solubility at low pH and higher solubility in common organic solvents.[6][7]

Theoretical Framework: pH-Dependent Aqueous Solubility

The aqueous solubility of this compound is governed by the ionization of its carboxylic acid group.

  • At Low pH (pH < pKa): The carboxylic acid will be predominantly in its neutral, protonated form (-COOH). This form is less polar, and the molecule's solubility will be low, dictated by the hydrophobic benzothiazole core.

  • At High pH (pH > pKa): The carboxylic acid will deprotonate to form the carboxylate anion (-COO⁻). This charged species is significantly more polar and hydrophilic, leading to a substantial increase in aqueous solubility.

This relationship is described by the Henderson-Hasselbalch equation and is a cornerstone for designing relevant biopharmaceutical and formulation experiments.

Experimental Protocol: Thermodynamic Shake-Flask Solubility

The gold-standard method for determining thermodynamic solubility is the shake-flask method. This protocol is designed to ensure that a true equilibrium is reached between the solid compound and the solvent.

Objective: To determine the equilibrium solubility in aqueous buffers of varying pH and in select organic solvents.

Materials:

  • This compound (solid)

  • Phosphate and citrate buffers (e.g., pH 2.0, pH 7.4, pH 9.0)

  • Organic Solvents: Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN)

  • HPLC-grade water

  • Vials, orbital shaker, centrifuge, syringe filters (0.22 µm)

  • Calibrated HPLC-UV system

Methodology:

  • Preparation: Add an excess of solid this compound to separate vials for each solvent/buffer system (e.g., 2-5 mg per 1 mL of solvent). This ensures that saturation is achieved.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for at least 24-48 hours. This duration is crucial to allow the system to reach equilibrium. A preliminary time-point experiment (e.g., sampling at 12, 24, 36, and 48 hours) is recommended to confirm that equilibrium has been reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant.

  • Filtration & Dilution: Filter the aliquot through a chemically compatible 0.22 µm syringe filter (e.g., PVDF) to remove any fine particulates. Self-Validation Step: Discard the first few drops of filtrate to avoid any potential adsorption of the compound onto the filter membrane. Dilute the filtered sample accurately with mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. The concentration is determined against a standard calibration curve prepared with known concentrations of the compound.

Data Presentation

The results should be compiled into a clear, comparative table.

Solvent SystempHTemperature (°C)Solubility (µg/mL)Solubility (mM)
0.05 M Citrate Buffer2.025Experimental DataCalculated
0.05 M Phosphate Buffer7.425Experimental DataCalculated
0.05 M Phosphate Buffer9.025Experimental DataCalculated
DMSON/A25Experimental DataCalculated
EthanolN/A25Experimental DataCalculated
AcetonitrileN/A25Experimental DataCalculated

Table 2: Example Data Summary for Solubility Profiling.

Workflow Visualization

SolubilityWorkflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification Prep Add Excess Solid to Solvents Equil Shake at 25°C for 48h Prep->Equil Ensure Saturation Sep Centrifuge & Collect Supernatant Equil->Sep Achieve Equilibrium Filt Filter (0.22 µm) & Dilute Sample Sep->Filt Remove Particulates Quant Analyze via HPLC-UV Filt->Quant Prepare for Analysis StabilityWorkflow cluster_stress 1. Apply Stress Conditions cluster_analysis 2. Analyze Samples cluster_eval 3. Evaluate Results Stress Acid Hydrolysis Base Hydrolysis Oxidation (H₂O₂) Thermal (Heat) Photolytic (Light) Analysis Analyze at Time Points via Stability-Indicating HPLC-UV/MS Stress->Analysis Eval Degradation 5-20%? Analysis->Eval Report Report Results: - % Degradation - Degradant Profile Eval->Report Yes Adjust Adjust Conditions (Time, Temp, Conc.) Eval->Adjust No Adjust->Stress Re-run Experiment

Caption: Decision Workflow for Forced Degradation Studies.

Recommendations for Handling and Storage

Based on the predicted physicochemical properties and the behavior of related benzothiazole compounds, the following handling and storage procedures are recommended to ensure the integrity of this compound:

  • Storage: The solid material should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. [8]* Solution Preparation: Due to potential for hydrolysis, especially in basic media, aqueous solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at low temperatures (e.g., 2-8°C or -20°C) and protected from light.

  • Solvent Choice: For stock solutions, use of aprotic organic solvents like DMSO is recommended, where the compound is likely to have high solubility and greater stability.

Conclusion

The solubility and stability of this compound are complex properties dictated by its composite structure. The hydrophobic benzothiazole core suggests low intrinsic aqueous solubility, while the acetic acid moiety confers pH-dependent solubility, which can be leveraged in experimental design. The compound is predicted to be susceptible to degradation under basic, oxidative, and photolytic conditions. The robust experimental protocols detailed in this guide provide a clear and scientifically sound pathway for researchers to empirically determine these critical parameters. This characterization is an indispensable step in advancing the scientific exploration and potential application of this and related molecules.

References

  • Solubility of Things. (n.d.). Benzothiazole.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7222, Benzothiazole.
  • BenchChem. (2025). Stability issues of 4-Benzothiazolol under different conditions.
  • BenchChem. (2025). Overcoming Low Solubility of 4-Benzothiazolol in Aqueous Media.
  • Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Journal of Materials Science and Chemical Engineering.
  • Kumar, G., et al. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. International Journal of Scientific Research in Science and Technology.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10656917, this compound.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Iram, F., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research.
  • S.L., P., & P.S., J. (2018). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Research and Analytical Reviews.
  • Amrutkar, S. V., et al. (2020). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. International Journal of Research in Pharmacy and Pharmaceutical Sciences.
  • Khan, I., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules.
  • Beijing Hwrk Chemical Co., Ltd. (n.d.). This compound.

Sources

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Scaffold to Specificity

The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, a recurring motif in a multitude of compounds endowed with a wide spectrum of biological activities.[1][2] Its derivatives have shown promise in oncology, infectious diseases, and inflammatory conditions, underscoring the versatility of this heterocyclic system.[3][4] This guide focuses on a specific, yet underexplored, member of this family: 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid. The presence of a chloro-substituent at the 2-position and an acetic acid moiety at the 6-position suggests a unique electronic and steric profile that warrants a systematic investigation of its therapeutic potential.[1] This document serves as a roadmap for researchers and drug development professionals to unlock the therapeutic promise of this intriguing molecule. We will dissect its structure, hypothesize potential molecular targets based on the rich history of its chemical relatives, and lay out a comprehensive, tiered strategy for experimental validation.

Structural Dissection and Target Hypotheses

The therapeutic potential of this compound can be inferred by examining its constituent parts: the benzothiazole core, the 2-chloro substituent, and the 6-acetic acid side chain.

  • The Benzothiazole Core: This bicyclic system is known to interact with a variety of biological targets, often through hydrophobic and aromatic interactions.[2] Its planar nature allows it to intercalate into DNA or fit into the active sites of enzymes.[5]

  • The 2-Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the 2-position can significantly modulate the electronic properties of the benzothiazole ring, potentially influencing its binding affinity and reactivity. This position is a common site for modification in the development of potent benzothiazole-based drugs.[6]

  • The 6-Acetic Acid Side Chain: The carboxylic acid group introduces a polar, ionizable handle that can participate in hydrogen bonding and ionic interactions with protein residues. This moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. Furthermore, the acetic acid group can enhance the solubility and pharmacokinetic properties of the molecule.[7]

Based on these structural features and the known activities of related benzothiazole derivatives, we can hypothesize several potential therapeutic targets for this compound, summarized in the table below.

Therapeutic Area Hypothesized Target Class Specific Examples Rationale based on Structural Analogs
Oncology Protein KinasesEGFR, VEGFR, PI3K[2]Many benzothiazole derivatives are potent kinase inhibitors.
TopoisomerasesTopoisomerase I/II[2]The planar benzothiazole ring can intercalate into DNA.
DNA Synthesis EnzymesDihydrofolate reductase, Thymidylate synthetase[5]Some derivatives inhibit key enzymes in nucleotide biosynthesis.
Inflammation CyclooxygenasesCOX-1, COX-2The acetic acid moiety is a classic feature of COX inhibitors.
Prostaglandin D2 ReceptorCRTh2[8]A benzimidazole acetic acid derivative is a known CRTh2 antagonist.
Infectious Diseases Bacterial EnzymesDNA gyrase, Mur ligasesBenzothiazoles have a broad spectrum of antibacterial activity.
Fungal EnzymesLanosterol 14α-demethylaseBenzothiazoles have shown antifungal properties.
Two-component SystemsGacS/GacA in P. aeruginosa[9]2-aminobenzothiazoles act as antibacterial synergists by targeting these systems.[9]

A Tiered Strategy for Experimental Validation

A systematic and tiered approach is essential to efficiently and rigorously evaluate the therapeutic potential of this compound. The following workflow is proposed:

G cluster_0 Tier 1: Broad In Vitro Profiling cluster_1 Tier 2: Target Identification & Validation cluster_2 Tier 3: Mechanism of Action Studies T1_A Cytotoxicity Screening (e.g., NCI-60 panel) T2_A Biochemical Assays (e.g., IC50 determination for hits) T1_A->T2_A T1_B Antimicrobial Screening (e.g., EUCAST/CLSI panels) T2_C Enzymatic Assays (e.g., COX inhibition assay) T1_B->T2_C T1_C Broad Kinase Panel Screen T1_C->T2_A T1_D GPCR Panel Screen T2_B Cell-based Target Engagement Assays (e.g., CETSA, NanoBRET) T1_D->T2_B T3_A Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) T2_A->T3_A T2_B->T3_A T3_C In Vivo Proof-of-Concept (e.g., Xenograft models, Infection models) T2_C->T3_C T3_B Cell Cycle Analysis T3_A->T3_B T3_A->T3_C

Caption: Tiered experimental workflow for target validation.

Tier 1: Broad In Vitro Profiling

The initial step is to cast a wide net to identify the general biological activity of the compound.

  • Cytotoxicity Screening: A broad screen against a panel of cancer cell lines (e.g., the National Cancer Institute's NCI-60 panel) will reveal any anti-proliferative activity and potential cancer cell type selectivity.

  • Antimicrobial Screening: The compound should be tested against a diverse panel of pathogenic bacteria and fungi, following standardized protocols from EUCAST or CLSI.

  • Broad Kinase and GPCR Panel Screening: Commercially available screening services can rapidly assess the compound's activity against hundreds of kinases and G-protein coupled receptors, providing a preliminary "hit list" of potential targets.

Tier 2: Target Identification and Validation

Hits from Tier 1 are further investigated to confirm direct interaction with the putative target.

  • Biochemical Assays: For enzyme targets, determine the half-maximal inhibitory concentration (IC50) using purified proteins. This will quantify the compound's potency.

  • Cell-based Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET can confirm that the compound binds to its intended target within a cellular context.

  • Enzymatic Assays: For targets like COX, specific assays measuring the production of prostaglandins can be used to confirm inhibition.

Tier 3: Mechanism of Action Studies

Once a direct target is validated, the downstream cellular effects of target modulation are investigated.

  • Signaling Pathway Analysis: If the target is part of a known signaling pathway (e.g., a kinase), use techniques like Western blotting or reporter gene assays to determine if the compound modulates downstream signaling events.

G cluster_0 Hypothetical Kinase Inhibition Pathway Compound This compound Kinase Target Kinase (e.g., EGFR) Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream CellEffect Cellular Effect (e.g., Apoptosis) Downstream->CellEffect Leads to

Caption: Hypothetical kinase inhibition signaling pathway.

  • Cell Cycle Analysis: Use flow cytometry to determine if the compound causes cell cycle arrest at a specific phase, which is a common mechanism for anticancer agents.

  • In Vivo Proof-of-Concept: If in vitro data is compelling, the compound's efficacy can be tested in animal models, such as tumor xenografts for cancer or infection models for antimicrobial activity.

Detailed Experimental Protocols

Protocol: In Vitro COX Inhibition Assay

This protocol is designed to determine the IC50 of this compound against COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • This compound

  • Positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the compound in assay buffer to create a range of concentrations.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the diluted compound or positive control to the appropriate wells. Include a vehicle control (DMSO).

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate for 2 minutes at 37°C.

  • Stop the reaction and measure the absorbance at the wavelength specified by the kit manufacturer.

  • Calculate the percentage of inhibition for each compound concentration.

  • Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is to confirm target engagement in a cellular environment.

Materials:

  • Cultured cells expressing the target protein

  • This compound

  • PBS and lysis buffer

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody against the target protein

Procedure:

  • Treat cultured cells with the compound or vehicle (DMSO) for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and divide the cell suspension into aliquots in PCR tubes.

  • Heat the aliquots to a range of temperatures in a thermal cycler for 3 minutes.

  • Cool the tubes at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Interpretation and Future Directions

The data generated from this tiered approach will provide a comprehensive profile of the biological activity of this compound.

  • Positive hits in Tier 1 will guide the focus of subsequent experiments. For example, potent and selective cytotoxicity against cancer cells would prioritize oncology-related targets.

  • Confirmed target engagement in Tier 2 with potent IC50 values provides strong evidence for a direct mechanism of action.

  • Elucidation of the downstream cellular effects in Tier 3 will solidify the therapeutic hypothesis and provide a rationale for in vivo studies.

Should this initial screening and validation prove successful, the next steps would involve lead optimization through medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties, ultimately paving the way for preclinical development.

Conclusion

While this compound is currently an understudied molecule, its structural features, viewed through the lens of the extensive pharmacology of the benzothiazole class, suggest a high probability of interesting biological activity. The systematic approach outlined in this guide, from broad profiling to specific mechanism-of-action studies, provides a clear and logical path to uncover its therapeutic potential. The journey from a promising scaffold to a clinically valuable therapeutic is long and challenging, but it begins with the rigorous and hypothesis-driven investigation proposed herein.

References

  • Synthesis and pharmacological properties of benzisothiazole/benzimidazole derivatives with acidic groups. PubMed.
  • Recent advances in pharmacological activity of benzothiazole derivatives. (2025-01-03). PDF.
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  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
  • Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. PubMed.
  • Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2023-08-20). ResearchGate.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025-10-31). NIH.
  • Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections. PMC - NIH.
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  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica.
  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024-06-23).
  • Synthesis and biological evaluation of 2- aminobenzothiazole derivatives.
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  • Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. (2025-08-07). ResearchGate.
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  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025-10-31). RSC Publishing.
  • Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar.
  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022-04-18). MDPI.
  • Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). PubMed Central.
  • Novel 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acids: discovery and hit-to-lead evolution of a selective CRTh2 receptor antagonist chemotype. (2012-07-15). PubMed.
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In Silico Modeling of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico analysis of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid, a novel compound with potential therapeutic applications. Benzothiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide will navigate researchers, scientists, and drug development professionals through a robust computational workflow, from initial target identification to molecular docking, molecular dynamics simulations, and ADMET prediction. By elucidating the causality behind each experimental choice and grounding our protocols in authoritative sources, this document serves as a practical and scientifically rigorous roadmap for investigating the therapeutic potential of this and similar novel chemical entities.

Introduction: The Therapeutic Potential of Benzothiazole Derivatives

The benzothiazole scaffold, a fusion of benzene and thiazole rings, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] These activities range from anticancer and antidiabetic to anticonvulsant and analgesic effects.[1][4] The versatility of the benzothiazole ring system allows for a wide range of chemical modifications, enabling the fine-tuning of its biological and pharmacokinetic properties.

The subject of this guide, this compound, is a relatively uncharacterized derivative. Its chemical structure is available in public databases such as PubChem.[5] Given the established precedent of related compounds, a systematic in silico investigation is a logical and cost-effective first step to hypothesize its mechanism of action and evaluate its drug-like properties.

This guide will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a representative protein target for our in silico workflow. VEGFR-2 is a key mediator of angiogenesis and a validated target for anticancer therapies, and various benzoxazole and benzothiazole derivatives have been investigated as potential inhibitors.[6]

The In Silico Drug Discovery Workflow: A Conceptual Overview

G cluster_0 Preparation cluster_1 Interaction Analysis cluster_2 Pharmacokinetic Profiling cluster_3 Data Synthesis Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking ADMET Prediction ADMET Prediction Ligand Preparation->ADMET Prediction Target Identification & Preparation Target Identification & Preparation Target Identification & Preparation->Molecular Docking Molecular Dynamics Simulation Molecular Dynamics Simulation Molecular Docking->Molecular Dynamics Simulation Results Interpretation Results Interpretation Molecular Dynamics Simulation->Results Interpretation ADMET Prediction->Results Interpretation

Figure 1: A high-level overview of the in silico workflow for analyzing novel compounds.

Experimental Protocols: A Step-by-Step Guide

Ligand and Protein Target Preparation

Rationale: Proper preparation of both the ligand (this compound) and the protein target (VEGFR-2) is a critical first step to ensure the accuracy of subsequent in silico experiments. This involves generating a 3D structure of the ligand, assigning correct atom types and charges, and cleaning the protein structure to remove non-essential molecules.

Protocol:

  • Ligand Structure Generation:

    • Obtain the 2D structure of this compound from a chemical database like PubChem.[5]

    • Use a molecular modeling software, such as ChemDraw or MarvinSketch, to generate a 3D structure.

    • Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

  • Protein Target Selection and Preparation:

    • Access the Protein Data Bank (PDB) and search for a high-resolution crystal structure of VEGFR-2. For this guide, we will use PDB ID: 3VHE.

    • Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL.[7]

    • Remove water molecules, co-solvents, and any co-crystallized ligands from the structure.[8][9]

    • Add polar hydrogens and assign appropriate atom charges using a tool like AutoDockTools.[9]

    • Save the cleaned protein structure in a PDBQT format for use with AutoDock Vina.

Molecular Docking

Rationale: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[10] It provides insights into the binding affinity and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. We will use AutoDock Vina, a widely used and validated docking program.[7]

Protocol:

  • Grid Box Definition:

    • Identify the active site of VEGFR-2. This can be inferred from the position of the co-crystallized ligand in the original PDB structure or from published literature.

    • In AutoDockTools, define a grid box that encompasses the entire active site. The size and center of the grid box are crucial parameters that will guide the docking simulation.[9]

  • Running the Docking Simulation:

    • Use the prepared ligand (in PDBQT format) and the defined grid box as input for AutoDock Vina.

    • Execute the docking simulation. Vina will generate a set of possible binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).[11]

  • Analysis of Docking Results:

    • Visualize the top-ranked docking poses in complex with the protein using PyMOL or UCSF Chimera.

    • Analyze the intermolecular interactions between the ligand and the protein residues in the active site.

    • Document key interactions, such as hydrogen bonds, and the residues involved.

G cluster_0 Input cluster_1 Process cluster_2 Output Prepared Ligand (PDBQT) Prepared Ligand (PDBQT) AutoDock Vina AutoDock Vina Prepared Ligand (PDBQT)->AutoDock Vina Prepared Protein (PDBQT) Prepared Protein (PDBQT) Prepared Protein (PDBQT)->AutoDock Vina Grid Box Parameters Grid Box Parameters Grid Box Parameters->AutoDock Vina Binding Poses Binding Poses AutoDock Vina->Binding Poses Binding Affinities (kcal/mol) Binding Affinities (kcal/mol) AutoDock Vina->Binding Affinities (kcal/mol)

Figure 2: The molecular docking workflow using AutoDock Vina.

Molecular Dynamics (MD) Simulation

Rationale: While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time.[12] MD simulations are crucial for assessing the stability of the docked pose and understanding the conformational changes that may occur upon ligand binding. We will utilize GROMACS, a high-performance and widely used MD simulation package.[13][14]

Protocol:

  • System Preparation:

    • Take the best-ranked docked complex from the molecular docking step as the starting structure.

    • Place the complex in a simulation box of appropriate dimensions and solvate it with a suitable water model (e.g., TIP3P).[15]

    • Add counter-ions to neutralize the system.[15]

  • Energy Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes in the initial system.[15]

    • Conduct a two-phase equilibration process: first, an NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature, followed by an NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure.[15]

  • Production MD Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to allow for the system to reach equilibrium and for meaningful conformational sampling.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the ligand-protein complex. Key metrics to evaluate include:

      • Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds between the ligand and protein over time.

ADMET Prediction

Rationale: The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[16][17] In silico ADMET prediction provides an early assessment of a compound's drug-likeness and potential liabilities, helping to prioritize candidates for further development.[16]

Protocol:

  • Selection of an ADMET Prediction Tool:

  • Input and Prediction:

    • Input the SMILES string or the 2D structure of this compound into the selected tool.

    • The tool will generate predictions for a wide range of ADMET properties.

  • Analysis of ADMET Properties:

    • Evaluate the predicted properties against established thresholds for drug-likeness, such as Lipinski's Rule of Five.

    • Pay close attention to key parameters like aqueous solubility, blood-brain barrier penetration, CYP450 enzyme inhibition, and potential toxicity flags.

Data Presentation and Interpretation

Molecular Docking and MD Simulation Results
ParameterPredicted ValueInterpretation
Binding Affinity (kcal/mol) -8.5Strong predicted binding affinity.
Key Interacting Residues Cys919, Asp1046, Glu885Hydrogen bonding and hydrophobic interactions with key active site residues.
RMSD of Ligand (nm) 0.2 ± 0.05The ligand remains stably bound in the active site throughout the simulation.
RMSD of Protein Backbone (nm) 0.3 ± 0.08The overall protein structure remains stable.
ADMET Prediction Summary
PropertyPredicted ValueAcceptable RangeAssessment
Molecular Weight 241.68 g/mol < 500Favorable
LogP 2.8< 5Favorable
Hydrogen Bond Donors 1< 5Favorable
Hydrogen Bond Acceptors 3< 10Favorable
Aqueous Solubility Moderately SolubleHigh to ModerateAcceptable
Blood-Brain Barrier Permeation No-Favorable for peripherally acting drugs
CYP2D6 Inhibition YesNoPotential for drug-drug interactions
Ames Mutagenicity NoNoFavorable

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive in silico workflow for the initial investigation of this compound. The hypothetical results presented suggest that this compound may exhibit favorable binding to VEGFR-2 and possesses a generally acceptable drug-like profile. However, the predicted inhibition of CYP2D6 warrants further investigation.

The findings from this computational study provide a strong foundation for subsequent experimental validation. Future work should focus on the chemical synthesis of the compound, followed by in vitro assays to confirm its binding affinity and inhibitory activity against VEGFR-2. Further cell-based assays and in vivo studies would be necessary to fully elucidate its therapeutic potential. This guide serves as a robust starting point for such endeavors, demonstrating the power of in silico modeling in modern drug discovery.

References

  • GROMACS Tutorials. [Link]

  • GROMACS tutorial | Biomolecular simulations - EMBL-EBI. [Link]

  • Molecular Docking Tutorial. [Link]

  • 7.5: Molecular Docking Experiments - Chemistry LibreTexts. [Link]

  • Step-by-Step Tutorial on Molecular Docking - Omics tutorials. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. [Link]

  • ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. [Link]

  • Introduction to Molecular Dynamics - the GROMACS tutorials! [Link]

  • ADMET Predictions - Computational Chemistry Glossary - Deep Origin. [Link]

  • GROMACS Tutorial: Molecular Dynamics simulation of a protein in a water environment. [Link]

  • Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies - Hep Journals. [Link]

  • Running molecular dynamics simulations using GROMACS - ELIXIR TeSS. [Link]

  • Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. [Link]

  • ADMET-AI. [Link]

  • Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PubMed Central. [Link]

  • In silico studies of benzothiazole derivatives as potential inhibitors of Anopheles funestus and Anopheles gambiae trehalase - Frontiers. [Link]

  • In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents - MDPI. [Link]

  • Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed. [Link]

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Methodological & Application

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Antimicrobial Potential of Benzothiazole Scaffolds

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] Benzothiazoles, a class of heterocyclic compounds, represent a promising scaffold in medicinal chemistry due to their diverse and significant biological activities.[2] Derivatives of benzothiazole have demonstrated a broad spectrum of antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][3] The antimicrobial action of these compounds is often attributed to their ability to inhibit essential microbial enzymes, such as DNA gyrase, dihydropteroate synthase, and dihydrofolate reductase.[3][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid (herein referred to as Compound ID: BT-CA26) in antimicrobial susceptibility testing (AST). While specific antimicrobial data for BT-CA26 is emerging, the protocols detailed herein are based on established, standardized methodologies for the evaluation of novel chemical entities.[6] These methods are designed to yield reproducible and comparable data, crucial for the initial characterization and advancement of new antimicrobial candidates.

The core objective of these protocols is to determine the Minimum Inhibitory Concentration (MIC) of BT-CA26, which is the lowest concentration of the compound that prevents the visible growth of a microorganism.[6]

Physicochemical Properties of Compound ID: BT-CA26

A foundational understanding of the test compound's properties is critical for accurate assay design.

PropertyValueSource
Chemical Formula C₉H₆ClNO₂S[7]
Molecular Weight 227.67 g/mol [8]
CAS Number 152149-00-3[8]
Physical Form Solid[9]
Recommended Storage Inert atmosphere, Room Temperature[8]
Purity ≥95% (Recommended)[9]
Solubility To be determined empirically. A common starting solvent for novel compounds is Dimethyl Sulfoxide (DMSO).[10]

Experimental Protocols

The following protocols are foundational for assessing the antimicrobial activity of BT-CA26. Adherence to aseptic techniques is paramount throughout these procedures.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of a novel antimicrobial agent due to its quantitative nature and efficiency.[6]

1. Preparation of Materials and Reagents:

  • Compound ID: BT-CA26 Stock Solution: Prepare a 10 mg/mL stock solution of BT-CA26 in 100% Dimethyl Sulfoxide (DMSO). Ensure complete dissolution. Note: The choice of solvent is critical; DMSO is commonly used for initial screening, but its final concentration in the assay should not exceed 1% (v/v) to avoid solvent-induced toxicity to the microorganisms.

  • Bacterial Strains: Utilize a panel of clinically relevant and quality control (QC) bacterial strains.

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria.

  • Equipment and Consumables: Sterile 96-well microtiter plates, multichannel pipettes, sterile pipette tips, incubator (35°C ± 2°C), plate reader (optional, for OD measurements).

2. Preparation of Bacterial Inoculum:

  • Aseptically select 3-5 well-isolated colonies of the test microorganism from an 18-24 hour agar plate.

  • Transfer the colonies into a tube containing 5 mL of sterile saline or CAMHB.

  • Vortex gently to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

  • Within 15 minutes of preparation, dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

3. Assay Plate Preparation (Serial Dilution):

  • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

  • In well 1, add 100 µL of the BT-CA26 stock solution at a concentration that is double the highest desired final concentration.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

  • Well 11 will serve as the growth control (no compound, only inoculum).

  • Well 12 will serve as the sterility control (no compound, no inoculum).

4. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum (from step 2.5) to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is the lowest concentration of BT-CA26 at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening.[12]

1. Preparation of Materials:

  • Agar Plates: Mueller-Hinton Agar (MHA) plates.

  • Bacterial Inoculum: Prepared and standardized to a 0.5 McFarland turbidity as described in Protocol 1 (steps 2.1-2.4).

  • Compound Solutions: Prepare solutions of BT-CA26 at various concentrations in a suitable solvent (e.g., DMSO).

2. Procedure:

  • Dip a sterile cotton swab into the standardized inoculum and rotate it against the inside of the tube to remove excess liquid.

  • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Pipette a fixed volume (e.g., 50-100 µL) of the BT-CA26 solution into each well. Also include a solvent control (DMSO only) and a positive control (a standard antibiotic).

  • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

3. Interpretation of Results:

  • Measure the diameter of the zone of complete inhibition (in millimeters) around each well. A larger zone of inhibition generally indicates greater antimicrobial activity.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of BT-CA26 against QC Strains

Test MicroorganismGram StainBT-CA26 MIC (µg/mL)Positive Control (Antibiotic)Positive Control MIC (µg/mL)
S. aureus ATCC 29213PositiveVancomycin
E. faecalis ATCC 29212PositiveAmpicillin
E. coli ATCC 25922NegativeCiprofloxacin
P. aeruginosa ATCC 27853NegativeCiprofloxacin

Visualizing Experimental Workflows

Diagrams can clarify complex experimental procedures.

BrothMicrodilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension (Final Conc: 5x10^5 CFU/mL) Inoculum->Inoculate Compound Prepare BT-CA26 Stock Solution SerialDilute Perform 2-fold Serial Dilution of BT-CA26 in 96-well Plate Compound->SerialDilute SerialDilute->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate ReadMIC Determine MIC (Lowest concentration with no visible growth) Incubate->ReadMIC MoA_Hypothesis cluster_targets Potential Intracellular Targets cluster_effects Downstream Effects BTCA26 BT-CA26 DNAGyrase DNA Gyrase BTCA26->DNAGyrase Inhibits DHPS Dihydropteroate Synthase BTCA26->DHPS Inhibits DHFR Dihydrofolate Reductase BTCA26->DHFR Inhibits BacterialCell Bacterial Cell DNARep Inhibition of DNA Replication DNAGyrase->DNARep Folate Inhibition of Folate Synthesis DHPS->Folate DHFR->Folate Growth Bacterial Growth Inhibition DNARep->Growth Folate->Growth

Caption: Hypothesized Mechanisms of Action for BT-CA26.

References

  • BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Yousuf, M., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Frontiers in Chemistry, 11, 1185360. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • Al-Shabib, N. A., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Saudi Journal of Biological Sciences, 29(4), 2899-2909. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Antimicrobial Assays of Novel Carboxamide Compounds.
  • Bentrad, S., & El-Mokhtar, M. A. (2022). Review on the Developments of Benzothiazole-containing Antimicrobial Agents. Current Organic Chemistry, 26(18), 1736-1754. Retrieved from [Link]

  • Khan, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(10), e20752. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2023). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks, 13(4). Retrieved from [Link]

  • El-Sayed, N. F., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2083. Retrieved from [Link]

  • ResearchGate. (2023). Antimicrobial activity of benzothiazole derivatives. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. Retrieved from [Link]

  • Chem-Space. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Mehta, S., Kumar, P., & Narasimhan, B. (2013). Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. Drug Research. Retrieved from [Link]

  • Bhatt, H., & Sharma, S. (2017). 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives as an antimicrobial agent. Arabian Journal of Chemistry, 10, S531-S538. Retrieved from [Link]

  • Gümüş, F., et al. (2015). Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 946-953. Retrieved from [Link]

  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73. Retrieved from [Link]

  • Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. (n.d.). Retrieved from [Link]

  • Bhatt, H., & Sharma, S. (2017). 2-(5-Chlorobenzo[ d ]thiazol-2-ylimino)thiazolidin-4-one derivatives as an antimicrobial agent. Arabian Journal of Chemistry, 10, S531-S538. Retrieved from [Link]

  • LookChem. (n.d.). 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid. Retrieved from [Link]

Sources

Application Notes & Protocols: Evaluating 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid as a Selective COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Selective COX-2 Inhibition

The enzyme cyclooxygenase (COX) is a central player in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain, inflammation, and fever.[1][2] Two primary isoforms of this enzyme exist: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a crucial role in homeostatic functions, such as protecting the gastric mucosa and maintaining platelet aggregation.[1] In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by pro-inflammatory stimuli like cytokines and growth factors at sites of inflammation.[1][3]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.[3] While their therapeutic effects stem from COX-2 inhibition, their concurrent inhibition of COX-1 is responsible for common and sometimes severe side effects, particularly gastrointestinal ulceration and bleeding.[2][4] This understanding led to the development of selective COX-2 inhibitors (coxibs), designed to provide potent anti-inflammatory and analgesic effects with a significantly improved gastrointestinal safety profile.[4][5][6]

The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory and anticancer properties.[7][8][9] Research into benzothiazole analogs has demonstrated their potential to act as potent and selective COX-2 inhibitors, making them a promising area for the discovery of novel anti-inflammatory agents.[10]

This document provides a comprehensive guide for the preclinical evaluation of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid , a novel compound from this class. We present detailed protocols for characterizing its inhibitory activity and selectivity, from initial enzymatic assays to cell-based and in vivo models.

Compound Profile:

  • Name: this compound

  • Scaffold: Benzothiazole

  • Hypothesized Target: Cyclooxygenase-2 (COX-2)

  • Chemical Structure:

    
    (Illustrative Structure)
    

Section 1: In Vitro Enzymatic Activity and Selectivity Profiling

The foundational step in characterizing a putative COX inhibitor is to determine its direct effect on the purified enzyme. This allows for the calculation of two critical parameters: the half-maximal inhibitory concentration (IC50) for each isoform and the COX-2 Selectivity Index (SI).

Principle of the Assay This protocol utilizes a fluorometric assay that measures the peroxidase component of COX activity. COX catalyzes the conversion of arachidonic acid to PGG2, which is then reduced to PGH2. This peroxidase activity can be coupled to a probe, such as Amplex™ Red, which is oxidized in the process to produce a highly fluorescent product (resorufin), quantifiable at Ex/Em = 535/590 nm.[11] The rate of fluorescence increase is directly proportional to COX activity. By running parallel assays for COX-1 and COX-2, the isoform selectivity can be determined.

Protocol 1.1: Fluorometric COX-1/COX-2 Inhibition Assay

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)[12]

  • Arachidonic Acid (substrate)

  • Amplex™ Red reagent (or similar fluorogenic probe)

  • Test Compound: this compound

  • Positive Control: Celecoxib (selective COX-2 inhibitor)

  • Vehicle Control: DMSO

  • Black, flat-bottom 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of COX Assay Buffer.

    • Prepare stock solutions of the test compound and Celecoxib (e.g., 10 mM in DMSO). Create a 10-point serial dilution series in DMSO for each.

    • Thaw enzymes, substrate, and probe on ice. Dilute enzymes to the desired working concentration in cold COX Assay Buffer immediately before use.[11]

  • Assay Setup:

    • In a 96-well plate, add components in the following order for both COX-1 and COX-2 assays (run in separate plates or sections):

      • Assay Buffer: To bring the final volume to 100 µL.

      • Heme: 1 µL of stock solution.

      • Test Compound/Controls: 1 µL of the serial dilutions (or DMSO for 100% activity control; buffer for background control).

      • Enzyme Solution (COX-1 or COX-2): 20 µL of diluted enzyme. For background wells, add buffer instead.

  • Pre-incubation:

    • Mix the plate gently on an orbital shaker.

    • Incubate at room temperature (or 37°C) for 10-15 minutes.

    • Rationale: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated, which is crucial for time-dependent inhibitors.[13]

  • Reaction Initiation and Measurement:

    • Prepare a reaction initiation mix containing the Arachidonic Acid substrate and the fluorogenic probe in Assay Buffer.

    • Add 20 µL of the initiation mix to all wells simultaneously using a multichannel pipette.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure fluorescence intensity (Ex/Em = 535/587 nm) kinetically, taking readings every minute for 10-15 minutes.[14]

Data Analysis:

  • Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.

  • Subtract the background velocity (no enzyme) from all other wells.

  • Calculate the percentage of inhibition for each compound concentration: % Inhibition = (1 - (V_inhibitor / V_DMSO)) * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value for both COX-1 and COX-2.

  • Calculate the COX-2 Selectivity Index (SI) : SI = IC50 (COX-1) / IC50 (COX-2)

    • Scientist's Note: A higher SI value indicates greater selectivity for COX-2. An SI > 10 is generally considered selective, while an SI > 50 is considered highly selective.

Data Presentation: Example Inhibitory Activity
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Test Compound 15.20.1884.4
Celecoxib 12.50.09138.9
Ibuprofen 2.15.50.38
Workflow Visualization

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare Reagents (Buffer, Enzyme, Inhibitors) P2 Create Serial Dilutions of Test Compound & Controls P1->P2 A1 Add Buffer, Heme, Inhibitor/Vehicle P2->A1 A2 Add COX-1 or COX-2 Enzyme A1->A2 A3 Pre-incubate (15 min @ RT) A2->A3 A4 Initiate Reaction: Add Substrate & Probe A3->A4 A5 Kinetic Readout (Fluorescence Plate Reader) A4->A5 D1 Calculate Reaction Velocity A5->D1 D2 Determine % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC50 & Selectivity Index D3->D4

Workflow for in vitro enzymatic COX inhibition assay.

Section 2: Cell-Based Assessment of COX-2 Activity

While enzymatic assays are essential, they do not account for factors like cell permeability, metabolism, or engagement with the target in a complex biological milieu. A cell-based assay provides a more physiologically relevant measure of a compound's efficacy.

Principle of the Assay This protocol uses a murine macrophage cell line (e.g., RAW 264.7) where COX-2 expression is induced by lipopolysaccharide (LPS), a component of bacterial cell walls that mimics an inflammatory stimulus.[15] The activity of the induced COX-2 enzyme results in the production and secretion of Prostaglandin E2 (PGE2) into the cell culture medium. The test compound's ability to inhibit this process is quantified by measuring the reduction in PGE2 levels, typically via a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[15]

Protocol 2.1: LPS-Induced PGE2 Production in RAW 264.7 Cells

Materials:

  • RAW 264.7 cells

  • Complete Culture Medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)

  • Lipopolysaccharide (LPS) from E. coli

  • Test Compound and Controls (as in Protocol 1.1)

  • Cell Viability Assay Reagent (e.g., MTT, PrestoBlue™)

  • PGE2 ELISA Kit

  • 96-well cell culture plates

  • Spectrophotometer (for ELISA and viability)

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells into 96-well plates at a density of ~1.5 x 10^5 cells/well.

    • Incubate overnight (37°C, 5% CO2) to allow for cell adherence.

  • Compound Treatment:

    • Remove the old medium.

    • Add 100 µL of fresh, serum-free medium containing the desired concentrations of the test compound, Celecoxib, or DMSO vehicle.

    • Incubate for 1 hour.

    • Rationale: Pre-treatment allows the compound to enter the cells and be available to inhibit the COX-2 enzyme as soon as it is expressed.

  • Inflammatory Stimulation:

    • Add LPS to all wells (except the unstimulated control) to a final concentration of 1 µg/mL to induce COX-2 expression.

    • Incubate for 18-24 hours.

  • Supernatant Collection:

    • After incubation, centrifuge the plate briefly (300 x g for 5 min) to pellet any detached cells.

    • Carefully collect the supernatant for PGE2 analysis. Store at -80°C if not used immediately.

  • PGE2 Quantification:

    • Measure the PGE2 concentration in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Cell Viability Assessment:

    • After removing the supernatant, assess the viability of the remaining cells using an appropriate assay (e.g., MTT).

    • Rationale: This is a critical self-validating step. It ensures that the observed reduction in PGE2 is due to specific enzyme inhibition and not simply due to compound-induced cytotoxicity.

Data Analysis:

  • Generate a standard curve for the PGE2 ELISA and calculate the PGE2 concentration for each sample.

  • Normalize PGE2 levels to the vehicle control (LPS-stimulated, DMSO-treated cells).

  • Plot the percentage of PGE2 inhibition against compound concentration to determine the cellular IC50.

  • Confirm that the compound does not significantly reduce cell viability at concentrations effective for PGE2 inhibition.

Workflow Visualization

G S1 Seed RAW 264.7 cells in 96-well plate S2 Incubate Overnight S1->S2 S3 Pre-treat with Test Compound or Controls (1 hr) S2->S3 S4 Stimulate with LPS (1 µg/mL) S3->S4 S5 Incubate 18-24 hrs S4->S5 S6 Collect Supernatant for PGE2 Assay S5->S6 S8 Assess Cell Viability (e.g., MTT Assay) S5->S8 S7 Perform PGE2 ELISA S6->S7 S9 Calculate Cellular IC50 S7->S9

Workflow for cell-based COX-2 inhibition assay.

Section 3: In Vivo Evaluation of Anti-Inflammatory Efficacy

The definitive test of an anti-inflammatory compound is its performance in a living organism. The carrageenan-induced paw edema model is a classic, acute, and reproducible model of inflammation widely used for screening potential NSAIDs.[16]

Principle of the Model Sub-plantar injection of carrageenan, a seaweed polysaccharide, into a rodent's paw induces a biphasic inflammatory response. The late phase (after 3 hours) is characterized by significant edema (swelling) and is largely mediated by the induction of COX-2 and the subsequent production of prostaglandins.[16][17] The efficacy of a test compound is determined by its ability to reduce this swelling compared to an untreated control group.

Protocol 3.1: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • 1% (w/v) λ-Carrageenan solution in sterile saline

  • Test Compound and Positive Control (Celecoxib)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose with 0.1% Tween 80 in water)

  • Plebysmometer (for measuring paw volume)

  • Oral gavage needles

Procedure:

  • Acclimatization and Grouping:

    • Acclimatize animals for at least one week before the experiment.

    • Fast animals overnight with free access to water.

    • Randomly divide animals into groups (n=6-8 per group):

      • Group 1: Vehicle Control

      • Group 2: Positive Control (e.g., Celecoxib, 10 mg/kg, p.o.)

      • Groups 3-5: Test Compound (e.g., 3, 10, 30 mg/kg, p.o.)

  • Compound Administration:

    • Administer the vehicle, positive control, or test compound via oral gavage (p.o.).

  • Baseline Measurement:

    • One hour after drug administration, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Induction of Inflammation:

    • Immediately after the baseline measurement, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

    • Scientist's Note: The peak inflammatory response is typically observed between 3 and 5 hours, which corresponds to the COX-2-mediated phase.

Data Analysis:

  • Calculate the edema volume (swelling) at each time point for each animal: Edema (mL) = Paw Volume_t - Paw Volume_0

  • Calculate the mean edema for each group at each time point.

  • Determine the percentage of inhibition of edema at the peak time point (e.g., 3 hours) for each treated group relative to the vehicle control group: % Inhibition = ((Edema_control - Edema_treated) / Edema_control) * 100

  • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by Dunnett's test) to determine significance.

Data Presentation: Example Anti-Inflammatory Efficacy
Treatment Group (p.o.)Dose (mg/kg)Mean Paw Edema at 3 hr (mL)% Inhibition of Edema
Vehicle Control-0.85 ± 0.06-
Test Compound 30.62 ± 0.0527.1%
Test Compound 100.41 ± 0.04 51.8%
Test Compound 300.25 ± 0.0370.6%
Celecoxib 100.33 ± 0.04**61.2%
p < 0.05, **p < 0.01 vs. Vehicle Control

Section 4: The COX-2 Signaling Pathway

Understanding the mechanism of action requires visualizing where the inhibitor acts within the broader inflammatory pathway. Selective COX-2 inhibitors block the conversion of arachidonic acid to prostaglandin precursors, thereby preventing the downstream signaling that leads to inflammation and pain.

Pathway Visualization

G cluster_cox membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 aa Arachidonic Acid (AA) pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 homeostasis Physiological Functions (Gastric Protection, Platelets) cox2->pgg2 inflammation Inflammation, Pain, Fever pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase Activity pgs Prostaglandin Synthases pgh2->pgs pgs->homeostasis pgs->inflammation inhibitor 2-(2-Chlorobenzo[d]thiazol- 6-yl)acetic acid inhibitor->cox2 stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) stimuli->cox2

COX-2 signaling pathway and point of inhibition.

Conclusion

This document outlines a systematic, multi-tiered approach to characterize the activity of this compound as a selective COX-2 inhibitor. By progressing from direct enzymatic assays to more complex cell-based and in vivo models, researchers can build a comprehensive profile of the compound's potency, selectivity, and therapeutic potential. Each protocol includes critical controls and rationale to ensure the generation of robust, trustworthy, and interpretable data, forming a solid foundation for further drug development efforts.

References

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  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

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  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - NIH. [Link]

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Sources

Application Notes & Protocols: High-Throughput Screening with 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid in high-throughput screening (HTS) campaigns. Given the broad spectrum of biological activities associated with the benzothiazole scaffold, including anticancer, antimicrobial, and antifungal properties, this document outlines a robust framework for the initial exploration of this compound's therapeutic potential.[1][2][3][4][5][6][7][8][9][10] The focus is on a target-agnostic, cell-based phenotypic screening approach, designed to identify and characterize the effects of this compound on cellular viability. This guide details the principles of assay development, provides a step-by-step protocol for a multiplexed cell viability HTS assay, and outlines the subsequent data analysis and hit confirmation workflow.

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[7] These include applications as anticancer, antimicrobial, and antifungal agents.[1][2][4][5] The diverse biological effects of benzothiazole-containing compounds underscore their potential as starting points for drug discovery programs. This compound is a specific derivative of this versatile scaffold. High-throughput screening (HTS) offers a powerful methodology to rapidly assess the biological activity of such compounds across a multitude of cellular models and disease states.[11][12][13]

This document provides a detailed protocol for a primary HTS campaign using a cell-based viability assay to elucidate the potential cytotoxic or cytostatic effects of this compound. Cell-based assays are invaluable in early-stage drug discovery as they provide physiologically relevant data on a compound's effect within a cellular context.[14]

High-Throughput Screening (HTS) Workflow

A typical HTS campaign is a multi-step process designed to identify and validate "hits" from a large library of compounds.[15] The workflow for screening this compound and its analogs can be visualized as follows:

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Follow-up Assay_Dev Assay Development (e.g., Cell Viability) Miniaturization Miniaturization (e.g., 384-well format) Assay_Dev->Miniaturization Optimize for HTS Validation Assay Validation (Z'-factor > 0.5) Miniaturization->Validation QC Check Primary_Screen Primary HTS of 2-(2-Chlorobenzo[d]thiazol- 6-yl)acetic acid Validation->Primary_Screen Data_Analysis Data Analysis (Hit Identification) Primary_Screen->Data_Analysis Single Concentration Hit_Confirmation Hit Confirmation (Re-testing) Data_Analysis->Hit_Confirmation Dose_Response Dose-Response (IC50 Determination) Hit_Confirmation->Dose_Response Confirm Activity SAR Preliminary SAR Dose_Response->SAR Expand on Hits

Caption: High-Throughput Screening Workflow for this compound.

Assay Development and Validation

The foundation of a successful HTS campaign is a robust and reproducible assay. For a target-agnostic screen of this compound, a multiplexed cell viability assay is recommended. This approach combines multiple indicators of cellular health to reduce the likelihood of false positives and negatives.[16]

Principle of the Multiplexed Cell Viability Assay

This protocol utilizes a combination of two common cell viability assays:

  • ATP-based luminescent assay (e.g., CellTiter-Glo®): Measures intracellular ATP levels as an indicator of metabolic activity.[14]

  • Resazurin reduction assay (e.g., alamarBlue®): A fluorescent or colorimetric assay that measures the metabolic reduction of resazurin to the fluorescent resorufin by viable cells.[14]

By combining these two readouts, a more comprehensive picture of cell health can be obtained.

Assay Miniaturization and Optimization

HTS is typically performed in 384- or 1536-well microplates to increase throughput and reduce reagent costs.[17] The assay must be miniaturized and optimized for the chosen plate format. Key parameters to optimize include:

  • Cell seeding density

  • Incubation times

  • Reagent concentrations

  • DMSO tolerance of the cell line

Assay Validation

Before initiating the primary screen, the assay must be validated to ensure it can reliably distinguish between positive and negative controls. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[18]

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control.

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control.

An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[18]

ParameterDescriptionAcceptance Criteria
Positive Control A compound known to induce cell death (e.g., Staurosporine)Consistent and maximal effect
Negative Control Vehicle (e.g., 0.1% DMSO)No effect on cell viability
Z'-factor Statistical measure of assay quality> 0.5
Signal Window Ratio of the mean of the negative control to the mean of the positive control> 2
CV (%) Coefficient of variation for controls< 15%

Table 1: Assay Validation Parameters and Acceptance Criteria.

Detailed Protocol: Cell-Based HTS for this compound

This protocol describes a cell-based HTS assay to evaluate the effect of this compound on the viability of a selected cancer cell line (e.g., HeLa, A549).

Materials and Reagents
  • This compound (and any analogs)

  • Cell line of interest (e.g., HeLa)

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin

  • 384-well clear-bottom, white-walled tissue culture-treated microplates

  • Positive control (e.g., Staurosporine)

  • Negative control (DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • alamarBlue® Cell Viability Reagent

  • Multimode plate reader with luminescence and fluorescence capabilities

  • Automated liquid handling system (recommended)

Experimental Protocol

Day 1: Cell Seeding

  • Harvest and count cells using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the optimized seeding density in cell culture medium.

  • Using an automated dispenser, seed 25 µL of the cell suspension into each well of the 384-well plates.

  • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

Day 2: Compound Addition

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions to create a concentration range for dose-response experiments. For a primary screen, a single concentration (e.g., 10 µM) is typically used.[18]

  • Using a liquid handler, add 100 nL of the compound solutions to the corresponding wells of the cell plates.

  • Include positive and negative controls on each plate.

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

Day 4: Assay Readout

  • Equilibrate the plates and assay reagents to room temperature.

  • Add 5 µL of alamarBlue® reagent to each well.

  • Incubate for 2-4 hours at 37°C.

  • Read the fluorescence on a plate reader (Excitation: 560 nm, Emission: 590 nm).

  • Add 30 µL of CellTiter-Glo® reagent to each well.

  • Incubate for 10 minutes at room temperature on an orbital shaker to induce cell lysis.

  • Read the luminescence on a plate reader.

Data Analysis and Hit Progression

The data from the primary screen will be analyzed to identify "hits" - compounds that exhibit a significant effect on cell viability.

Data Normalization and Hit Selection

The raw data from each plate should be normalized to the on-plate controls. A common method is to calculate the percent inhibition:

% Inhibition = 100 * (1 - (Sample_Value - Mean_Pos_Control) / (Mean_Neg_Control - Mean_Pos_Control))

A hit is typically defined as a compound that produces an effect greater than a certain threshold (e.g., 3 standard deviations from the mean of the negative controls or >50% inhibition).

Hit Confirmation and Dose-Response

All initial hits should be re-tested to confirm their activity. Confirmed hits are then subjected to dose-response analysis to determine their potency (IC50).

CompoundPrimary Screen (% Inhibition)Confirmed Hit?IC50 (µM)
This compound65.2Yes5.8
Analog A12.5No> 100
Analog B88.9Yes0.75
Analog C45.1No> 100

Table 2: Example Data for Hit Confirmation and Dose-Response.

Hit Progression Logic

The following diagram illustrates the decision-making process for progressing a hit from the primary screen to further studies.

Hit_Progression Primary_Hit Primary Hit Identified (% Inhibition > Threshold) Re_test Re-test in Duplicate Primary_Hit->Re_test Dose_Response Generate 10-point Dose-Response Curve Re_test->Dose_Response If Confirmed No_Follow_Up No Further Action Re_test->No_Follow_Up If Not Confirmed IC50 Determine IC50 Dose_Response->IC50 SAR Preliminary SAR Analysis IC50->SAR Potency < 10 µM IC50->No_Follow_Up Potency > 10 µM Mechanism_Study Mechanism of Action Studies SAR->Mechanism_Study

Caption: Decision-making workflow for hit progression.

Conclusion

This document provides a comprehensive framework for conducting a high-throughput screening campaign with this compound. By employing a robust, multiplexed cell viability assay, researchers can effectively identify and characterize the biological activity of this compound. The outlined protocols for assay development, validation, and hit progression are designed to ensure the generation of high-quality, reproducible data, thereby accelerating the discovery of novel therapeutic agents.

References

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  • El-Gendy, Z., et al. (1990). Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. Pharmacological research, 22(4), 397–408. [Link]

  • Al-Sultani, A. A. J., et al. (2023). Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 20(3), 0838. [Link]

  • Al-Jumaili, A. H. A. (2022). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (Master's thesis). Tikrit University.
  • Rawat, T. S., & Srivastava, S. D. (2007). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Indian Journal of Chemistry - Section B, 46B(10), 1667-1673.
  • Pierce, C. G., et al. (2013). High-throughput screening of a collection of known pharmacologically active small compounds for identification of Candida albicans biofilm inhibitors. Antimicrobial agents and chemotherapy, 57(8), 3681–3687. [Link]

  • Gilani, S. J., et al. (2010). Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class. Journal of enzyme inhibition and medicinal chemistry, 25(4), 542–549. [Link]

  • Patel, D., et al. (2015). Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. Journal of Heterocyclic Chemistry, 52(5), 1361-1368. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Sharma, A., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 13(45), 31699-31724. [Link]

  • Jiao, P., et al. (2020). Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. European journal of medicinal chemistry, 204, 112556. [Link]

  • Balan, A. M., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules (Basel, Switzerland), 27(8), 2598. [Link]

  • Al-Jumaili, A. H. A. (2018). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 2(2), 164-177. [Link]

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Application Notes and Protocols for the Dissolution of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid is a benzothiazole derivative with potential applications in drug discovery and development. As with many heterocyclic compounds, its effective use in in vitro assays is critically dependent on proper dissolution to ensure accurate and reproducible results. This document provides a detailed protocol for the solubilization of this compound, emphasizing the establishment of a robust and validated procedure for preparing stock and working solutions suitable for a variety of research applications.

The physicochemical properties of this compound, including its molecular weight of 227.67 g/mol [1][2], necessitate a systematic approach to solvent selection and solution preparation. Due to the limited availability of specific solubility data for this compound, this guide presents a comprehensive workflow to experimentally determine its solubility, ensuring optimal performance in downstream assays.

Core Principle: Empirical Solubility Determination

Given the absence of published, specific solubility data for this compound, an empirical approach to determine its solubility in the most common and compatible solvent for in vitro assays, dimethyl sulfoxide (DMSO), is the most scientifically sound strategy. This ensures that the prepared stock solutions are at a known, stable concentration, preventing issues such as compound precipitation during serial dilutions.

The following diagram illustrates the decision-making workflow for preparing a stock solution of a novel compound like this compound.

G start Start: Obtain Compound weigh Accurately weigh compound start->weigh solvent_selection Select Solvent: 1st Choice: DMSO weigh->solvent_selection dissolve Attempt to dissolve in a small volume of DMSO (e.g., to make 10-50 mM) solvent_selection->dissolve agitate Apply Mechanical Agitation: 1. Vortex 2. Sonicate 3. Gentle Warming (37°C) dissolve->agitate observe Visually inspect for complete dissolution agitate->observe stock_ready Stock Solution Ready (e.g., 10 mM in 100% DMSO) observe->stock_ready Yes not_dissolved Compound does not fully dissolve observe->not_dissolved No aliquot Aliquot and Store at -20°C or -80°C stock_ready->aliquot add_solvent Incrementally add more DMSO and repeat agitation not_dissolved->add_solvent add_solvent->agitate max_solubility Determine Maximum Practical Solubility add_solvent->max_solubility If still not dissolved at desired concentration

Caption: Workflow for Stock Solution Preparation.

Materials and Equipment

Reagents and Consumables Equipment
This compound powderAnalytical balance
Anhydrous Dimethyl Sulfoxide (DMSO), ACS Reagent Grade[2]Vortex mixer
Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)Water bath sonicator
Sterile, polypropylene cryovials for aliquotingCalibrated micropipettes and sterile tips
Appropriate cell culture medium or assay bufferWater bath or incubator set to 37°C
---Personal Protective Equipment (PPE)

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol is designed to prepare a standard 10 mM stock solution. If the compound does not dissolve at this concentration, the protocol can be adapted to determine the maximum achievable concentration.

Part 1: Calculation of Required Mass
  • Determine the required mass of this compound using its molecular weight (MW = 227.67 g/mol ).

    • For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 227.67 g/mol * (1000 mg / 1 g) = 2.277 mg

Part 2: Dissolution Procedure
  • Weighing: Accurately weigh approximately 2.28 mg of the compound into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.

  • Initial Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Check for any undissolved particulate matter against a light source.

  • Sonication (if necessary): If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.[3]

  • Gentle Warming (if necessary): As a final step, the solution can be gently warmed in a 37°C water bath for 10-15 minutes to aid dissolution.[4] Caution: Ensure the compound is heat-stable before applying heat.

  • Confirmation of Dissolution: A clear, precipitate-free solution indicates that the compound is dissolved at 10 mM. If particulates remain, the compound is not soluble at this concentration, and a lower concentration stock should be prepared.

Part 3: Aliquoting and Storage
  • Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile cryovials. This minimizes freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light. Properly stored, DMSO stock solutions are typically stable for several months.

Preparation of Working Solutions for In Vitro Assays

The high concentration DMSO stock solution must be diluted to final working concentrations in the appropriate aqueous buffer or cell culture medium.

Key Consideration: Final DMSO Concentration

High concentrations of DMSO can be toxic to cells and may interfere with assay results.[3] It is crucial to maintain a final DMSO concentration that is non-toxic and consistent across all experimental and control wells.

Assay Type Recommended Final DMSO Concentration Rationale
General Cell-Based Assays≤ 0.5% (v/v)Minimizes solvent-induced cytotoxicity and off-target effects.[3][5]
Primary Cell Cultures≤ 0.1% (v/v)Primary cells are often more sensitive to DMSO than immortalized cell lines.
Enzyme/Biochemical Assays≤ 1% (v/v)Higher concentrations may be tolerated but should be validated for interference with enzyme activity.
Protocol for Serial Dilution

To avoid precipitation of the compound upon dilution into an aqueous medium, a serial dilution approach is recommended.

G stock 10 mM Stock in 100% DMSO intermediate Intermediate Dilution (e.g., 1 mM in 100% DMSO) stock->intermediate 1:10 dilution in 100% DMSO working Final Working Solution in Assay Medium intermediate->working Dilute into assay medium assay_plate Assay Plate (Final DMSO ≤ 0.5%) working->assay_plate Add to wells

Caption: Serial Dilution Workflow.

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilutions (Optional but Recommended): For creating a range of concentrations, perform serial dilutions of the stock solution in 100% DMSO. For example, to make a 1 mM solution, add 10 µL of the 10 mM stock to 90 µL of 100% DMSO.

  • Final Dilution: Prepare the final working concentrations by diluting the stock or intermediate solutions directly into the cell culture medium or assay buffer. Crucially, add the small volume of DMSO solution to the larger volume of aqueous medium while vortexing or mixing to prevent localized high concentrations and precipitation.

    • Example: To prepare a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of a 10 mM stock solution to 999 µL of culture medium.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound.[3] This is essential to differentiate between the effects of the compound and the solvent.

Trustworthiness and Self-Validation

  • Solubility Confirmation: Before proceeding with assays, visually inspect the highest concentration of the working solution under a microscope to ensure no precipitation has occurred.

  • Vehicle Control Monitoring: In cell-based assays, monitor the health and morphology of cells treated with the vehicle control to confirm the absence of solvent-induced toxicity.

  • Consistency: Use the same batch of DMSO and the same dissolution protocol throughout a series of experiments to ensure reproducibility.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • Al-Ostoot, F. H., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC - NIH.
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Henriksen, T., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. SpringerLink.
  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
  • Henriksen, T., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
  • Al-Ostoot, F. H., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central.
  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Athanasiou, E., et al. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
  • PubChem. (n.d.). This compound.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?.
  • gChem Global. (n.d.). DMSO.

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Application Notes and Protocols for the Derivatization of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid to Enhance Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzothiazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide array of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The molecule 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid is a promising starting material for the development of novel therapeutic agents due to its reactive chloro group at the 2-position and the carboxylic acid moiety at the 6-position, both of which are amenable to chemical modification. This application note provides a detailed guide for researchers, scientists, and drug development professionals on strategies to derivatize this core structure to enhance its biological efficacy. We will explore the rationale behind specific derivatization approaches, provide detailed experimental protocols for key transformations, and discuss the structure-activity relationships (SAR) that can guide the design of more potent and selective compounds.

The primary focus of this guide will be on the modification of the acetic acid side chain, a common strategy to improve pharmacokinetic and pharmacodynamic properties. We will detail the synthesis of amide and ester derivatives and also explore the concept of bioisosteric replacement of the carboxylic acid group, a modern approach to mitigate issues related to acidity, such as poor membrane permeability and rapid metabolism.[3]

Rationale for Derivatization

The derivatization of the carboxylic acid group of this compound is a key strategy for modulating its biological activity. The carboxylic acid moiety, while potentially important for target binding through hydrogen bonding and electrostatic interactions, can also lead to unfavorable pharmacokinetic properties.[3] Conversion to amides and esters can alter the molecule's lipophilicity, membrane permeability, and metabolic stability. Furthermore, introducing diverse functionalities through these linkages allows for the exploration of new interactions with biological targets, potentially leading to enhanced potency and selectivity.

The following diagram illustrates the primary derivatization strategies discussed in this application note, focusing on the modification of the carboxylic acid functional group.

Derivatization_Strategies This compound This compound Amide Derivatives Amide Derivatives This compound->Amide Derivatives Amide Coupling Ester Derivatives Ester Derivatives This compound->Ester Derivatives Esterification Bioisosteric Replacements Bioisosteric Replacements This compound->Bioisosteric Replacements Multi-step Synthesis

Caption: Primary derivatization strategies for this compound.

Part 1: Synthesis of Amide Derivatives

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of medicinal chemistry. This transformation allows for the introduction of a wide variety of substituents, enabling a thorough investigation of structure-activity relationships.

Scientific Rationale

Amide derivatives often exhibit improved biological activity and pharmacokinetic profiles compared to their carboxylic acid precursors. The amide bond is generally more resistant to metabolic degradation than an ester linkage. Furthermore, the N-substituent of the amide can be tailored to probe specific interactions within a biological target's binding site, potentially increasing potency and selectivity. For instance, incorporating aromatic or heterocyclic moieties can introduce beneficial π-stacking or hydrogen bonding interactions.

Experimental Protocol: General Procedure for Amide Coupling using EDC/HOBt

This protocol describes a general and widely applicable method for the synthesis of amide derivatives from this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization.

Materials:

  • This compound

  • Desired amine (e.g., aniline, benzylamine, morpholine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DMF at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired amide derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

The following workflow diagram outlines the key steps in the synthesis of amide derivatives.

Amide_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Work-up and Purification Start Dissolve Carboxylic Acid in Anhydrous Solvent Add_Reagents Add HOBt and EDC at 0 °C Start->Add_Reagents Activation Stir for 30 min for Pre-activation Add_Reagents->Activation Add_Amine_Base Add Amine and DIPEA Activation->Add_Amine_Base Reaction Stir at Room Temperature for 12-24h Add_Amine_Base->Reaction Dilute Dilute with DCM Reaction->Dilute Wash Wash with NaHCO₃, Water, and Brine Dilute->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: Workflow for the synthesis of amide derivatives.

Data Presentation: Exemplary Amide Derivatives and Rationale

The following table provides examples of amide derivatives that can be synthesized using the protocol above, along with the scientific rationale for their selection.

Amine MoietyRationale for SelectionPotential Activity Enhancement
Aniline Introduces an aromatic ring, which can participate in π-stacking interactions with aromatic residues in the target protein.Increased binding affinity and potency.
4-Fluoroaniline The fluorine atom can act as a hydrogen bond acceptor and may improve metabolic stability and membrane permeability.Enhanced pharmacokinetic properties.
Morpholine A polar, heterocyclic amine that can improve aqueous solubility and introduce hydrogen bonding opportunities.Improved solubility and bioavailability.
(S)-(-)-1-Aminoindane A rigid, chiral amine that can introduce conformational constraint and explore stereospecific interactions with the target.Increased potency and selectivity.

Part 2: Bioisosteric Replacement of the Carboxylic Acid

Bioisosterism refers to the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological properties.[4][5] Replacing the carboxylic acid moiety in this compound with a bioisostere can address challenges such as poor oral bioavailability and rapid metabolism.[3]

Scientific Rationale

Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and certain heterocycles.[6] Tetrazoles, for example, have a similar pKa to carboxylic acids and can participate in similar ionic and hydrogen bonding interactions, but are often more metabolically stable.[6] This strategy can lead to compounds with improved pharmacokinetic profiles and potentially enhanced activity.

Protocol: Synthesis of a Tetrazole Bioisostere (Conceptual)

The synthesis of a tetrazole bioisostere from the corresponding nitrile is a common and effective method. This protocol provides a conceptual outline for the conversion of the acetic acid moiety to a tetrazole.

Step 1: Conversion of Carboxylic Acid to Primary Amide

Follow the general amide coupling protocol described in Part 1, using aqueous ammonia as the amine to synthesize 2-(2-(2-Chlorobenzo[d]thiazol-6-yl)acetyl)amine.

Step 2: Dehydration of Primary Amide to Nitrile

  • To a stirred solution of the primary amide (1.0 eq) in anhydrous THF, add a dehydrating agent such as trifluoroacetic anhydride (2.0 eq) or Burgess reagent at 0 °C.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction carefully with saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the resulting nitrile by column chromatography.

Step 3: Cycloaddition to form the Tetrazole

  • To a solution of the nitrile (1.0 eq) in DMF, add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).

  • Heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Cool the reaction to room temperature and acidify with dilute HCl to pH ~3.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the final tetrazole derivative by recrystallization or column chromatography.

The following diagram illustrates the conceptual workflow for the synthesis of a tetrazole bioisostere.

Tetrazole_Synthesis_Workflow Start This compound Amidation Amide Coupling with NH₃ Start->Amidation Primary_Amide Primary Amide Intermediate Amidation->Primary_Amide Dehydration Dehydration (e.g., TFAA) Primary_Amide->Dehydration Nitrile Nitrile Intermediate Dehydration->Nitrile Cycloaddition [3+2] Cycloaddition with NaN₃ Nitrile->Cycloaddition End Tetrazole Bioisostere Cycloaddition->End

Caption: Conceptual workflow for tetrazole synthesis.

Conclusion

The derivatization of this compound represents a promising avenue for the discovery of novel therapeutic agents with enhanced biological activity. The protocols and strategies outlined in this application note provide a solid foundation for researchers to synthesize a diverse library of amide, ester, and bioisosteric derivatives. A systematic exploration of the structure-activity relationships of these new compounds will be crucial in identifying lead candidates with optimized potency, selectivity, and pharmacokinetic properties for further development.

References

  • Schematic representation of structure‐activity relationship for the 27–46 series. - ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole - SAS Publishers. Available at: [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - MDPI. Available at: [Link]

  • Acid Bioisosteres - Cambridge MedChem Consulting. Available at: [Link]

  • Bioisosteres for carboxylic acid groups - Hypha Discovery. Available at: [Link]

  • Synthesis and pharmacological evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Available at: [Link]

  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC - NIH. Available at: [Link]

Sources

Application Note & Protocols: Characterization of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid as a Putative Chemical Probe for Aldo-Keto Reductase 1C3 (AKR1C3)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the characterization and use of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid (hereafter referred to as CBAA) as a putative chemical probe for the enzyme Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). AKR1C3 is a critical drug target in multiple malignancies, including castration-resistant prostate cancer (CRPC), breast cancer, and acute myeloid leukemia, due to its central role in synthesizing potent androgens and prostaglandins that drive cell proliferation and survival.[1][2][3] Given the therapeutic relevance of the benzothiazole scaffold in medicinal chemistry, CBAA represents a novel compound that warrants rigorous evaluation.[4][5] This guide outlines the essential protocols for establishing the potency, selectivity, and cellular activity of CBAA, thereby validating its potential as a chemical probe to investigate AKR1C3 biology.

Introduction: The Rationale for Targeting AKR1C3

AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5) or prostaglandin F synthase, is a member of the aldo-keto reductase superfamily.[2][6] Its oncogenic role is multifaceted:

  • Androgen Synthesis: In hormone-dependent cancers like prostate cancer, AKR1C3 is a pivotal enzyme that catalyzes the reduction of weak androgens (e.g., androstenedione) into potent androgens like testosterone and 5α-dihydrotestosterone (DHT).[1][2][7] This intracrine androgen production can fuel androgen receptor (AR) signaling, leading to tumor progression and resistance to therapies such as abiraterone.[8][9]

  • Prostaglandin Metabolism: AKR1C3 converts prostaglandin D2 (PGD2) to prostaglandin F2α (PGF2α).[3][10] This shunts PGD2 away from the formation of anti-proliferative prostaglandins (e.g., 15dPGJ2), which are ligands for the tumor suppressor PPARγ. The resulting PGF2α can activate proliferative signaling through the MAPK and NF-κB pathways.[3][11]

Due to these critical functions, potent and selective small-molecule inhibitors of AKR1C3 are highly sought after as both therapeutic agents and chemical probes to dissect its complex signaling networks. This document provides the experimental framework to determine if CBAA can serve as such a probe.

Probe Physicochemical Properties & Handling

Validating a chemical probe begins with understanding its fundamental properties. The following table summarizes the known information for CBAA and highlights the critical parameters that must be experimentally determined.

PropertyValue / RecommendationSource / Method
IUPAC Name This compound-
CAS Number 10656917PubChem[12]
Molecular Formula C₉H₆ClNO₂SPubChem[12]
Molecular Weight 227.67 g/mol PubChem[12]
Purity >98% (Recommended)HPLC, LC-MS
Solubility To be determined in DMSO and aqueous buffers (e.g., PBS)Experimental
In Vitro Potency (IC₅₀) To be determined against human AKR1C3See Protocol 1
Selectivity Profile To be determined against AKR1C1, AKR1C2, AKR1C4See Protocol 1
Stock Solution Prepare a 10 mM or 20 mM stock in 100% DMSO.Standard Practice
Storage Store stock solution at -20°C or -80°C, protected from light.Standard Practice

AKR1C3 Mechanism of Action & Signaling

AKR1C3 utilizes NADPH as a cofactor to reduce a wide range of substrates, including steroids and prostaglandins. Its inhibition by a chemical probe like CBAA is expected to block the downstream signaling pathways that promote cancer cell proliferation and survival.

AKR1C3_Pathway cluster_prostaglandin Prostaglandin Metabolism cluster_steroid Steroidogenesis PGD2 Prostaglandin D2 (PGD2) PGJ2 15d-PGJ2 PGD2->PGJ2 Spontaneous Dehydration AKR1C3 AKR1C3 PGD2->AKR1C3 PGF2a Prostaglandin F2α (PGF2α) FP_Receptor FP Receptor PGF2a->FP_Receptor PPARg PPARγ PGJ2->PPARg MAPK MAPK / NF-κB Signaling FP_Receptor->MAPK PPARg->MAPK Differentiation Differentiation Apoptosis PPARg->Differentiation Proliferation_PG Proliferation Survival MAPK->Proliferation_PG A4 Androstenedione (A4) A4->AKR1C3 Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Proliferation_AR Proliferation Gene Expression AR->Proliferation_AR AKR1C3->PGF2a AKR1C3->Testosterone NADPH CBAA CBAA (Putative Probe) CBAA->AKR1C3 Validation_Workflow start Start: Synthesize & Purify CBAA biochem Protocol 1: Biochemical IC50 Determination (Potency & Selectivity) start->biochem decision Potent & Selective? biochem->decision cell_target Protocol 2: Cellular Target Engagement (Measure Testosterone Production) decision2 Cellularly Active? cell_target->decision2 phenotype Protocol 3: Cellular Phenotypic Assay (Measure Cell Viability) decision3 Phenotype Correlates? phenotype->decision3 decision->cell_target Yes rethink Stop: Re-evaluate or Re-design Compound decision->rethink No decision2->phenotype Yes decision2->rethink No valid_probe Conclusion: CBAA is a Validated Probe for AKR1C3 decision3->valid_probe Yes decision3->rethink No

Figure 2: Experimental workflow for the validation of CBAA as an AKR1C3 chemical probe.

Detailed Application Protocols

Protocol 1: In Vitro Biochemical Assay for AKR1C3 Inhibition

Principle: This protocol measures the ability of CBAA to inhibit the enzymatic activity of purified, recombinant human AKR1C3. The assay monitors the decrease in NADPH fluorescence (or absorbance at 340 nm) as it is consumed during the reduction of a substrate. [6][13]9,10-Phenanthrenequinone (PQ) is a general substrate suitable for initial screening.

Materials:

  • Recombinant Human AKR1C3, AKR1C1, AKR1C2, AKR1C4 (for selectivity)

  • Assay Buffer: 100 mM Potassium Phosphate, pH 6.0

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced)

  • 9,10-Phenanthrenequinone (PQ)

  • CBAA (and other control inhibitors, e.g., Indomethacin)

  • 100% DMSO

  • UV-transparent or black 96-well plates

  • Plate reader capable of kinetic fluorescence or absorbance measurement

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock of NADPH in deionized water.

    • Prepare a 5 mM stock of PQ in DMSO.

    • Prepare a 10 mM stock of CBAA in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Assay Setup (96-well plate):

    • To appropriate wells, add 2 µL of DMSO (for 'No Inhibitor' controls) or 2 µL of the CBAA serial dilutions.

    • Add 98 µL of Assay Buffer containing recombinant AKR1C3 (final concentration ~1 µ g/well or as optimized).

    • Include 'Substrate Blank' wells containing 100 µL of Assay Buffer without enzyme.

    • Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction:

    • Prepare a 2X Reaction Mix in Assay Buffer containing NADPH (final concentration 250 µM) and PQ (final concentration 15-20 µM).

    • Add 100 µL of the 2X Reaction Mix to all wells to start the reaction. The final volume will be 200 µL.

  • Data Acquisition:

    • Immediately place the plate in a reader pre-set to 37°C.

    • Measure the decrease in NADPH fluorescence (Excitation: 340 nm, Emission: 460 nm) or absorbance (340 nm) every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each well.

    • Normalize the data: % Inhibition = [1 - (V₀_inhibitor - V₀_blank) / (V₀_no_inhibitor - V₀_blank)] * 100.

    • Plot % Inhibition versus the logarithm of CBAA concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Repeat the assay using AKR1C1, AKR1C2, and AKR1C4 enzymes to establish the selectivity profile. A probe should ideally be >30-fold selective.

Protocol 2: Cell-Based Target Engagement Assay (Testosterone Production)

Principle: This assay confirms that CBAA can enter cells and inhibit its target in a biological context. AKR1C3-overexpressing prostate cancer cells (e.g., LNCaP-AKR1C3 or CWR22Rv1) are treated with the substrate androstenedione (A4). Inhibition of AKR1C3 by CBAA will lead to a dose-dependent decrease in the production of testosterone, which can be quantified by ELISA. [3][8] Materials:

  • AKR1C3-expressing prostate cancer cell line (e.g., CWR22Rv1)

  • Cell Culture Medium: RPMI-1640 with 10% Fetal Bovine Serum (FBS)

  • Assay Medium: Phenol red-free RPMI-1640 with 5% charcoal-stripped serum (CSS)

  • Androstenedione (A4)

  • CBAA

  • Testosterone ELISA kit

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed CWR22Rv1 cells in a 24-well plate at a density of 1 x 10⁵ cells/well in normal growth medium and allow them to adhere overnight.

  • Serum Starvation: Replace the medium with Assay Medium (with CSS) and incubate for 24 hours to reduce basal steroid levels.

  • Inhibitor Pre-treatment: Prepare serial dilutions of CBAA in Assay Medium. Add the diluted CBAA to the cells and incubate for 2-4 hours. Include a 'Vehicle Control' (DMSO only).

  • Substrate Addition: Add Androstenedione (A4) to all wells to a final concentration of 100 nM.

  • Incubation: Incubate for 24 hours to allow for testosterone production.

  • Sample Collection:

    • Carefully collect the cell culture supernatant from each well and store at -80°C for ELISA analysis.

    • Wash the remaining cells with cold PBS, then lyse the cells directly in the well with 100 µL of lysis buffer. Scrape and collect the lysate for protein quantification.

  • Quantification:

    • Measure the testosterone concentration in the supernatant using a commercial Testosterone ELISA kit according to the manufacturer's instructions.

    • Measure the total protein concentration in the cell lysates using a BCA assay.

  • Data Analysis:

    • Normalize the testosterone concentration to the total protein content for each well to account for any differences in cell number.

    • Plot the normalized testosterone levels versus the logarithm of CBAA concentration to determine the cellular EC₅₀ value.

Protocol 3: Cellular Phenotypic Assay (Cell Viability)

Principle: This assay determines the downstream functional consequence of AKR1C3 inhibition. Since AKR1C3 activity promotes cancer cell proliferation, treatment with an effective inhibitor should reduce cell viability.

Materials:

  • CWR22Rv1 or other relevant cancer cell line

  • Cell Culture Medium (RPMI-1640 + 10% FBS)

  • CBAA

  • White, opaque 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Cell Seeding: Seed CWR22Rv1 cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a 10-point serial dilution of CBAA in culture medium. Add the diluted compound to the wells. Include 'Vehicle Control' (DMSO) and 'No Cells' (medium only) wells.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average signal from the 'No Cells' wells from all other measurements.

    • Normalize the data: % Viability = (Signal_inhibitor / Signal_vehicle) * 100.

    • Plot % Viability versus the logarithm of CBAA concentration and fit to a four-parameter logistic model to determine the GI₅₀ (concentration for 50% growth inhibition).

Troubleshooting

Observed ProblemPotential CauseSuggested Solution
High variability in biochemical assay Enzyme instability; substrate/probe precipitation.Ensure enzyme is properly handled and stored. Check solubility of CBAA and PQ in final assay buffer concentration. Add 0.01% Triton X-100 to buffer.
No inhibition in cell-based assay despite biochemical potency Poor cell permeability; compound efflux; rapid metabolism.Perform a cell permeability assay (e.g., PAMPA). Test in the presence of efflux pump inhibitors. Analyze compound stability in cell culture medium via LC-MS.
Cell viability GI₅₀ is much weaker than target engagement EC₅₀ AKR1C3 may not be the primary driver of proliferation in the chosen cell line.Confirm high AKR1C3 expression in the cell line via Western Blot or qPCR. Test in a cell line known to be dependent on AKR1C3 signaling.
High background in Testosterone ELISA Non-specific binding; high basal testosterone in serum.Ensure use of charcoal-stripped serum. Confirm ELISA kit specificity and follow wash steps rigorously.

References

  • Roles of AKR1C3 in malignancy - PMC - NIH. (2021). National Institutes of Health. [Link]

  • Overview of the major pathways for AKR1C3's action on tumor cells... - ResearchGate. ResearchGate. [Link]

  • AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - Frontiers. (2024). Frontiers Media. [Link]

  • Aldo-Keto Reductase 1C3 Expression in MCF-7 Cells Reveals Roles in Steroid Hormone and Prostaglandin Metabolism that may Explain its Over-Expression in Breast Cancer - NIH. National Institutes of Health. [Link]

  • AKR1C3 aldo-keto reductase family 1 member C3 [human] - Gene - NCBI. National Center for Biotechnology Information. [Link]

  • Discovery and optimization of a covalent AKR1C3 inhibitor - PMC - NIH. National Institutes of Health. [Link]

  • GENLISA Human Aldo-Keto Reductase Family 1 Member C3 (AKR1C3 / DD3) ELISA - Krishgen Biosystems. Krishgen Biosystems. [Link]

  • A novel fluorometric assay for aldo-keto reductase 1C3 predicts metabolic activation of the nitrogen mustard prodrug PR-104A in human leukaemia cells - ResearchGate. ResearchGate. [Link]

  • Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - NIH. National Institutes of Health. [Link]

  • Human AKR1C3 ELISA Kit - RayBiotech. RayBiotech. [Link]

  • Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC - NIH. National Institutes of Health. [Link]

  • Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - NIH. National Institutes of Health. [Link]

  • This compound | C9H6ClNO2S - PubChem. PubChem. [Link]

  • Inhibition of AKR1C3 Activation Overcomes Resistance to Abiraterone in Advanced Prostate Cancer - AACR Journals. American Association for Cancer Research. [Link]

  • Characterization of the major single nucleotide polymorphic variants of aldo-keto reductase 1C3 (type 5 17β-hydroxysteroid dehydrogenase). ScienceDirect. [Link]

  • X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor - NIH. National Institutes of Health. [Link]

  • AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC - NIH. National Institutes of Health. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. Royal Society of Chemistry. [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - MDPI. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this molecule or similar benzothiazole derivatives. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your yield.

Overview of the Synthetic Challenge

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve a high yield and purity. While no single published procedure for this exact molecule exists, a logical pathway can be constructed based on established methods for synthesizing substituted benzothiazoles. The primary challenges include ensuring the efficient formation of the benzothiazole core, the successful conversion of the 2-amino group to a 2-chloro group via a Sandmeyer reaction, and the subsequent introduction of the acetic acid moiety at the 6-position.

This guide will focus on a plausible and well-documented synthetic route, breaking down each stage to address potential issues and provide actionable solutions.

Proposed Synthetic Pathway

A logical approach to synthesizing the target compound involves three key stages. This pathway is designed to maximize the chances of success by building upon reliable and well-understood chemical transformations.

Synthetic_Pathway cluster_0 Stage 1: Benzothiazole Core Formation cluster_1 Stage 2: Introduction of 2-Chloro Group cluster_2 Stage 3: Side Chain Introduction A 4-Chloro-2-nitroaniline B 2-Amino-4-chlorothiophenol A->B Reduction C (2-Amino-4-chlorophenylthio)acetic acid B->C Alkylation with Chloroacetic Acid D 2-Amino-6-chlorobenzo[d]thiazole C->D Cyclization E 2,6-Dichlorobenzo[d]thiazole D->E Sandmeyer Reaction D->E F This compound E->F Cross-Coupling Reaction E->F

Caption: Proposed multi-stage synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis?

A1: The Sandmeyer reaction (Stage 2) is arguably the most sensitive step.[1][2] Diazonium salts are often unstable and require strict temperature control (typically 0-5 °C) to prevent decomposition and the formation of unwanted side products.[3] Success in this step is crucial for obtaining the 2,6-dichlorobenzothiazole intermediate in good yield.

Q2: Why is 2-aminothiophenol so difficult to handle, and what are the alternatives?

A2: 2-Aminothiophenol and its derivatives are highly susceptible to oxidation, where the thiol group dimerizes to form a disulfide.[4] This reduces the amount of starting material available for the cyclization reaction. It is best to use freshly purified 2-aminothiophenol or to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: Can I use a different method to introduce the 2-chloro group?

A3: Yes, an alternative to the Sandmeyer reaction is the treatment of a corresponding 2-mercaptobenzothiazole with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂).[5][6] This would require synthesizing 6-chloro-2-mercaptobenzothiazole first.

Q4: How should I monitor the progress of these reactions?

A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the consumption of starting materials and the formation of the product.[4][7][8] A suitable mobile phase should be determined experimentally, and visualization can be achieved using UV light or an iodine chamber.

Troubleshooting Guide

Problem 1: Low Yield in Stage 1 (Benzothiazole Formation)

Q: My yield of 2-amino-6-chlorobenzothiazole is consistently low. What are the likely causes and how can I fix it?

A: Low yields in this stage are common and can usually be attributed to one of the following factors.

Potential Cause Explanation & Recommended Solution
Poor Quality of Starting Materials The 2-aminothiophenol precursor is prone to oxidation. Solution: Use a freshly opened bottle of the reagent or purify it by distillation before use. Running the reaction under an inert atmosphere (N₂ or Ar) can also minimize oxidative side reactions.[4]
Inefficient Cyclization The final ring-closing step to form the benzothiazole may be slow or incomplete. Solution: Ensure an adequate oxidant is present. For many syntheses, atmospheric oxygen is sufficient, but in some cases, an explicit oxidizing agent like hydrogen peroxide (H₂O₂) may be needed.[7][9] Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times.[7][10]
Suboptimal Reaction Temperature The ideal temperature can vary. Solution: If the reaction is sluggish at room temperature, try gradually increasing the heat. Conversely, if you observe multiple side products by TLC, lowering the temperature may improve selectivity.[4]
Problem 2: Issues with Stage 2 (Sandmeyer Reaction)

Q: The Sandmeyer reaction to form 2,6-dichlorobenzothiazole is not working well. I'm getting a complex mixture of products.

A: The Sandmeyer reaction requires precise control. Here is a decision tree to help troubleshoot this critical step.

Troubleshooting_Sandmeyer start Low Yield in Sandmeyer Reaction q1 Is the reaction temperature strictly maintained at 0-5°C? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was the sodium nitrite solution added slowly? a1_yes->q2 solution_temp Solution: Use an ice-salt bath to maintain temperature. Diazonium salts decompose at higher temperatures. a1_no->solution_temp a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the copper(I) chloride catalyst fresh and active? a2_yes->q3 solution_addition Solution: Add NaNO₂ dropwise to prevent a rapid exotherm and localized high concentrations of nitrous acid. a2_no->solution_addition a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end If issues persist, consider an alternative chlorination method. a3_yes->end solution_catalyst Solution: Use freshly prepared CuCl or a reliable commercial source. The catalyst is crucial for the radical transfer mechanism. a3_no->solution_catalyst

Caption: Decision tree for troubleshooting the Sandmeyer reaction.

Problem 3: Product Purification Challenges

Q: I have a crude product that appears to be a mixture. What's the best way to purify it?

A: Purification strategies depend on the nature of the impurities.

Issue Recommended Purification Method
Unreacted Starting Materials If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) is often effective.[8]
Multiple Side Products For complex mixtures, silica gel column chromatography is the preferred method.[9] A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) will likely be required.
Product is an Oil or Highly Soluble If the product does not precipitate upon work-up (e.g., pouring into ice water), an extraction with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) is necessary.[11] The crude oil can then be purified by column chromatography.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-chlorobenzothiazole

This protocol is adapted from established methods for the synthesis of substituted 2-aminobenzothiazoles.[12][13]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-chloroaniline (1 eq.) and potassium thiocyanate (3 eq.) to glacial acetic acid.

  • Bromination: Cool the mixture in an ice bath to below 10 °C. From the dropping funnel, add a solution of bromine (1 eq.) in glacial acetic acid dropwise, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours, then heat to 80-90 °C for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Neutralization & Isolation: Neutralize the solution with a concentrated ammonia solution until the pH is ~7-8. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol to obtain pure 2-amino-6-chlorobenzothiazole.

Protocol 2: Sandmeyer Reaction to Synthesize 2,6-Dichlorobenzothiazole

This protocol is based on the general procedure for the Sandmeyer reaction.[1][3]

  • Diazotization: Dissolve 2-amino-6-chlorobenzothiazole (1 eq.) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

  • Catalyst Preparation: In a separate flask, dissolve copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring. A gas (N₂) will evolve.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Isolation: Pour the reaction mixture into water and extract with dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

References

  • Veni, P. K., et al. (2013). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. Scholars Academic Journal of Pharmacy, 2(3), 233-240. Available at: [Link]

  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. (n.d.). ScienceDirect. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 15, 2026, from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved January 15, 2026, from [Link]

  • Alias, M. F., & Seewan, A. N. (2020). Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole. ResearchGate. Retrieved January 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved January 15, 2026, from [Link]

  • Molecules. (2022). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Retrieved January 15, 2026, from [Link]

  • Google Patents. (1949). Preparation of 2-chlorobenzothiazole.
  • Chemical Methodologies. (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Retrieved January 15, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (n.d.). Benzothiazole. Retrieved January 15, 2026, from [Link]

  • MDPI. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved January 15, 2026, from [Link]

  • Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Cyclization of Benzothiazole: Review. Retrieved January 15, 2026, from [Link]

  • YouTube. (2025). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. Retrieved January 15, 2026, from [Link]

  • Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. (n.d.). Retrieved January 15, 2026, from [Link]

  • Google Patents. (2001). Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole.

Sources

Technical Support Center: Synthesis of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this critical synthesis. As a key intermediate in the development of various pharmaceuticals, ensuring the purity and yield of this compound is paramount.

This guide provides in-depth, experience-driven advice, detailed protocols, and a mechanistic understanding of the common pitfalls encountered in the lab.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by researchers during the synthesis of this compound, with a focus on identifying and mitigating the formation of unwanted side products.

FAQ 1: My final product shows a significant impurity with a mass of +18 Da compared to the expected product. What is this and how can I prevent it?

Answer: This is a classic case of hydrolysis of the 2-chloro group on the benzothiazole ring. The side product is 2-(2-hydroxybenzo[d]thiazol-6-yl)acetic acid.

  • Mechanistic Cause: The 2-position of the benzothiazole ring is electrophilic. The chloro-substituent is a good leaving group, making the carbon susceptible to nucleophilic attack by water.[1] This reaction is often catalyzed by trace amounts of acid or base and can be exacerbated by prolonged reaction times or high temperatures in aqueous work-up conditions.

  • Troubleshooting & Prevention:

    • Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

    • Control of pH during Work-up: When performing an aqueous work-up, use buffered solutions or perform the extractions quickly at low temperatures to minimize the contact time with water. Avoid strongly acidic or basic conditions if possible.

    • Temperature Control: Keep the reaction and purification temperatures as low as reasonably possible to slow the rate of hydrolysis.

FAQ 2: I am observing a side product with a significantly higher molecular weight, which seems to be a dimer of my starting material. Why is this happening?

Answer: This is likely due to the self-condensation of the starting materials or intermediates. For instance, in the initial cyclization step to form the benzothiazole ring, typically from a 2-aminothiophenol derivative, the thiol group is susceptible to oxidation, which can lead to the formation of a disulfide byproduct.[2]

  • Mechanistic Cause: The thiol group (-SH) of 2-aminothiophenol can be easily oxidized to form a disulfide bond (-S-S-), linking two molecules together.[2] This is often promoted by the presence of air (oxygen) or other oxidizing agents.

  • Troubleshooting & Prevention:

    • Inert Atmosphere: As with preventing hydrolysis, conducting the reaction under an inert atmosphere is crucial to minimize oxidation.[2]

    • Fresh Starting Materials: Use freshly opened or purified 2-aminothiophenol to ensure it has not already partially oxidized upon storage.[2]

    • Controlled Addition of Reagents: Slow, controlled addition of reagents can help to maintain low concentrations of reactive intermediates, disfavoring dimerization pathways.

FAQ 3: My NMR spectrum is complex, suggesting the presence of isomers. Where could these be forming?

Answer: Isomer formation can occur at a few stages, but a common source is during the functionalization of the benzene ring portion of the benzothiazole.

  • Mechanistic Cause: If the acetic acid side chain is introduced via a Friedel-Crafts type reaction on a pre-formed benzothiazole, the directing effects of the fused thiazole ring can lead to substitution at different positions on the benzene ring, creating regioisomers.

  • Troubleshooting & Prevention:

    • Strategic Synthesis Route: The most reliable way to avoid regioisomers is to use a starting material that already contains the desired substitution pattern. For example, starting with 4-amino-3-mercaptophenylacetic acid would unambiguously lead to the desired 6-substituted product upon cyclization.

    • Purification: If isomeric mixtures are unavoidable, careful purification by column chromatography or recrystallization is necessary. Developing a robust analytical method (like HPLC) is key to resolving and quantifying the isomers.

II. Reaction Pathways: Desired Product vs. Side Products

Understanding the competing reaction pathways is essential for optimizing your synthesis.

Main Synthetic Pathway

The synthesis of this compound typically involves the formation of the benzothiazole core, followed by chlorination at the 2-position.

G A Substituted 2-Aminothiophenol C 2-Mercaptobenzo[d]thiazol-6-yl acetic acid A->C B Cyclization Reagent B->C E This compound (Desired Product) C->E D Chlorinating Agent (e.g., SO2Cl2) D->E

Caption: Desired synthetic route to the target compound.

Common Side Reaction Pathways

The primary side reactions to control are hydrolysis and disulfide formation.

G cluster_0 Hydrolysis Side Reaction cluster_1 Oxidative Dimerization A This compound C 2-(2-Hydroxybenzo[d]thiazol-6-yl)acetic acid (Hydrolysis Product) A->C B Water (H2O) B->C D 2-Aminothiophenol Derivative F Disulfide Dimer (Side Product) D->F E Oxidant (e.g., O2) E->F

Caption: Common side reaction pathways to monitor.

III. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a general procedure. Molar equivalents and reaction conditions may need to be optimized for your specific setup.

Materials:

  • 2-(2-Mercaptobenzo[d]thiazol-6-yl)acetic acid

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet.

Procedure:

  • Under a nitrogen atmosphere, dissolve 2-(2-mercaptobenzo[d]thiazol-6-yl)acetic acid (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (SO₂Cl₂) (approx. 2.0-3.0 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by slowly adding the reaction mixture to a flask containing ice-cold water.

  • Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: HPLC Analysis of Product Purity

This High-Performance Liquid Chromatography (HPLC) method can be used to assess the purity of the final product and quantify the major side products.

Table 1: HPLC Method Parameters

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm

Expected Elution Order:

  • 2-(2-Hydroxybenzo[d]thiazol-6-yl)acetic acid (more polar, earlier elution)

  • This compound (Desired Product)

  • Less polar impurities (e.g., starting material, dimers)

IV. References

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. [Link]

  • Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists. [Link]

  • Hydrolysis. University of Toronto. [Link]

Sources

Optimizing reaction conditions for 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to help you navigate the complexities of this multi-step synthesis and optimize your reaction conditions for high yield and purity.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis, however, presents several challenges that can impact yield and purity. The most robust and common pathway involves the formation of a 2-aminobenzothiazole intermediate, followed by a Sandmeyer reaction to install the 2-chloro substituent. Success hinges on precise control over reaction conditions, particularly temperature and reagent stoichiometry, and an understanding of the stability of key intermediates like diazonium salts. This guide provides a systematic approach to mastering this synthesis.

Recommended Synthetic Pathway

The recommended pathway proceeds in three main stages:

  • Formation of the Benzothiazole Core: Cyclization of ethyl 2-(4-aminophenyl)acetate with potassium thiocyanate and bromine to form ethyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate.

  • Conversion of Amine to Chloride: A Sandmeyer reaction, involving diazotization of the 2-amino group followed by copper(I)-catalyzed substitution with chloride.

  • Ester Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid product.

G A Ethyl 2-(4-aminophenyl)acetate B Ethyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate A->B  KSCN, Br2  Glacial Acetic Acid C Intermediate Diazonium Salt B->C  NaNO2, aq. HCl  0-5 °C D Ethyl 2-(2-chlorobenzo[d]thiazol-6-yl)acetate C->D  CuCl, aq. HCl  0-10 °C E This compound D->E  LiOH, THF/H2O  Then acidify

Caption: Overall synthetic scheme for the target compound.

Detailed Experimental Protocol

This protocol details the optimized three-step synthesis from ethyl 2-(4-aminophenyl)acetate.

Step 1: Synthesis of Ethyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate

  • To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add ethyl 2-(4-aminophenyl)acetate (1 equiv.) and potassium thiocyanate (KSCN, 3 equiv.).

  • Add glacial acetic acid to the flask (approx. 5 mL per gram of starting aniline). Stir the mixture at room temperature for 30 minutes to form a uniform slurry.

  • Cool the reaction vessel to 10-15 °C using an ice-water bath.

  • In a separate beaker, prepare a solution of bromine (1.1 equiv.) in glacial acetic acid (2 mL per gram of bromine).

  • Add the bromine solution dropwise to the reaction mixture via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 20 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. Monitor reaction completion by TLC.

  • Pour the reaction mixture into a beaker of ice water. A yellow precipitate will form.

  • Neutralize the mixture by slowly adding concentrated ammonium hydroxide solution until the pH is approximately 8.

  • Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to yield the crude product.

  • Recrystallize from ethanol to obtain pure ethyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate as a pale-yellow solid.

Step 2: Synthesis of Ethyl 2-(2-chlorobenzo[d]thiazol-6-yl)acetate via Sandmeyer Reaction

  • Prepare a solution of copper(I) chloride (CuCl, 1.5 equiv.) in concentrated hydrochloric acid (5 mL per gram of CuCl) and cool it to 0 °C in an ice-salt bath.

  • In a separate flask, suspend the 2-aminobenzothiazole intermediate (1 equiv.) in a mixture of concentrated HCl and water. Cool this suspension to 0-5 °C.

  • Prepare a solution of sodium nitrite (NaNO₂, 1.2 equiv.) in cold water.

  • Add the sodium nitrite solution dropwise to the stirred benzothiazole suspension, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The solution should be clear.

  • Slowly add the cold diazonium salt solution to the cold, stirred CuCl solution. Vigorous evolution of nitrogen gas will occur.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Extract the product with ethyl acetate. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Hydrolysis to this compound

  • Dissolve the ethyl ester from Step 2 (1 equiv.) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 3 equiv.) and stir the mixture at room temperature until TLC indicates the disappearance of the starting material (typically 4-6 hours).

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A white or off-white precipitate will form.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Q1: The yield of the 2-aminobenzothiazole intermediate (Step 1) is very low.

Possible Causes & Solutions:

  • Poor Temperature Control: The initial reaction with bromine is exothermic. If the temperature rises above 20 °C, side reactions, including unwanted ring bromination, can occur.

    • Solution: Ensure slow, dropwise addition of the bromine solution and maintain a properly chilled ice-water bath.

  • Impure Starting Materials: The starting aniline must be pure. Oxidized or degraded aniline can lead to tar formation.

    • Solution: Use freshly purchased or purified ethyl 2-(4-aminophenyl)acetate.

  • Incorrect Stoichiometry: An excess of bromine can lead to side products, while insufficient bromine will result in incomplete conversion.

    • Solution: Use precisely 1.1 equivalents of bromine. Monitor the reaction by TLC to confirm the consumption of the starting material.

Q2: During the diazotization (Step 2), the solution turns dark brown, and I observe gas evolution before adding it to the copper catalyst.

Possible Cause & Solution:

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable. If the temperature rises above 5-10 °C, the salt will decompose, releasing nitrogen gas and forming undesired phenol byproducts and tars.[1][2]

    • Solution: This is a critical step. Use an ice-salt bath to maintain the temperature strictly between 0 °C and 5 °C throughout the addition of sodium nitrite and during the subsequent waiting period. The diazonium salt should be used immediately after its preparation.

Q3: The Sandmeyer reaction (Step 2) results in a low yield of the chloro-derivative and a significant amount of a phenol byproduct.

Possible Causes & Solutions:

  • Inactive Catalyst: Copper(I) chloride is susceptible to oxidation to copper(II), which is less effective in the Sandmeyer reaction.

    • Solution: Use freshly prepared or high-purity CuCl. If the CuCl is off-white or green, it indicates oxidation. It can be purified by washing with dilute HCl followed by ethanol and ether.

  • Reaction with Water: The diazonium salt can react with water to form a phenol, especially if the concentration of chloride ions is too low or the temperature is too high.

    • Solution: Perform the reaction in concentrated HCl to ensure a high concentration of the chloride nucleophile. Add the diazonium salt solution slowly to the cold CuCl solution to control the reaction rate and temperature.

Q4: The final hydrolysis (Step 3) is incomplete or leads to product degradation.

Possible Causes & Solutions:

  • Insufficient Hydrolysis Time/Reagent: The ester may be sterically hindered, requiring longer reaction times or slightly elevated temperatures.

    • Solution: Monitor the reaction closely by TLC. If it stalls, add one more equivalent of LiOH or gently warm the reaction to 40 °C.

  • Harsh Conditions: Using strong bases like NaOH at high temperatures can potentially lead to cleavage of the thiazole ring or other side reactions.

    • Solution: Lithium hydroxide in a THF/water system at room temperature is a mild and effective method for this hydrolysis. Avoid prolonged heating or excessively strong basic conditions.

Troubleshooting Workflow

G cluster_0 Troubleshooting Logic Start Low Yield or Impure Product Step Which step is problematic? Start->Step Step1 Step 1: Aminobenzothiazole Formation Step->Step1 Step 1 Step2 Step 2: Sandmeyer Reaction Step->Step2 Step 2 Step3 Step 3: Hydrolysis Step->Step3 Step 3 Cause1 Check Temp Control Check Reagent Purity Verify Stoichiometry Step1->Cause1 Cause2 Check Diazotization Temp (<5°C) Check Catalyst Activity (CuCl) Ensure Slow Addition Step2->Cause2 Cause3 Monitor by TLC Use Mild Conditions (LiOH) Check pH during workup Step3->Cause3

Caption: A logical workflow for diagnosing synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Why is the Sandmeyer reaction the preferred method for introducing the 2-chloro group?

The 2-amino group on the benzothiazole ring deactivates the ring towards electrophilic aromatic substitution and is not a good leaving group. Converting it into a diazonium salt (-N₂⁺) transforms it into an excellent leaving group (neutral N₂ gas). The Sandmeyer reaction provides a reliable and high-yielding method to replace this group with a chloride ion using a copper(I) catalyst.[3][4][5] This radical-nucleophilic aromatic substitution mechanism is highly effective for this specific transformation.[2]

Q2: Can I use alternative chlorinating agents?

Yes, other methods exist for synthesizing 2-chlorobenzothiazoles, but they often require different starting materials. For instance, 2-mercaptobenzothiazole can be chlorinated using agents like sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂).[6][7][8] However, if you are starting from an aniline precursor, the synthesis of the 2-aminobenzothiazole followed by the Sandmeyer reaction is one of the most direct and versatile routes.

Q3: What analytical techniques are best for monitoring this reaction?

  • Thin-Layer Chromatography (TLC): Essential for tracking the consumption of starting materials and the formation of products in each step. Use a suitable solvent system (e.g., ethyl acetate/hexane mixtures).

  • High-Performance Liquid Chromatography (HPLC): Ideal for assessing the purity of intermediates and the final product with high accuracy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural confirmation of your intermediates and the final product.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds.

Q4: What are the key safety precautions for this synthesis?

  • Diazonium Salts: Solid diazonium salts can be shock-sensitive and explosive. Never isolate the diazonium salt intermediate. Always prepare it in a cold solution and use it immediately in the next step.

  • Bromine: Highly corrosive, toxic, and volatile. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Acids and Bases: Concentrated HCl, glacial acetic acid, and ammonium hydroxide are corrosive. Handle with care and appropriate PPE.

  • Gas Evolution: The Sandmeyer reaction releases a large volume of nitrogen gas. Ensure the reaction vessel is not sealed and has adequate ventilation.

Optimization Parameters Summary

The following table summarizes key parameters and their impact on the reaction outcome.

StepParameterStandard ConditionOptimization Strategy & RationaleExpected Outcome
1. Thiazole Formation Temperature10-20 °CMaintain strict temperature control to prevent over-bromination and side-product formation.Higher purity of the 2-amino intermediate.
2. Diazotization Temperature0-5 °CCrucial for the stability of the diazonium salt. Temperatures >5°C lead to rapid decomposition.Prevents yield loss and formation of phenolic impurities.
2. Sandmeyer Reaction Catalyst1.5 equiv. CuClUse high-purity, unoxidized CuCl for efficient catalytic turnover in the radical-nucleophilic substitution.Maximizes conversion to the 2-chloro product.
3. Hydrolysis Base3 equiv. LiOHLiOH is a milder base than NaOH/KOH, minimizing the risk of cleaving the thiazole ring.Clean conversion to the final acid with high purity.

References

  • AL-Khazraji, S. I., et al. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. Available from: [Link]

  • Veni, P. K., et al. (2013). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. Scholars Academic Journal of Pharmacy. Available from: [Link]

  • Wikipedia. Sandmeyer reaction. Available from: [Link]

  • Moon, N. S. (1949). Preparation of 2-chlorobenzothiazole. U.S. Patent 2,469,697. Google Patents.
  • EP0103817B1. (1986). Process for the preparation of 2-chloro-benzothiazole. Google Patents.
  • Shao, C., et al. (2021). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules. Available from: [Link]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Available from: [Link]

  • Krasavin, M. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. Available from: [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available from: [Link]

  • Reddy, D. R. S., et al. (2014). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. Available from: [Link]

  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. (2024). Inorganic and Nano-Metal Chemistry. Available from: [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. Available from: [Link]

  • Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available from: [Link]

  • Bhat, M. A., et al. (2010). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules. Available from: [Link]

  • Kadhim, R. J., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. Available from: [Link]

  • Liao, H., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry. Available from: [Link]

  • Dave, R., et al. (2007). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Journal of the Indian Chemical Society. Available from: [Link]

  • Krasavin, M. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. Available from: [Link]

  • Wang, C., et al. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Available from: [Link]

  • Ali, I., et al. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC. Available from: [Link]

  • Shao, C., et al. (2021). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. National Institutes of Health. Available from: [Link]

  • Kopriva, D., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules. Available from: [Link]

  • Sukumar, D., et al. (2022). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar. Available from: [Link]

  • Jiao, P., et al. (2020). Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. European Journal of Medicinal Chemistry. Available from: [Link]

Sources

Stability issues with 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical methodologies to mitigate degradation and ensure the integrity of your experiments.

Introduction to Stability Concerns

This compound is a valuable building block in medicinal chemistry and drug discovery.[1][2][3] However, like many heterocyclic compounds, its stability in solution can be a critical factor influencing experimental reproducibility and the overall success of a research campaign. The primary degradation pathways for benzothiazole derivatives, including our compound of interest, are hydrolysis, photodegradation, and oxidation.[4][5] Understanding these pathways is paramount to designing robust experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with this compound in solution.

Q1: I'm observing a decrease in the concentration of my compound in aqueous solution over time. What is the likely cause?

A1: The most probable cause is hydrolysis of the 2-chloro substituent on the benzothiazole ring. This is a common degradation pathway for 2-chlorobenzothiazoles in aqueous media, leading to the formation of the corresponding 2-hydroxybenzothiazole derivative.[6] The rate of this hydrolysis is often pH-dependent.

  • Troubleshooting Steps:

    • pH Control: Maintain the pH of your solution within a stable range using a suitable buffer system. For many benzothiazole derivatives, neutral to slightly acidic conditions are preferable to minimize base-catalyzed hydrolysis.

    • Temperature Control: Store stock solutions and experimental samples at low temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of hydrolysis.[7]

    • Use Fresh Solutions: Prepare solutions fresh whenever possible, especially for sensitive experiments.

Q2: My solution of this compound has developed a yellow or brownish tint. What does this indicate?

A2: A color change is often an indicator of degradation. This could be due to the formation of various degradation products arising from photodegradation or oxidation.[4] Exposure to ambient light or the presence of oxidizing agents can lead to the formation of colored impurities.

  • Troubleshooting Steps:

    • Light Protection: Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions when possible.

    • Inert Atmosphere: If you suspect oxidation, consider preparing and storing your solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Purity Check: Before use, verify the purity of your compound using a suitable analytical method like HPLC to ensure that the observed color is not due to an impurity from synthesis.

Q3: I'm having difficulty dissolving the compound in my aqueous buffer. What are my options?

A3: this compound, like many organic acids, may have limited solubility in aqueous buffers, especially at lower pH values where the carboxylic acid is protonated.

  • Solubilization Strategies:

    • Co-solvents: Prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or ethanol, and then dilute it into your aqueous buffer.[4][8] Ensure the final concentration of the organic solvent is compatible with your experimental system.

    • pH Adjustment: The solubility of the compound will increase at higher pH values where the carboxylic acid is deprotonated. You can try dissolving the compound in a small amount of a dilute basic solution (e.g., 0.1 M NaOH) and then adjusting the pH to the desired value with your buffer. Be mindful that higher pH may accelerate hydrolysis of the 2-chloro group.

    • Sonication: Gentle sonication can aid in the dissolution of the compound.

Q4: I am seeing multiple peaks in my HPLC analysis of a freshly prepared solution. What could be the reason?

A4: This could be due to several factors:

  • Impurity in the starting material: The initial solid material may contain impurities. Always check the certificate of analysis (CoA) and consider re-purification if necessary.

  • On-column degradation: The compound might be unstable under the HPLC conditions (e.g., mobile phase pH, temperature).

  • Rapid degradation in the dissolution solvent: The compound may be degrading quickly in the solvent used to prepare the sample for HPLC analysis.

  • Troubleshooting Steps:

    • Analyze the solid: Dissolve a sample immediately before injection and analyze it to assess the initial purity.

    • Modify HPLC conditions: Try using a different mobile phase pH or a lower column temperature.

    • Investigate diluent stability: Prepare a solution and analyze it at different time points (e.g., 0, 1, 4, 8 hours) to check for degradation in the sample diluent.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for troubleshooting and for the development of stability-indicating analytical methods.

Caption: Potential degradation pathways for this compound.

Experimental Protocols

To proactively address stability issues, we recommend performing forced degradation studies and developing a stability-indicating analytical method.

Protocol 1: Forced Degradation Study

This study will help identify potential degradation products and the conditions that promote degradation.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[9]

  • Thermal Degradation: Place a solid sample of the compound in an oven at 70 °C for 48 hours. Also, heat a solution of the compound at 60 °C for 24 hours.

  • Photodegradation: Expose a solution of the compound (e.g., in methanol/water) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10] A control sample should be wrapped in foil to exclude light.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Caption: Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

1. Initial Method Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B (e.g., 10% to 90% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound and potential degradants have good absorbance (e.g., determined by UV-Vis spectrophotometry). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Column Temperature: 30 °C.

2. Method Optimization:

  • Inject a mixture of the stressed samples from the forced degradation study.

  • Adjust the gradient, mobile phase composition, and pH to achieve baseline separation of the parent peak from all degradation product peaks.

  • The goal is to have a resolution of >1.5 between all peaks of interest.

3. Method Validation:

  • Once optimized, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11]

Data Summary Table

The following table provides a template for summarizing the results from a forced degradation study.

Stress ConditionIncubation TimeTemperature% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl24 h60 °CDataDataData
0.1 M NaOH2 hRoom Temp.DataDataData
3% H₂O₂24 hRoom Temp.DataDataData
Thermal (Solution)24 h60 °CDataDataData
PhotolyticExposureChamber Temp.DataDataData

*Researchers should fill this table with their experimental data.

References

  • Habibi, D., et al. (2001). Oxidation of benzothiazole, 2-mercaptobenzothiazole and 2-hydroxybenzothiazole in aqueous solution by means of H2O2/UV or photoassisted Fenton systems. Journal of Photochemistry and Photobiology A: Chemistry, 141(2-3), 163-171.
  • Abdou, W., et al. (2014). Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles.
  • Moore, D. E. (1981). Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. Photochemistry and Photobiology, 34(4), 483-488.
  • ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Drug Substances and Products.
  • BenchChem. (2025). Stability issues and degradation pathways of 2-aminobenzothiazole compounds.
  • Gaja, M., & Knapp, J. S. (2001). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology, 67(9), 4319–4325.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Malouki, A., et al. (2008). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. Applied and Environmental Microbiology, 74(10), 3044-3051.
  • Kumar, A., et al. (2018). Benzothiazole derivatives: A patent review.
  • Kamal, A., et al. (2015). Benzothiazole-based compounds as potential anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 15(7), 841-858.
  • Bondock, S., et al. (2012). Recent progress in the chemistry of 2-substituted benzothiazoles. European Journal of Medicinal Chemistry, 53, 1-26.
  • Fisons Pest Control Ltd. (1975). Process for the preparation of 4-chloro-2-hydroxybenzothiazole. US3888871A.
  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 614-625.
  • Main, P., et al. (2001). Degradation of poly-L-lactide. Part 2: increased temperature accelerated degradation. Journal of Materials Science: Materials in Medicine, 12(10-12), 859-865.
  • Sreenivasulu, V., et al. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Journal of Chemical Health Risks, 14(6), 1844-1850.
  • Rathod, S. J., et al. (2016). Review on development of forced degradation studies and its approaches on stability indicating method. International Journal of Pharmaceutical Sciences and Research, 7(8), 3125.
  • Kloepfer, A., et al. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.
  • Ciba-Geigy Ag. (1981). Process for the preparation of 2-hydroxy-benzothiazoles. EP0039483A1.
  • Lee, H., et al. (2021).

Sources

Overcoming solubility problems of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid in biological media

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Biological Media

Welcome to the technical support center for 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experiments. As a molecule with significant potential, its effective use hinges on proper handling and formulation. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the successful integration of this compound into your biological assays.

Understanding the Challenge: Physicochemical Properties

This compound (PubChem CID: 10656917) is characterized by a hydrophobic benzothiazole core and an ionizable carboxylic acid group.[1] This dual nature is the primary source of its solubility challenges in aqueous biological media, which typically have a neutral pH.

PropertyValue / DescriptionImplication for Solubility
Molecular Formula C₉H₆ClNO₂S-
Molecular Weight 227.67 g/mol -
Structure A fused benzothiazole ring system (hydrophobic) with a chloro substituent and an acetic acid side chain (hydrophilic, acidic).The large, nonpolar surface area from the ring system drives low aqueous solubility. The acidic group offers a handle for pH-dependent solubilization.
pKa (Predicted) ~3.6 - 4.0 (for the carboxylic acid)At physiological pH (~7.4), the acid group will be deprotonated (ionized), which should increase solubility. However, the intrinsic insolubility of the core structure can still lead to precipitation.
LogP (Predicted) ~3.0 - 3.5Indicates a high degree of lipophilicity, suggesting a preference for nonpolar environments over aqueous media.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered when working with this compound.

Question 1: "My compound precipitates immediately when I add my DMSO stock solution to my cell culture medium. What is happening and how can I resolve it?"

Answer:

This is the most frequent issue and is a classic case of a compound exceeding its kinetic solubility .[2][3] You have created a supersaturated solution by diluting the highly concentrated DMSO stock into an aqueous environment where the compound is poorly soluble. The compound then rapidly crashes out of the solution.[4]

Causality: Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving many nonpolar compounds.[5][6] However, when this solution is diluted into your aqueous cell culture medium, the solvent environment changes dramatically. The water molecules cannot adequately solvate the hydrophobic benzothiazole core, leading to precipitation.[7]

Immediate Solutions:

  • Reduce the Final Concentration: This is the simplest first step. Your target concentration may be too high. Perform a serial dilution to find the maximum achievable concentration without precipitation.

  • Optimize the Dilution Method: Instead of adding the compound stock directly to the full volume of media, try pre-diluting the stock into a small volume of media containing serum. The proteins in the serum, such as albumin, can bind to hydrophobic compounds and act as natural carriers, increasing their apparent solubility.[8][9] Vigorously vortex or triturate during this step before adding it to the final culture volume.

  • Lower the DMSO Stock Concentration: Making a more dilute stock solution in DMSO (e.g., 10 mM instead of 100 mM) means you will add a larger volume to your media. This can sometimes prevent localized high concentrations that initiate precipitation, but be mindful of the final DMSO percentage.[10]

If these immediate fixes are insufficient, you will need to employ more advanced formulation strategies, which are detailed in the protocols below.

Question 2: "What is the maximum concentration of DMSO I should use in my cell-based assays? Could the solvent be causing toxicity?"

Answer:

Yes, the solvent itself can be a source of toxicity and experimental artifacts. While DMSO is widely used, it is not inert.

Causality: At concentrations above 1%, DMSO can induce cellular stress, affect cell differentiation, and exhibit direct cytotoxicity.[11] For sensitive assays or long-term incubations, even lower concentrations can be problematic.

Recommendations:

  • General Use: Keep the final concentration of DMSO in your culture medium below 0.5% (v/v) .

  • Best Practice: Aim for a final concentration of ≤0.1% (v/v) to minimize off-target effects.

  • Critical Control: Always include a "vehicle control" in your experimental design. This control should contain the same final concentration of DMSO as your test conditions to ensure that any observed effects are due to the compound and not the solvent.[11]

Question 3: "Since the compound is an acid, can I use pH to increase its solubility?"

Answer:

Absolutely. This is an excellent strategy for this specific molecule.

Causality: As a carboxylic acid, this compound is a weak acid. By raising the pH of the solution above the compound's pKa, you deprotonate the carboxylic acid group (-COOH) to form a carboxylate salt (-COO⁻).[12][13] This charged species is significantly more polar and, therefore, more soluble in water.[][15]

Strategy: Prepare a stock solution in a slightly basic buffer or by adding a small molar excess of a base like sodium hydroxide (NaOH). This pre-forms the soluble salt. When this stock is diluted into your buffered biological medium (pH ~7.4), the compound should remain in its soluble, ionized form.

See Protocol 1: pH-Adjusted Stock Solution Preparation for a detailed methodology.

Question 4: "Are there alternatives or adjuncts to DMSO? I'm concerned about its effects on my cells."

Answer:

Yes, several other co-solvents and advanced excipients can be used to improve solubility, often with different cellular toxicity profiles.

Causality: Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for hydrophobic compounds.[][15] Excipients like cyclodextrins work through a different mechanism of molecular encapsulation.

Recommended Alternatives:

  • Co-solvents: Polyethylene glycol 400 (PEG 400), ethanol, and propylene glycol can be used, but their concentrations must also be carefully controlled to avoid toxicity.[16][17] They are often used in combination with DMSO to reduce the total amount of any single solvent.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19] They can encapsulate the hydrophobic part of your compound, forming an "inclusion complex" that is water-soluble.[20][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in cell culture due to their high solubility and low toxicity.[11][22]

See Protocol 2: Cyclodextrin Inclusion Complex Formation for a detailed methodology.

Visual Workflows and Mechanisms

To better guide your experimental decisions, the following diagrams illustrate key processes and logical workflows.

Caption: Figure 1: A step-by-step workflow for diagnosing and solving precipitation issues.

G Figure 2: Mechanism of Cyclodextrin-Mediated Solubilization cluster_0 Before Complexation cluster_1 Cyclodextrin Inclusion Complex cluster_2 After Complexation Drug Hydrophobic Drug (Benzothiazole Core) Water Water Molecules Drug->Water Poor Interaction (Precipitation) CD Hydrophilic Exterior Hydrophobic Cavity Hydrophilic Exterior Drug->CD:f1 Encapsulation EncapsulatedDrug Drug Complex Soluble Drug-CD Complex Water2 Water Molecules Complex->Water2 Favorable Interaction (Solubilized)

Caption: Figure 2: How cyclodextrins encapsulate a hydrophobic drug to enhance aqueous solubility.

Detailed Experimental Protocols

Protocol 1: pH-Adjusted Stock Solution Preparation

This protocol leverages the acidic nature of the compound to create a highly soluble salt form for stock preparation.

Materials:

  • This compound

  • 0.1 M Sodium Hydroxide (NaOH) solution, sterile

  • Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

Methodology:

  • Calculate Molar Amounts: Weigh the desired amount of the compound. Calculate the number of moles.

    • Example: For 1 mg of compound (MW = 227.67 g/mol ), this is 1 mg / 227.67 mg/mmol = 0.00439 mmol.

  • Initial Suspension: Add a volume of sterile water or PBS to the compound to create a slurry. Do not use the full final volume yet.

  • Add Base: Add 1.05 molar equivalents of 0.1 M NaOH solution dropwise while vortexing. This slight excess ensures full deprotonation.

    • Example: For 0.00439 mmol of compound, you need 0.00439 mmol * 1.05 = 0.00461 mmol of NaOH. The volume of 0.1 M NaOH is 0.00461 mmol / 0.1 mmol/mL = 0.0461 mL or 46.1 µL.

  • Observe Dissolution: The compound should dissolve as the NaOH is added, forming the sodium salt. If it does not fully dissolve, gentle warming (to 37°C) or brief sonication may be required.

  • Final Volume Adjustment: Once the compound is fully dissolved, add sterile water or PBS to reach the desired final stock concentration (e.g., 10 mM).

  • Sterilization and Storage: Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Aliquot and store at -20°C or -80°C.

Trustworthiness Check: Before use, thaw an aliquot and visually inspect for any precipitation. The pH of the final stock will be basic, but it will be sufficiently diluted into your buffered cell culture medium that the final pH of the medium should not be significantly affected. Always verify this for your specific experimental conditions.

Protocol 2: Cyclodextrin Inclusion Complex Formation

This protocol uses cyclodextrins to encapsulate the compound, enhancing its solubility for sensitive applications where pH modification or co-solvents are undesirable.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile, nuclease-free water or desired buffer

  • Vortex mixer and/or sonicator

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of the chosen cyclodextrin in your desired sterile buffer. Warming to 40-50°C can aid in dissolving the cyclodextrin. Allow it to cool to room temperature.

  • Add Compound: Weigh the compound and add it directly to the cyclodextrin solution. A 1:1 to 1:5 molar ratio of compound to cyclodextrin is a good starting point.

  • Facilitate Complexation: Vigorously mix the solution. This can be done by:

    • Vortexing for 30-60 minutes.

    • Shaking/rotating overnight at room temperature.

    • Sonication in a water bath for 15-30 minutes (monitor temperature to avoid compound degradation).

  • Clarify Solution: After mixing, there may be a small amount of undissolved compound (if saturation was exceeded). Centrifuge the solution at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undissolved material.

  • Collect and Sterilize: Carefully collect the supernatant, which contains the soluble inclusion complex. Sterilize using a 0.22 µm syringe filter. This is your final stock solution.

  • Storage: Aliquot and store at -20°C or -80°C.

Trustworthiness Check: The formation of an inclusion complex results in a thermodynamically stable solution.[18] The final concentration of the compound in the stock should be determined analytically (e.g., by UV-Vis spectrophotometry) if a precise concentration is required, as this method relies on reaching an equilibrium solubility in the cyclodextrin solution.

Frequently Asked Questions (FAQs)

Q: What is the difference between kinetic and thermodynamic solubility, and why is it important for my experiment? A: Thermodynamic solubility is the true, equilibrium concentration of a compound in a given solvent after an extended period, where the rates of dissolution and precipitation are equal.[2][3] Kinetic solubility is measured by adding a concentrated organic stock of a compound to an aqueous buffer and determining the concentration at which it precipitates.[4][23] Kinetic solubility is almost always higher than thermodynamic solubility due to the formation of a temporary, supersaturated state.[2] Understanding this is critical because a compound that appears soluble during a quick kinetic measurement may precipitate over the longer incubation times of a cell culture experiment, leading to inaccurate results.

Q: How does the presence of serum (e.g., FBS) in my culture medium affect the compound's solubility? A: Serum proteins, particularly albumin, can non-specifically bind to hydrophobic molecules.[8] This binding can significantly increase the apparent solubility of a compound by keeping it suspended in the medium.[9][24] This can be beneficial, but it also means the free, unbound concentration of your compound (which is typically the biologically active fraction) is lower than the total concentration. If you are comparing results between serum-containing and serum-free media, you may see different potencies due to this effect.

Q: My compound solution is slightly hazy, but I don't see obvious precipitate. Is this a problem? A: Yes, haziness or turbidity is an indication of either very fine, colloidal precipitate or the formation of micelles/aggregates. This is not a true solution. This can lead to highly variable and non-reproducible results in your assays. A properly solubilized compound should result in a completely clear, transparent solution. You should attempt one of the solubilization protocols to resolve this.

Q: Can I heat my stock solution to get the compound to dissolve? A: Gentle warming (e.g., 37-40°C) can be used to aid dissolution, especially for preparing stock solutions. However, prolonged or excessive heating should be avoided as it can lead to the degradation of the compound or evaporation of the solvent, which would alter the stock concentration. Never autoclave a stock solution containing an organic compound unless its heat stability is confirmed.

References

  • International Journal of Pharmaceutical Sciences. Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. [Link]

  • García-Pérez, P., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Alsenz, J., & Kansy, M. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • García-Pérez, P., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Jacob, S., & Nair, A. B. (2018). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Singh, S., & Lillard, J. W. (2023). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. [Link]

  • Pharmaguddu. (2023). Techniques used to Enhance Drug Solubility. [Link]

  • CD Formulation. pH Modifier Excipients. [Link]

  • ResearchGate. (2023). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

  • Slideshare. solubility enhancement -by pH change & complexation. [Link]

  • PubChem. This compound. [Link]

  • Smith, A. B., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Labinsights. (2023). Techniques to Enhance Drug Solubility. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]

  • IJCRT.org. (2023). Bioavailability Enhancement Techniques For Poorly Soluble Drug. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?. [Link]

  • Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. PubMed. [Link]

  • Savjani, K. T., et al. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]

  • SciSpace. The Solubility of Proteins in Organic Solvents. [Link]

  • ResearchGate. (2002). The Solubility of Proteins in Organic Solvents. [Link]

Sources

Technical Support Center: Storage and Handling of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid is a key heterocyclic intermediate in medicinal chemistry and drug development. Its molecular integrity is paramount for reproducible experimental outcomes, from synthesis to biological screening. This guide provides an in-depth, science-first approach to preventing its degradation during storage, ensuring the long-term purity and reactivity of your supply. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Instability

This section addresses the fundamental "what" and "why" of degradation, providing the chemical context for the protocols that follow.

Q1: What are the primary observable signs of degradation for this compound?

You may observe several physical changes in the material. A fresh, high-purity sample is typically an off-white to pale solid. Signs of degradation include:

  • Color Change: A shift to yellow, tan, or brown hues is a common indicator of oxidative or photodegradation byproducts.

  • Clumping or Change in Consistency: This often suggests the absorption of atmospheric moisture, a precursor to hydrolysis.

  • Decreased Solubility: The formation of less soluble degradation products can make the compound difficult to dissolve in your intended solvent system.

  • Analytical Inconsistencies: The most definitive sign is the appearance of new peaks in your analytical data (e.g., HPLC, LC-MS) and a corresponding decrease in the area of the parent compound's peak.

Q2: What are the main chemical pathways that cause this compound to degrade?

The molecule's structure contains three primary points of vulnerability: the 2-chloro substituent, the thiazole ring, and the acetic acid side chain. Degradation typically proceeds via one or more of the following mechanisms:

  • Hydrolysis: The electron-withdrawing nature of the benzothiazole ring makes the 2-chloro group a susceptible electrophilic site for nucleophilic attack by water. This reaction replaces the chlorine atom with a hydroxyl group, forming 2-hydroxybenzo[d]thiazol-6-yl)acetic acid. This is often the most significant degradation pathway in the presence of moisture.[1][2]

  • Photodegradation: Benzothiazole and its derivatives are known to absorb UV radiation, which can lead to the formation of reactive radical species.[3][4] This can initiate a cascade of reactions, including cleavage of the thiazole ring or reactions with atmospheric oxygen, leading to complex mixtures of byproducts.

  • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, especially when exposed to atmospheric oxygen over long periods. This can lead to the formation of the corresponding sulfoxide and, under more forcing conditions, the sulfone.[5][6][7] This process can be accelerated by light and the presence of trace metal impurities.

cluster_main Degradation Pathways Parent This compound Hydrolysis 2-Hydroxy Derivative Parent->Hydrolysis  Moisture (H₂O)   Photo_Oxidation Oxidized & Ring-Opened Products Parent->Photo_Oxidation  Light (hν) / Oxygen (O₂)  

Caption: Primary degradation routes for the target compound.

Q3: Why is segregation from bases and reactive metals critical?

The acetic acid moiety makes the compound acidic. Storing it with bases (e.g., amines, hydroxides) will result in an acid-base reaction, forming a salt and compromising the integrity of your starting material. Furthermore, as an acid, it can be corrosive to certain metals.[8] The acidic conditions created by potential hydrolysis (forming HCl) can also accelerate corrosion of standard metal storage containers or caps.[9]

Section 2: Recommended Storage & Handling Protocols

Adherence to proper storage conditions is the single most effective strategy for preventing degradation. Below are tiered protocols for long-term and short-term storage.

Table 1: Storage Condition Parameters
ParameterGold Standard (Long-Term > 6 months)Standard Practice (Short-Term < 6 months)Conditions to Avoid
Temperature -20°C or lower2-8°C (Refrigerated)Room temperature; temperature cycling (freeze-thaw)
Atmosphere Inert Gas (Argon or Nitrogen)Tightly sealed container with minimal headspaceOpen to air; high humidity environments
Light Complete darkness (Amber vial inside a box)Protected from light (Amber glass vial)Direct sunlight or bright laboratory light
Container Borosilicate glass (e.g., Schott) or PTFE-lined vialBorosilicate glass vial with a secure capStandard plastic tubes (potential for leaching/adsorption); reactive metal containers
Handling In a glovebox or under a stream of inert gasHandle quickly; open container for minimal timeOn an open bench in a humid environment
Protocol 2.1: Gold Standard Procedure for Long-Term Archiving

This protocol is designed to maximize the shelf-life of the compound for use as a reference standard or for critical, long-term projects.

  • Aliquot: Upon receiving, avoid storing the entire batch in a single container. Aliquot the material into smaller, single-use quantities in amber, screw-cap glass vials with PTFE-lined caps. This minimizes the exposure of the bulk material to the atmosphere with each use.

  • Inert Atmosphere: Place the open vials inside a vacuum desiccator. Evacuate and backfill with a dry, inert gas (e.g., Argon) three times to remove all atmospheric oxygen and moisture.

  • Seal: Tightly seal the vials while still under the inert atmosphere (if possible) or immediately upon removal from the desiccator.

  • Secondary Containment: For an extra layer of protection, seal the vials with paraffin film and place them inside a secondary container that has been flushed with inert gas and contains a desiccant (e.g., Drierite).

  • Store: Place the container in a -20°C or -80°C freezer that is not subject to frequent temperature fluctuations.

Section 3: Troubleshooting Guide
Observed ProblemPotential Cause(s)Recommended Action(s)
Compound has turned yellow/brown. Oxidative and/or Photodegradation: Prolonged exposure to air and/or light.1. Perform an analytical check (HPLC, LC-MS) to quantify the purity. 2. If purity is compromised, consider re-purification (e.g., recrystallization or column chromatography) if feasible. 3. Discard and use a fresh aliquot if purity is below your experimental tolerance. 4. Review and improve storage conditions to strictly exclude light and air.
A new, more polar peak is observed in LC-MS. Hydrolysis: The compound was exposed to moisture, converting the 2-chloro group to a 2-hydroxy group.1. Confirm the identity of the new peak via mass spectrometry if possible. 2. Handle all future aliquots in a dry environment (e.g., glovebox or low-humidity room). 3. Ensure vials are tightly sealed and consider storing with a desiccant.
Inconsistent results in biological assays. Degraded Compound: The presence of degradation products can lead to altered pharmacology, or the effective concentration of the active compound is lower than calculated.1. Immediately cease use of the current stock solution and solid material. 2. Prepare a fresh solution from a new, unopened aliquot stored under Gold Standard conditions. 3. Run a purity check on the suspect material to confirm degradation. Implement stricter storage and handling protocols for all users.
Section 4: Protocol for Stability Assessment

A proactive stability study is the best way to establish an evidence-based shelf-life for the compound under your specific laboratory conditions.

Workflow for Compound Stability Assessment cluster_prep 1. Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Time-Point Analysis cluster_eval 4. Evaluation A Receive & Verify Initial Purity (T₀) B Aliquot into 12+ Vials A->B C1 Condition 1: -20°C, Inert, Dark B->C1 C2 Condition 2: 4°C, Sealed, Dark B->C2 C3 Condition 3: RT, Sealed, Light (Worst-Case) B->C3 T1 Pull Samples at T = 1, 3, 6 Months C1->T1 C2->T1 C3->T1 T2 Prepare for HPLC/LC-MS T1->T2 T3 Analyze & Quantify Purity T2->T3 D Plot Purity vs. Time T3->D E Determine Degradation Rate & Establish Shelf-Life D->E

Caption: A systematic workflow for evaluating compound stability.

Protocol 4.1: Basic Analytical Workflow for Degradation Monitoring

This method uses standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to monitor the appearance of degradation products.

  • Standard & Sample Preparation: Prepare a 1 mg/mL stock solution of your T₀ (initial, high-purity) compound in a suitable solvent like Acetonitrile or DMSO. For each time point, prepare a sample from the test condition at the same concentration.

  • HPLC Conditions (Example Method):

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has high absorbance (e.g., determined by UV-Vis spectrometry, likely around 255 nm).[10]

    • Injection Volume: 10 µL.

  • Analysis: Run the T₀ standard first to establish the retention time and peak area of the pure compound. Then, run the samples from your various storage conditions. Look for a decrease in the main peak's area (%) and the appearance of new peaks, which are indicative of degradation products. Hydrolysis products will typically elute earlier (are more polar) than the parent compound.

By implementing these scientifically grounded protocols and troubleshooting guides, researchers can significantly extend the viable shelf-life of this compound, ensuring the integrity and reproducibility of their invaluable research.

References
  • National Center for Biotechnology Information (2018). Benzothiazole heterogeneous photodegradation in nano α-Fe2O3/oxalate system under UV light irradiation. Available at: [Link]

  • Malešič, J., et al. (2005). Monitoring of Photodegradation Process of Various Benzothiazoles by HPLC and UV Spectrometry: Application of LC-MS in Photoproduct Identification. Taylor & Francis Online. Available at: [Link]

  • Chen, J., et al. (2021). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology. Available at: [Link]

  • Felis, E., et al. (2016). Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight. ResearchGate. Available at: [Link]

  • Tandlich, R., et al. (2021). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC. Available at: [Link]

  • Kuznetsov, A. A., et al. (2009). Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride. ResearchGate. Available at: [Link]

  • Mitin, A. V., et al. (2018). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • North Industrial Chemicals (2024). Discover the best practices for safely storing acetic acid. Available at: [Link]

  • Greenfield Global (2019). Safety Data Sheet: Acetic-Acid. Available at: [Link]

  • ResearchGate (2020). Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen. Available at: [Link]

  • Cargo Handbook (2023). Acetic Acid. Available at: [Link]

  • ResearchGate (2015). Water-Promoted Chlorination of 2-Mercaptobenzothiazoles. Available at: [Link]

  • Simple Solvents (2024). Storage guidelines for glacial acetic acid. Available at: [Link]

  • Redox (2020). Safety Data Sheet Acetic Acid, Glacial. Available at: [Link]

  • Wikipedia (2023). Thiazole. Available at: [Link]

  • Google Patents (1981). DE3023227A1 - METHOD FOR PRODUCING 2-CHLORINE-BENZTHIAZOLES.
  • ResearchGate (2020). Scheme 3. Oxidation of thiazoles having sulfur-containing functional groups. Available at: [Link]

  • ResearchGate (2014). An overview of analytical methods and occurrence of benzotriazoles, benzothiazoles and benzenesulfonamides in the environment. Available at: [Link]

  • ResearchGate (1995). The microbial degradation of benzothiazoles. Available at: [Link]

  • Kloepfer, A., et al. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. PubMed. Available at: [Link]

  • Synerzine (2019). SAFETY DATA SHEET Benzothiazole. Available at: [Link]

  • Ding, W.-H., et al. (2020). Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. PubMed. Available at: [Link]

  • European Chlorinated Solvents Association (2010). Guidance on Storage and Handling of Chlorinated Solvents. Available at: [Link]

  • European Chlorinated Solvents Association. Guidance on Storage and Handling of Chlorinated Solvents. Available at: [Link]

  • LookChem (2023). 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid. Available at: [Link]

  • Al-Karagoly, H., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. Available at: [Link]

  • Guo, K., et al. (2016). The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. PMC. Available at: [Link]

  • Mic, M., et al. (2022). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. PMC. Available at: [Link]

  • ResearchGate (2021). A figure showing the degradation effect of 2 (A), 4 (B), 6 (C), 8 (D),.... Available at: [Link]

  • Google Patents (1949). US2469697A - Preparation of 2-chlorobenzothiazole.
  • Der Pharma Chemica (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Available at: [Link]

  • ResearchGate (2021). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. Available at: [Link]

  • PubChem (2023). This compound. Available at: [Link]

  • ResearchGate (2014). Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole. Available at: [Link]

  • MDPI (2020). Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. Available at: [Link]

Sources

Technical Support Center: Scale-up Synthesis of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the laboratory and scale-up synthesis of this important intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical experience in process development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound typically involves a multi-step process. A common approach begins with the synthesis of a 2-amino-6-substituted benzothiazole derivative, followed by a Sandmeyer reaction to introduce the chloro group at the 2-position, and finally, modification of the 6-position substituent to the acetic acid side chain. An alternative route could involve the synthesis of the benzothiazole ring system with the acetic acid moiety already in place, followed by chlorination at the 2-position. The choice of route often depends on the availability of starting materials, scalability, and safety considerations.

Q2: What are the critical process parameters to monitor during the synthesis?

A2: Several parameters are crucial for a successful synthesis. These include:

  • Temperature control: Many of the reaction steps, particularly diazotization in the Sandmeyer reaction, are highly temperature-sensitive.[1]

  • Rate of addition of reagents: Slow and controlled addition of reagents is often necessary to manage exotherms and prevent the formation of byproducts.

  • pH control: The pH of the reaction mixture can significantly influence reaction rate and product purity, especially during work-up and isolation.

  • Agitation: Efficient mixing is critical, especially in larger reactors, to ensure homogeneity and efficient heat transfer.[2]

Q3: What are the primary safety concerns associated with this synthesis?

A3: The synthesis of this compound involves several hazardous reagents and reactions. Key safety concerns include:

  • Thionyl chloride (SOCl₂): This reagent is highly corrosive, toxic, and reacts violently with water.[3][4][5] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Diazonium salts: These intermediates in the Sandmeyer reaction can be explosive, especially when isolated in a dry state. They are typically generated and used in situ at low temperatures.[1][6]

  • Hydrogen chloride (HCl) and sulfur dioxide (SO₂) gas: These toxic gases can be evolved during chlorination reactions and require proper scrubbing.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Synthesis and Reaction Conditions

Issue 1: Low yield in the Sandmeyer reaction for the synthesis of 2-chloro-6-substituted benzothiazole.

  • Potential Causes:

    • Incomplete diazotization of the 2-aminobenzothiazole precursor.

    • Decomposition of the diazonium salt due to elevated temperatures.[1]

    • Insufficient copper(I) catalyst.[6][8]

    • Side reactions, such as the formation of biaryl byproducts.[8]

  • Recommended Solutions:

    • Optimize Diazotization: Ensure the reaction is carried out at a low temperature (typically 0-5 °C) to maintain the stability of the diazonium salt.[1] Use a slight excess of sodium nitrite and ensure it is added slowly to the acidic solution of the amine.

    • Temperature Control: Maintain strict temperature control throughout the addition of the diazonium salt solution to the copper(I) chloride solution.

    • Catalyst Loading: Ensure an adequate amount of freshly prepared copper(I) chloride is used. The use of a stoichiometric amount is sometimes employed for better reactivity.[6]

    • Monitor Reaction Progress: Use in-process controls like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product.

Issue 2: Formation of significant impurities during the chlorination of the benzothiazole ring.

  • Potential Causes:

    • Over-chlorination leading to the formation of polychlorinated species.

    • Reaction with solvent or other nucleophiles present in the reaction mixture.

    • Degradation of the starting material or product under harsh reaction conditions.

  • Recommended Solutions:

    • Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent (e.g., sulfuryl chloride or thionyl chloride).

    • Optimize Reaction Temperature: Perform the reaction at the lowest effective temperature to minimize side reactions.

    • Choice of Chlorinating Agent: Evaluate different chlorinating agents. For instance, sulfuryl chloride has been reported for the synthesis of 2-chlorobenzothiazoles.[7][9]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other unwanted side reactions.

Work-up and Purification

Issue 3: Difficulty in isolating the product from the reaction mixture.

  • Potential Causes:

    • Product is highly soluble in the work-up solvent.

    • Formation of an emulsion during aqueous work-up.

    • Co-precipitation of impurities with the product.

  • Recommended Solutions:

    • Solvent Selection: Carefully select extraction and crystallization solvents to maximize product recovery. A solvent screen is recommended.

    • Breaking Emulsions: If an emulsion forms, adding a small amount of brine or a different organic solvent can help to break it.

    • pH Adjustment: Carefully adjust the pH during work-up to ensure the product is in its desired form (e.g., the free acid or a salt) for efficient extraction or precipitation.

    • Purification Technique: Column chromatography can be an effective method for separating the desired product from closely related impurities.[10][11]

Issue 4: Product is off-color or contains colored impurities.

  • Potential Causes:

    • Formation of colored byproducts due to overheating or prolonged reaction times.[2]

    • Presence of residual metal catalysts.

    • Air oxidation of the product or impurities.

  • Recommended Solutions:

    • Charcoal Treatment: Treatment of a solution of the crude product with activated carbon can effectively remove colored impurities.

    • Recrystallization: Recrystallization from a suitable solvent system is a powerful technique for purification and color removal.

    • Chelating Agents: If residual metal catalysts are suspected, washing with a solution of a chelating agent (e.g., EDTA) may be beneficial.

Scale-up Specific Challenges

Issue 5: Poor heat transfer and localized "hot spots" in a large reactor.

  • Potential Causes:

    • Inadequate reactor design for the scale of the reaction.

    • Poor mixing leading to non-uniform temperature distribution.[2]

    • Highly exothermic reaction that is difficult to control at a larger scale.

  • Recommended Solutions:

    • Reactor Selection: Choose a reactor with an appropriate surface area-to-volume ratio and an efficient cooling system.

    • Agitation Optimization: Use an appropriate impeller design and agitation speed to ensure good mixing and heat transfer.

    • Controlled Addition: Implement a slow and controlled addition of highly reactive reagents to manage the exotherm.

    • Process Analytical Technology (PAT): Utilize in-situ monitoring tools to track reaction temperature and other critical parameters in real-time.

Issue 6: Changes in product purity and impurity profile upon scale-up.

  • Potential Causes:

    • Longer reaction or work-up times at a larger scale can lead to the formation of different or higher levels of impurities.

    • Inefficient mixing can lead to localized excesses of reagents, promoting side reactions.[2]

    • Differences in the rate of heating and cooling between lab-scale and large-scale reactors.

  • Recommended Solutions:

    • Process Understanding: Develop a thorough understanding of the reaction kinetics and the impact of process parameters on impurity formation through Design of Experiments (DoE).

    • Robust Work-up Procedure: Develop a work-up procedure that is scalable and effectively removes impurities.

    • Impurity Identification and Tracking: Identify the major impurities and track their formation throughout the process to identify the root cause.

Experimental Protocols & Data
Illustrative Protocol: Sandmeyer Reaction for 2-Chlorobenzothiazole Synthesis

This is a generalized protocol and should be adapted and optimized for the specific 6-substituted benzothiazole precursor.

  • Diazotization:

    • Dissolve the 2-amino-6-substituted benzothiazole in a suitable acidic medium (e.g., aqueous HCl) and cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate reactor, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the CuCl solution, keeping the temperature below 10 °C. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or HPLC).

  • Work-up:

    • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chlorobenzothiazole derivative.

Data Summary: Critical Parameters
ParameterLaboratory Scale (e.g., 1L flask)Pilot Scale (e.g., 50L reactor)Key Considerations for Scale-up
Reaction Temperature Easily controlled with an ice bathRequires an efficient jacketed cooling systemMonitor for exotherms; potential for runaway reaction.
Addition Time Typically minutes to an hourCan be several hoursSlower addition rate is crucial for heat management.
Mixing Speed Magnetic stirrer or overhead stirrerMechanical agitator with specific impeller designEnsure homogeneity to avoid localized concentration gradients.
Work-up Time Relatively shortSignificantly longerPotential for product degradation or increased side reactions.
Visualizations
Diagram 1: Key Synthetic Step - Sandmeyer Reaction

Sandmeyer_Reaction cluster_diazotization Diazotization (0-5 °C) cluster_sandmeyer Sandmeyer Reaction 2-Aminobenzothiazole_Derivative 2-Amino-6-substituted benzothiazole Diazonium_Salt Aryl Diazonium Salt (unstable intermediate) 2-Aminobenzothiazole_Derivative->Diazonium_Salt NaNO₂, HCl 2-Chlorobenzothiazole_Derivative 2-Chloro-6-substituted benzothiazole Diazonium_Salt->2-Chlorobenzothiazole_Derivative CuCl, HCl Troubleshooting_Workflow Start Low Yield Observed Check_Diazotization Review Diazotization Conditions Start->Check_Diazotization Check_Temp_Control Verify Temperature Control Check_Diazotization->Check_Temp_Control Yes Optimize_Diazotization Optimize NaNO₂ Stoichiometry and Addition Rate Check_Diazotization->Optimize_Diazotization No Check_Catalyst Assess Catalyst Activity/Loading Check_Temp_Control->Check_Catalyst Yes Improve_Cooling Enhance Reactor Cooling and Monitoring Check_Temp_Control->Improve_Cooling No Use_Fresh_Catalyst Use Freshly Prepared CuCl Check_Catalyst->Use_Fresh_Catalyst No Resolution Yield Improved Check_Catalyst->Resolution Yes Optimize_Diazotization->Check_Temp_Control Improve_Cooling->Check_Catalyst Use_Fresh_Catalyst->Resolution

Caption: A decision tree for troubleshooting low yields in the Sandmeyer reaction.

Safety Precautions

Handling Thionyl Chloride (SOCl₂):

  • Engineering Controls: Always handle thionyl chloride in a chemical fume hood with a properly functioning sash. Ensure a safety shower and eyewash station are readily accessible. [3]* Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat. A respirator may be required for certain operations. * Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials such as acids and bases. [3]Keep containers tightly closed.

  • Spills: In case of a spill, evacuate the area. Use an absorbent material that does not react with thionyl chloride (e.g., sand, diatomaceous earth) for containment. Do not use water. [5][12]* First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention. [4] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. [3][4] * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [3] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [3][4] Handling Diazonium Salts:

  • In Situ Generation: Whenever possible, generate and use diazonium salts in situ without isolation.

  • Temperature Control: Maintain low temperatures (0-5 °C) to prevent decomposition.

  • Avoid Friction and Shock: Solid diazonium salts can be shock-sensitive and explosive. Avoid any actions that could cause friction or shock.

References

  • BenchChem. (n.d.). Navigating the Challenges of Large-Scale 4-Benzothiazolol Synthesis: A Technical Support Guide.
  • Fisher Scientific. (2009). SAFETY DATA SHEET: Thionyl chloride.
  • National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: Thionyl chloride.
  • SAS Publishers. (n.d.). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole.
  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.
  • Loba Chemie. (n.d.). THIONYL CHLORIDE AR.
  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.
  • Google Patents. (n.d.). DE3023227A1 - METHOD FOR PRODUCING 2-CHLORINE-BENZTHIAZOLES.
  • Reddit. (2024). Sandmeyer type reaction troubleshoot.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.
  • MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • MDPI. (2025). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • PHARMD GURU. (n.d.). 32. SANDMEYERS REACTION.
  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
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  • Google Patents. (n.d.). EP0103817B1 - Process for the preparation of 2-chloro-benzothiazole.
  • Google Patents. (n.d.). US2469697A - Preparation of 2-chlorobenzothiazole.
  • Indian Journal of Chemistry. (n.d.). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives.
  • ChemicalBook. (n.d.). 2-Chlorobenzothiazole synthesis.
  • Preprints.org. (2025). Recent Advancement in the Development of Benzothiazole as Anticancer Agents.
  • Chemical Methodologies. (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities.
  • RSC Publishing. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
  • PubMed Central. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
  • ResearchGate. (n.d.). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review.
  • National Institutes of Health. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
  • Asian Publication Corporation. (n.d.). Synthesis and Structural Characterization of Process Related Impurities of Mirabegron.
  • Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis.

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Minimizing impurities in the synthesis of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid. It is structured as a series of troubleshooting questions and answers to directly address common challenges and impurities encountered during the synthesis, ensuring a higher purity final product. Our approach is grounded in mechanistic principles and validated protocols to empower you with the expertise to navigate this multi-step synthesis effectively.

Visualizing the Pathway: A Proposed Synthetic Route

The synthesis of this compound is a multi-step process. A plausible and efficient route is outlined below, starting from commercially available 4-aminophenylacetic acid. Each step presents unique challenges in impurity control.

Synthetic_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Thiocyanation & Cyclization cluster_2 Step 3: Sandmeyer Reaction cluster_3 Step 4: Hydrolysis A 4-Aminophenylacetic acid B Ethyl 4-aminophenylacetate A->B EtOH, H₂SO₄ (cat.) C Ethyl 2-amino-6-(ethoxycarbonylmethyl)benzo[d]thiazole B->C KSCN, Br₂ in AcOH D Ethyl 2-chloro-6-(ethoxycarbonylmethyl)benzo[d]thiazole C->D 1. NaNO₂, HCl 2. CuCl, HCl E This compound (Target) D->E LiOH, THF/H₂O

Caption: Proposed synthetic route for this compound.

Frequently Asked Questions & Troubleshooting Guide

Step 1: Esterification of 4-Aminophenylacetic Acid

Question 1: My esterification of 4-aminophenylacetic acid is incomplete, leaving significant starting material. How can I drive the reaction to completion?

Answer: Incomplete conversion during Fischer esterification is a common issue due to the reversible nature of the reaction.

  • Underlying Cause: The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process. To favor product formation, the equilibrium must be shifted to the right, according to Le Chatelier's principle.

  • Troubleshooting Protocol:

    • Water Removal: The most effective strategy is to remove water as it forms. This can be achieved by:

      • Using a Dean-Stark apparatus with a suitable solvent that forms an azeotrope with water (e.g., toluene or cyclohexane).

      • Employing a drying agent, such as molecular sieves (3Å or 4Å), directly in the reaction mixture.

    • Excess Alcohol: Use a large excess of ethanol. Since ethanol is often used as the solvent, this is a cost-effective way to shift the equilibrium.

    • Catalyst Loading: Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used. Typically, 1-5 mol% is sufficient.

    • Alternative Reagents: For a more robust, non-equilibrium-based approach, consider converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ethanol. This method is generally higher yielding but involves harsher reagents.[1]

ParameterStandard Fischer EsterificationWith Water RemovalAcid Chloride Route
Reagents 4-Aminophenylacetic acid, Ethanol, H₂SO₄4-Aminophenylacetic acid, Ethanol, H₂SO₄, Toluene1. 4-Aminophenylacetic acid, SOCl₂ 2. Ethanol
Conditions RefluxReflux with Dean-Stark0 °C to RT
Typical Yield 60-70%>90%>95%
Key Impurity Unreacted starting materialMinimalMinimal
Step 2: Thiocyanation and Cyclization

Question 2: During the formation of the 2-aminobenzothiazole ring, I am observing a mixture of products and a low yield. What are the likely side reactions and how can I minimize them?

Answer: The synthesis of 2-aminobenzothiazoles from anilines, thiocyanate, and bromine is a robust reaction but requires careful control of conditions to avoid side products.[2]

  • Underlying Cause: This reaction proceeds through the in-situ formation of thiocyanogen ((SCN)₂), which then reacts with the aniline. The resulting N-arylthiourea undergoes bromine-mediated oxidative cyclization.[2] Side reactions can include the formation of regioisomers (if the aniline is unsymmetrically substituted), over-bromination of the aromatic ring, and the formation of disulfide byproducts.

  • Troubleshooting Protocol:

    • Temperature Control: The initial reaction of bromine with potassium thiocyanate is exothermic. Maintain a low temperature (0-5 °C) during the addition of bromine to prevent the decomposition of thiocyanogen and control the reaction rate.

    • Stoichiometry: Use a slight excess of potassium thiocyanate to ensure complete conversion of the aniline. However, a large excess of bromine should be avoided as it can lead to bromination of the aromatic ring.

    • Reaction Time and Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prolonged reaction times can lead to the formation of degradation products.

    • Purification: The crude product may contain unreacted starting materials and side products. Purification by recrystallization from a suitable solvent (e.g., ethanol) is often effective.

Impurity_Formation_Step2 A Ethyl 4-aminophenylacetate B Desired Product: Ethyl 2-amino-6-(ethoxycarbonylmethyl)benzo[d]thiazole A->B Controlled Conditions (Low Temp, Stoichiometry) C Impurity 1: Over-brominated product A->C Excess Bromine D Impurity 2: Disulfide byproduct A->D Side reaction

Caption: Potential impurity pathways in Step 2.

Step 3: Sandmeyer Reaction

Question 3: The Sandmeyer reaction to convert the 2-amino group to a 2-chloro group is giving me a low yield and a significant amount of a hydroxylated byproduct. How can I improve this step?

Answer: The Sandmeyer reaction, while powerful, is known for its sensitivity and potential for side reactions.[3][4][5] The formation of the 2-hydroxybenzothiazole (benzothiazolone) is a common issue.

  • Underlying Cause: The Sandmeyer reaction involves the diazotization of an aromatic amine to form a diazonium salt, followed by a copper(I)-catalyzed substitution.[3][6] The diazonium salt is unstable and can react with water to form a phenol-type product, in this case, the 2-hydroxybenzothiazole. This is a radical-nucleophilic aromatic substitution, and side reactions leading to biaryl compounds can also occur.[3][5]

  • Troubleshooting Protocol:

    • Low Temperature: The diazotization step must be carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

    • Anhydrous Conditions: While the reaction is typically run in aqueous acid, minimizing excess water can reduce the formation of the hydroxylated byproduct.

    • Catalyst and Reagent Purity: Use freshly prepared copper(I) chloride. The purity of the sodium nitrite is also critical.

    • Controlled Addition: Add the cold diazonium salt solution slowly to the copper(I) chloride solution to maintain a low concentration of the diazonium salt and control the evolution of nitrogen gas.

    • pH Control: Maintain a strongly acidic environment during diazotization to prevent the formation of diazoamino compounds.

ParameterRecommended ConditionRationale
Diazotization Temperature 0-5 °CStabilizes the diazonium salt
Reagents Freshly prepared CuCl, high-purity NaNO₂Ensures catalyst activity and prevents side reactions
Addition Rate Slow, controlled addition of diazonium saltManages exotherm and minimizes side reactions
pH Strongly acidic (e.g., concentrated HCl)Prevents unwanted coupling reactions
Step 4: Hydrolysis

Question 4: During the final hydrolysis of the ethyl ester, I am also observing hydrolysis of the 2-chloro group, leading to the formation of 2-hydroxy-6-(carboxymethyl)benzo[d]thiazole. How can I achieve selective hydrolysis?

Answer: The 2-chloro group on the benzothiazole ring is susceptible to nucleophilic substitution, including hydrolysis, especially under harsh conditions.

  • Underlying Cause: The electron-withdrawing nature of the thiazole ring makes the 2-position electrophilic and thus prone to attack by nucleophiles like hydroxide ions. Basic conditions strong enough to hydrolyze the ester can also lead to the unwanted hydrolysis of the 2-chloro substituent.

  • Troubleshooting Protocol:

    • Mild Base: Use a milder base for the hydrolysis. Lithium hydroxide (LiOH) is often preferred over sodium or potassium hydroxide as it can be effective at lower temperatures.

    • Temperature Control: Perform the hydrolysis at room temperature or even lower (e.g., 0 °C) to minimize the rate of the unwanted nucleophilic aromatic substitution.

    • Reaction Time: Monitor the reaction closely by TLC or HPLC to stop the reaction as soon as the ester is consumed, preventing prolonged exposure to the basic conditions.

    • Acid-Catalyzed Hydrolysis: As an alternative, consider acid-catalyzed hydrolysis (e.g., using aqueous HCl or H₂SO₄). While this may require heating, it can sometimes be more selective for ester hydrolysis over the hydrolysis of the 2-chloro group. However, this needs to be experimentally verified for this specific substrate.

Hydrolysis_Selectivity A Ethyl 2-chloro-6-(ethoxycarbonylmethyl)benzo[d]thiazole B Target Product: This compound A->B Mild Conditions (LiOH, RT) C Impurity: 2-Hydroxy-6-(carboxymethyl)benzo[d]thiazole A->C Harsh Conditions (e.g., NaOH, Heat)

Caption: Selective hydrolysis to minimize byproduct formation.

General Purification Strategies

Question 5: What are the best general strategies for purifying the intermediates and the final product in this synthesis?

Answer: A multi-pronged approach to purification is often necessary.

  • Crystallization: This is the preferred method for purifying solid intermediates and the final product. A careful selection of the solvent system is crucial. For the final carboxylic acid product, a mixed solvent system like ethanol/water or ethyl acetate/hexane may be effective.

  • Column Chromatography: For difficult separations or for removing closely related impurities, silica gel column chromatography is a powerful tool. A gradient elution with a solvent system such as hexane/ethyl acetate is commonly used.[7]

  • Acid-Base Extraction: The final product is a carboxylic acid and can be purified by dissolving the crude material in a weak base (e.g., sodium bicarbonate solution), washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure product.

References

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules. [Link]

  • Ethyl 4-Aminophenylacetate (5438-70-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Chemchart. [Link]

  • Jacobsen epoxidation. OpenOChem Learn. [Link]

  • Jacobsen epoxidation. Wikipedia. [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. ResearchGate. [Link]

  • Synthesis of a. 4-mercapto-phenyl-acetic acid. PrepChem.com. [Link]

  • The Role of Ethyl 4-Aminophenylacetate in Pharmaceutical Synthesis. Pharmaceutical Intermediate Supplier. [Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. MDPI. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • The Mechanistic Basis for Electronic Effects on Enantioselectivity in the (salen)Mn(III)-Catalyzed Epoxidation Reaction. Journal of the American Chemical Society. [Link]

  • Synthesis of ethyl p-aminophenylacetate. PrepChem.com. [Link]

  • Jacobsen-Katsuki Epoxidation. Organic Chemistry Portal. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]

  • Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. [Link]

  • 17.3. Reactions involving arenediazonium salts. Organic Chemistry II - Lumen Learning. [Link]

  • Jacobsen-Katsuki Epoxidations. Wipf Group. [Link]

  • Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. [Link]

  • Triple Function of 4-Mercaptophenylacetic Acid Promotes One-Pot Multiple Peptide Ligation. PubMed. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PMC. [Link]

  • Benzothiazole derivative. SlideShare. [Link]

  • 4-Aminophenylacetic acid | C8H9NO2 | CID 14533. PubChem. [Link]

  • An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation. Request PDF - ResearchGate. [Link]

  • Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal. [Link]

  • On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. PubMed. [Link]

  • Cyanogen Bromide-Induced Chemical Ligation: Mechanism and Optimization of the Reaction Conditions. ResearchGate. [Link]

  • A solid-phase route to N-cyanoamides. PubMed. [Link]

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Validation & Comparative

In Vitro Validation of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic Acid: A Comparative Guide to Assessing Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid, a novel benzothiazole derivative, as a potential anti-inflammatory agent. We will outline a series of experiments to characterize its biological activity, benchmark it against a known standard, Indomethacin, and elucidate its potential mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of therapeutic candidates.

Introduction: The Therapeutic Potential of Benzothiazole Derivatives

Benzothiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. The benzothiazole nucleus is a common scaffold in molecules exhibiting anticancer, antimicrobial, and anti-inflammatory activities. Given this precedent, novel derivatives such as this compound warrant thorough investigation to determine their therapeutic potential and mechanism of action.

This guide will focus on a systematic in vitro approach to validate the anti-inflammatory properties of this novel compound. Our experimental design is structured to first establish its cytotoxic profile, then to quantify its anti-inflammatory efficacy, and finally to probe its effect on key inflammatory signaling pathways. For comparative purposes, we will use Indomethacin, a well-characterized nonsteroidal anti-inflammatory drug (NSAID), as a positive control and benchmark.

Experimental Workflow: A Step-by-Step Validation Cascade

The in vitro validation of a novel anti-inflammatory compound follows a logical progression from broad cellular effects to specific molecular targets. Our proposed workflow ensures that each step builds upon the last, providing a comprehensive and self-validating picture of the compound's biological activity.

G A Phase 1: Cytotoxicity Profiling B Phase 2: Primary Efficacy Screening A->B Determine non-toxic concentration range C Phase 3: Mechanistic Investigation B->C Confirm anti-inflammatory activity D Data Analysis & Candidate Assessment C->D Elucidate mechanism of action G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates iNOS iNOS Gene Expression Nucleus->iNOS NO Nitric Oxide iNOS->NO

Caption: Simplified diagram of the LPS-induced NF-κB signaling pathway leading to nitric oxide production.

To investigate the effect of our novel compound on this pathway, we can use a Western blot to measure the levels of key proteins.

Protocol: Western Blot for IκBα Degradation and iNOS Expression
  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound (at its IC50 concentration) for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes (for IκBα) or 24 hours (for iNOS).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against IκBα, iNOS, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

Hypothetical Data Summary: Western Blot Analysis
Treatment GroupRelative IκBα LevelRelative iNOS Level
Control1.000.05
LPS (1 µg/mL)0.251.00
LPS + this compound (12.5 µM)0.750.30
LPS + Indomethacin (25.8 µM)0.450.55

This hypothetical data indicates that this compound inhibits the LPS-induced degradation of IκBα and the subsequent expression of iNOS more effectively than Indomethacin at their respective IC50 concentrations. This provides strong evidence that its anti-inflammatory activity is mediated, at least in part, through the suppression of the NF-κB signaling pathway.

Conclusion and Future Directions

The in vitro validation workflow presented here provides a robust framework for characterizing the biological activity of novel anti-inflammatory compounds like this compound. Based on our hypothetical data, this compound demonstrates superior potency in inhibiting nitric oxide production compared to Indomethacin, with its mechanism of action likely involving the inhibition of the NF-κB pathway.

These promising in vitro results would justify further investigation, including:

  • Cytokine profiling: Assessing the compound's effect on the production of other pro-inflammatory cytokines such as TNF-α and IL-6.

  • Enzyme inhibition assays: Directly measuring the compound's inhibitory activity against cyclooxygenase (COX) enzymes, the primary targets of NSAIDs like Indomethacin.

  • In vivo studies: Evaluating the compound's efficacy and safety in animal models of inflammation.

By following a systematic and comparative approach, researchers can efficiently and effectively validate novel therapeutic candidates, paving the way for the development of next-generation anti-inflammatory drugs.

References

  • Title: Benzothiazole: The Molecule of Diverse Biological Importance Source: Mini-Reviews in Medicinal Chemistry URL: [Link]

  • Title: A comprehensive review on the multifaceted biological applications of benzothiazole derivatives Source: Journal of Molecular Structure URL: [Link]

  • Title: The NF-κB signaling pathway in inflammation Source: Cold Spring Harbor Perspectives in Biology URL: [Link]

A Comparative Efficacy Analysis of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid and Other Benzothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

Benzothiazole, a bicyclic heterocyclic compound, represents a cornerstone in the field of medicinal chemistry.[1] Its rigid structure, composed of a benzene ring fused to a thiazole ring, provides an ideal scaffold for the development of a diverse array of therapeutic agents. The versatility of the benzothiazole nucleus allows for substitutions at various positions, most notably at the C-2 and C-6 positions, which significantly influences its biological activity.[2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities, among others.[3][4] This guide provides a comparative analysis of the efficacy of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid in relation to other prominent benzothiazole derivatives, supported by experimental data and structure-activity relationship (SAR) studies.

Focus Compound: this compound

While extensive, peer-reviewed biological data on this compound is not widely available in the public domain, an analysis of its structural features, based on established SAR principles for the benzothiazole class, can provide valuable insights into its potential therapeutic efficacy.

  • The 2-Chloro Substitution: The presence of a halogen, specifically a chloro group, at the C-2 position of the benzothiazole ring is a common feature in derivatives with notable biological activity. Halogens are known to modulate the electronic and lipophilic properties of a molecule, which can enhance its ability to cross cell membranes and interact with biological targets.[4] For instance, several 2-chlorobenzothiazole derivatives have been investigated as precursors in the synthesis of pharmacologically active compounds.[4]

  • The 6-Acetic Acid Substitution: Substitution at the C-6 position is a critical determinant of the biological activity of benzothiazoles.[2] The presence of an acetic acid moiety introduces a carboxylic acid group, which can participate in hydrogen bonding and ionic interactions with biological targets such as enzymes and receptors. This functional group can also significantly impact the pharmacokinetic properties of the compound, such as its solubility and distribution. While specific data for the 6-acetic acid substitution is limited, other 6-substituted benzothiazoles have shown potent biological effects. For example, 2-amino-6-substituted benzothiazoles are a well-studied class with significant anticancer and antimicrobial properties.[1]

Based on these structural characteristics, this compound holds potential for biological activity, warranting further investigation. Its efficacy would likely be contingent on the specific therapeutic area and the biological targets involved.

Comparative Efficacy: Benzothiazoles in Anticancer Therapy

Benzothiazole derivatives have emerged as a promising class of anticancer agents, with some compounds demonstrating potent and selective activity against various cancer cell lines.[3] Their mechanisms of action are diverse and can involve the inhibition of key enzymes, induction of apoptosis, and disruption of cell signaling pathways.[1]

Quantitative Comparison of Anticancer Activity
Derivative ClassCompound ExampleCancer Cell LineIC50 (µM)Reference
2-Arylbenzothiazoles2-(4-Aminophenyl)benzothiazoleMCF-7 (Breast)0.024[1]
2-Amino-6-substituted2-Amino-6-fluorobenzothiazole hydrazoneHeLa (Cervical)2.41[1]
2-Amino-6-substituted2-Amino-6-chlorobenzothiazole derivativeA549 (Lung)Potent Derivative[1]
2-Thio-substitutedN-(5-Bromopyridin-2-yl)-2-(6-(2-chloroacetamido)benzo[d]thiazol-2-ylthio)acetamideSKRB-3 (Breast)0.0012[5]
2-Thio-substitutedN-(5-Bromopyridin-2-yl)-2-(6-(2-chloroacetamido)benzo[d]thiazol-2-ylthio)acetamideSW620 (Colon)0.0043[5]

Analysis: The data clearly indicates that substitutions at the C-2 and C-6 positions are critical for anticancer potency. The exceptionally low IC50 values for some 2-thio-substituted derivatives highlight the potential of this class. The presence of a halogen at the 6-position, as seen in the potent 2-amino-6-chlorobenzothiazole derivative, suggests that this compound could also exhibit cytotoxic activity, although this needs to be experimentally verified.

Mechanism of Action: Induction of Apoptosis

A common mechanism by which anticancer benzothiazoles exert their effect is through the induction of apoptosis, or programmed cell death. This is often mediated through the modulation of key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[1]

apoptosis_pathway Benzothiazole Anticancer Benzothiazole Derivative Receptor Cell Surface Receptor Benzothiazole->Receptor Inhibits PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Caspases Caspase Activation Akt->Caspases Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: PI3K/Akt signaling pathway inhibition by some anticancer benzothiazoles.

Comparative Efficacy: Benzothiazoles in Anti-inflammatory Therapy

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Benzothiazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing significant activity. The proposed mechanisms of action include the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokine production.

Quantitative Comparison of Anti-inflammatory Activity
Derivative ClassCompound ExampleAssay% InhibitionReference
2-Amino-substituted2-Amino benzothiazole derivativeCarrageenan-induced paw edemaComparable to Diclofenac
Thiazolidinone hybridsBenzothiazole-based thiazolidinone #3Carrageenan-induced paw edema69.57%
Thiazolidinone hybridsIndomethacin (Reference)Carrageenan-induced paw edema47%

Analysis: The benzothiazole scaffold can be effectively modified to produce potent anti-inflammatory agents. The thiazolidinone hybrids, in particular, show promising activity, surpassing that of the standard drug indomethacin in some cases. The acetic acid moiety in this compound is structurally similar to the acidic functional groups present in many non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential for this compound to exhibit anti-inflammatory effects.

Comparative Efficacy: Benzothiazoles in Antimicrobial Therapy

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Benzothiazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.

Quantitative Comparison of Antimicrobial Activity
Derivative ClassCompound ExampleTarget OrganismMIC (µg/mL)Reference
Isatin hybridsBenzothiazole-isatin derivative 41cE. coli3.1
Isatin hybridsCiprofloxacin (Reference)E. coli12.5
Sulfonamide analoguesBenzothiazole-sulfonamide 66cP. aeruginosa3.1 - 6.2
Schiff base analoguesAmino-benzothiazole Schiff base 46aE. coli15.62
Thiazole hybridsBenzothiazole-thiazole hybrid 4bFungal and Bacterial strains3.90 - 15.63

Analysis: Benzothiazole derivatives exhibit significant antimicrobial potential, with some compounds showing superior activity to the standard antibiotic ciprofloxacin against certain strains. The structural features of the benzothiazole core and its substituents are crucial for determining the spectrum and potency of antimicrobial action. The chloro-substitution in this compound could contribute to its antimicrobial profile, as halogenated compounds often exhibit enhanced antimicrobial efficacy.

Experimental Protocols

General Workflow for Synthesis and Evaluation of Benzothiazole Derivatives

Caption: General workflow for the synthesis and biological evaluation of novel benzothiazole compounds.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
  • Bacterial Suspension Preparation: Prepare a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Perform serial two-fold dilutions of the benzothiazole derivatives in a 96-well microtiter plate containing broth.

  • Inoculation: Add the bacterial suspension to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The benzothiazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents with a wide range of biological activities. While direct experimental evidence for the efficacy of this compound is currently lacking, a comprehensive analysis of the structure-activity relationships of related benzothiazole derivatives suggests its potential as a bioactive molecule. The presence of a chloro group at the 2-position and an acetic acid moiety at the 6-position are features that have been associated with anticancer, anti-inflammatory, and antimicrobial activities in other benzothiazole analogues.

Future research should focus on the synthesis and rigorous biological evaluation of this compound to elucidate its specific therapeutic potential. In vitro and in vivo studies are necessary to determine its efficacy, mechanism of action, and pharmacokinetic profile. Such investigations will not only shed light on this specific compound but also contribute to a deeper understanding of the structure-activity relationships that govern the diverse biological activities of the benzothiazole class, paving the way for the design of next-generation therapeutics.

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A Comparative Analysis of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid and Established COX-2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the potential cyclooxygenase-2 (COX-2) inhibitor, 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid, with well-established COX-2 inhibitors such as Celecoxib, Rofecoxib, and Etoricoxib. This document is intended for researchers, scientists, and professionals in drug development, offering an objective analysis supported by available experimental data and detailed methodologies.

Introduction: The Quest for Selective COX-2 Inhibition

The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, was a landmark in the development of anti-inflammatory drugs. While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection and platelet aggregation, COX-2 is inducible and its expression is significantly upregulated during inflammation, leading to the production of prostaglandins that mediate pain and swelling.[1][2] This distinction paved the way for the development of selective COX-2 inhibitors, often referred to as "coxibs," with the aim of providing the anti-inflammatory and analgesic effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing gastrointestinal side effects associated with COX-1 inhibition.[2][3]

Established COX-2 inhibitors like Celecoxib, Rofecoxib, and Etoricoxib have demonstrated clinical efficacy in treating conditions such as osteoarthritis and rheumatoid arthritis.[4][5] However, concerns regarding cardiovascular side effects have led to the withdrawal of some coxibs from the market and have fueled the ongoing search for new chemical entities with improved safety profiles and efficacy.[2][6]

The benzothiazole scaffold has emerged as a promising heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties.[7] This guide focuses on a specific benzothiazole derivative, this compound, and evaluates its potential as a COX-2 inhibitor in comparison to the established players in the field.

Mechanism of Action: Targeting the COX-2 Enzyme

All compounds discussed in this guide exert their primary therapeutic effect by inhibiting the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), a crucial precursor for various pro-inflammatory prostaglandins.[8][9] The selectivity of these inhibitors for COX-2 over COX-1 is a key determinant of their gastrointestinal safety profile.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Inhibitors Selective COX-2 Inhibitors (e.g., this compound, Celecoxib) Inhibitors->COX2 Inhibition

Caption: The inhibitory action of selective COX-2 inhibitors on the prostaglandin synthesis pathway.

Comparative Analysis: Chemical Structures and In Vitro Efficacy

A direct comparison of this compound with known COX-2 inhibitors requires an examination of their chemical structures and, most importantly, their in vitro inhibitory activity against both COX-1 and COX-2 enzymes.

Chemical Structures

The chemical structures of the compounds under review are presented below. The benzothiazole core of the investigational compound is distinct from the pyrazole, furanone, and pyridine rings found in Celecoxib, Rofecoxib, and Etoricoxib, respectively. This structural difference is the basis for its potentially unique pharmacological profile.

Structures cluster_0 This compound cluster_1 Celecoxib cluster_2 Rofecoxib cluster_3 Etoricoxib A A B B C C D D

Caption: Chemical structures of the compounds under comparison.

In Vitro COX-2 Inhibition and Selectivity

The potency of a COX inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. The selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (IC50 COX-1 / IC50 COX-2), provides a quantitative measure of a compound's preference for inhibiting COX-2. A higher SI value indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Benzo[d]thiazol Analogs (2c, 2d, 2g) Weak inhibition0.28 - 0.777.2 - 18.6[10]
Celecoxib 150.04375[11]
Rofecoxib >10000.03>33,333[12]
Etoricoxib 1.060.01106[12]

Note: The data for Benzo[d]thiazol Analogs represents a range of values for compounds 2c, 2d, and 2g as reported in the cited study.[10] The IC50 and SI values for the known inhibitors can vary between different studies and assay conditions.

From the available data, the benzo[d]thiazole analogs exhibit moderate COX-2 inhibitory activity with some degree of selectivity. While their potency and selectivity do not appear to match those of highly selective inhibitors like Rofecoxib, they are within a range that suggests potential for further optimization. The acetic acid moiety at the 6-position of the benzothiazole ring in the target compound, this compound, is a common feature in many NSAIDs and may contribute to its binding and inhibitory activity.

Experimental Protocols for Assessing COX-2 Inhibition

To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key in vitro and cell-based assays for determining COX-2 inhibition.

In Vitro COX Enzyme Inhibition Assay (Colorimetric)

This assay directly measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of the COX enzyme is measured by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a colored product that can be quantified spectrophotometrically.

InVitro_Assay cluster_workflow In Vitro COX Inhibition Assay Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B Add Enzyme, Buffer, and Inhibitor to Plate A->B C Pre-incubate to allow inhibitor binding B->C D Initiate reaction with Arachidonic Acid & TMPD C->D E Measure absorbance change over time D->E F Calculate % Inhibition and IC50 values E->F CellBased_Assay cluster_workflow Cell-Based COX-2 Inhibition Assay Workflow A Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate B Pre-treat cells with test compound or vehicle A->B C Induce COX-2 expression with LPS B->C D Incubate to allow for PGE2 production C->D E Collect cell supernatant D->E F Quantify PGE2 levels using ELISA E->F G Calculate % Inhibition and IC50 values F->G

Caption: Workflow for the cell-based COX-2 inhibition assay.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., murine macrophage cell line RAW 264.7) under standard conditions.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment and Induction:

    • Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compound or reference inhibitor. Include vehicle controls.

    • Pre-incubate the cells with the compounds for a short period (e.g., 1 hour).

    • Add LPS to the wells to induce COX-2 expression and prostaglandin synthesis.

  • PGE2 Quantification:

    • Incubate the cells for a sufficient time (e.g., 18-24 hours) to allow for PGE2 accumulation in the supernatant.

    • Carefully collect the supernatant from each well.

    • Quantify the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of PGE2 inhibition for each concentration of the test compound relative to the LPS-stimulated control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Discussion and Future Directions

The available data on benzo[d]thiazole analogs suggests that this compound warrants further investigation as a potential COX-2 inhibitor. While the in vitro potency and selectivity of the reported analogs are not as high as some of the established coxibs, the benzothiazole scaffold represents a distinct chemical class that may offer a different safety and efficacy profile.

Key Considerations for Future Research:

  • Direct In Vitro Testing: The immediate next step should be to perform in vitro COX-1 and COX-2 inhibition assays on this compound to determine its precise IC50 values and selectivity index.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on the benzothiazole ring and the acetic acid side chain could lead to the identification of more potent and selective analogs.

  • In Vivo Efficacy and Safety: Promising candidates from in vitro screening should be evaluated in animal models of inflammation and pain to assess their in vivo efficacy. Crucially, these studies should also include a thorough evaluation of gastrointestinal and cardiovascular safety.

  • Mechanism of Binding: Computational docking studies and X-ray crystallography could elucidate the binding mode of this compound within the COX-2 active site, providing a rational basis for further drug design.

Conclusion

This compound, as a representative of the benzothiazole class of compounds, presents an interesting avenue for the development of novel anti-inflammatory agents. While it is unlikely to be a direct competitor to the highly potent and selective coxibs in its current form, the unique chemical scaffold holds potential for optimization. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate this and other novel compounds in the ongoing quest for safer and more effective treatments for inflammatory conditions.

References

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A Comparative Guide to the Structure-Activity Relationship of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic Acid Analogs for Inflammation-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Among these, derivatives of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid have emerged as a promising class of anti-inflammatory agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this class of compounds, offering insights into the rational design of more potent and selective anti-inflammatory drug candidates. We will delve into the impact of structural modifications on their biological performance, supported by experimental data and detailed methodologies.

The Core Scaffold: Understanding the Pharmacophore

The parent compound, this compound, can be dissected into three key regions for SAR analysis: the 2-chloro-benzothiazole core, the acetic acid moiety at the 6-position, and the potential for substitutions on the benzene ring. The interplay of these regions dictates the molecule's interaction with biological targets, thereby influencing its anti-inflammatory efficacy.

SAR_Scaffold cluster_core Key Pharmacophoric Regions A 2-Chloro-Benzothiazole Core (Lipophilicity & Target Interaction) B Acetic Acid Moiety at C6 (Binding & Pharmacokinetics) A->B Influences C Benzene Ring (Substitution Site) B->C Spatially oriented by C->A Modifies

Caption: Key pharmacophoric regions of the this compound scaffold.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the core scaffold has revealed critical insights into the structural requirements for potent anti-inflammatory activity. While specific data for a comprehensive library of this compound analogs is not extensively published in a single source, we can synthesize findings from related benzothiazole derivatives to establish a predictive SAR model.[3][4]

The Significance of the 2-Chloro Substitution

The presence of a chlorine atom at the 2-position of the benzothiazole ring is a crucial determinant of activity. This electron-withdrawing group can influence the electronic distribution of the entire heterocyclic system, potentially enhancing its ability to interact with target proteins.

  • Impact on Potency: In related series of 2-substituted benzothiazoles, the nature of the substituent at the 2-position significantly impacts biological activity. For instance, the conversion of 2-mercaptobenzothiazoles to 2-chlorobenzothiazoles is a key step in the synthesis of various derivatives, indicating the importance of this position for further functionalization.[5]

The Role of the Acetic Acid Moiety

The acetic acid side chain at the 6-position is another critical feature, likely involved in key binding interactions with the target enzyme, such as cyclooxygenase (COX).

  • Carboxylic Acid Functionality: The acidic proton and the carbonyl group can act as hydrogen bond donors and acceptors, respectively, anchoring the molecule within the active site of the target protein.

  • Chain Length and Flexibility: The length and flexibility of the linker between the benzothiazole core and the carboxylic acid group can influence the optimal positioning of the molecule for binding.

Influence of Substituents on the Benzene Ring

Modification of the benzene portion of the benzothiazole ring provides a valuable avenue for optimizing the pharmacological profile of these analogs.

  • Electron-Withdrawing vs. Electron-Donating Groups: The introduction of electron-withdrawing groups (e.g., nitro, fluoro) or electron-donating groups (e.g., methoxy) at various positions on the benzene ring can modulate the compound's lipophilicity, electronic properties, and metabolic stability. For instance, in some series of 2-aminobenzothiazoles, compounds with electron-withdrawing groups like chloro and nitro have demonstrated significant anti-inflammatory activity.[5]

  • Positional Isomerism: The position of the substituent on the benzene ring is critical. For example, moving a chloro group from the 6- to the 5-position in some 2-aminobenzothiazole series did not significantly affect activity against certain bacterial strains, suggesting some flexibility in this region for certain biological targets.

Comparative Performance: A Data-Driven Perspective

To provide a quantitative comparison, the following table summarizes hypothetical anti-inflammatory activity data for a series of this compound analogs, based on extrapolated SAR principles from related compounds. The primary endpoint for comparison is the in vitro inhibition of the COX-2 enzyme, a key mediator of inflammation.

Compound IDR1 (at C2)R2 (on Benzene Ring)R3 (Acetic Acid Moiety)In Vitro COX-2 Inhibition (IC50, µM)
Parent ClH-CH2COOH5.2
Analog A HH-CH2COOH15.8
Analog B Cl5-F-CH2COOH2.1
Analog C Cl7-NO2-CH2COOH3.5
Analog D ClH-COOH8.9
Analog E ClH-CH(CH3)COOH6.4
Analog F BrH-CH2COOH4.8

Disclaimer: The data presented in this table is illustrative and based on established SAR principles for benzothiazole derivatives. Specific experimental validation is required.

Experimental Protocols for Evaluation

To ensure scientific rigor and reproducibility, detailed experimental protocols for the synthesis and biological evaluation of these analogs are provided below.

General Synthesis of this compound Analogs

The synthesis of the target compounds typically involves a multi-step process, starting from appropriately substituted anilines.

Synthesis_Workflow A Substituted p-Aniline B Reaction with KSCN/Br2 A->B C 2-Amino-6-substituted-benzothiazole B->C D Diazotization & Sandmeyer Reaction C->D E 2-Chloro-6-substituted-benzothiazole D->E F Introduction of Acetic Acid Moiety E->F G Target Analog F->G

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Protocol:

  • Synthesis of 2-Amino-6-substituted-benzothiazole: A solution of the appropriately substituted p-aniline in a suitable solvent (e.g., glacial acetic acid) is treated with potassium thiocyanate followed by the dropwise addition of bromine. The reaction mixture is stirred, and the resulting 2-aminobenzothiazole derivative is isolated and purified.

  • Synthesis of 2-Chloro-6-substituted-benzothiazole: The 2-aminobenzothiazole derivative is subjected to a Sandmeyer reaction. This typically involves diazotization with sodium nitrite in the presence of a strong acid, followed by treatment with a copper(I) chloride solution to replace the amino group with a chlorine atom.

  • Introduction of the Acetic Acid Moiety: The 6-substituted-2-chlorobenzothiazole can be functionalized at the 6-position to introduce the acetic acid side chain. This may involve reactions such as the Heck reaction, Suzuki coupling, or other cross-coupling methodologies to introduce a vinyl or acetyl group, which can then be further manipulated to yield the desired acetic acid moiety.

In Vitro COX-2 Inhibition Assay

The anti-inflammatory activity of the synthesized analogs is primarily assessed by their ability to inhibit the COX-2 enzyme.

Protocol:

  • Enzyme and Substrate Preparation: Human recombinant COX-2 enzyme is prepared in a suitable buffer. The substrate, arachidonic acid, is also prepared in an appropriate solvent.[6][7][8]

  • Incubation: The test compounds (analogs) are pre-incubated with the COX-2 enzyme at various concentrations for a defined period to allow for binding.[6]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.[6]

  • Quantification of Prostaglandin Production: The reaction is stopped after a specific time, and the amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Anti-inflammatory Activity: Acetic Acid-Induced Vascular Permeability Model

Promising compounds from the in vitro assays are further evaluated in vivo to assess their anti-inflammatory efficacy in a physiological context.[9][10][11][12]

Protocol:

  • Animal Model: Male Wistar rats are used for this study.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific time following compound administration, a dilute solution of acetic acid is injected intraperitoneally to induce vascular permeability.[9][10]

  • Dye Extravasation: A vital dye, such as Evans blue, is injected intravenously. The dye binds to plasma albumin and extravasates into the peritoneal cavity at sites of increased vascular permeability.

  • Quantification of Inflammation: The animals are euthanized, and the peritoneal fluid is collected. The amount of Evans blue dye in the peritoneal fluid is quantified spectrophotometrically, which serves as an index of the inflammatory response.

  • Efficacy Assessment: The percentage inhibition of dye leakage in the treated groups is calculated relative to the control group.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs highlights the critical role of the 2-chloro substituent, the acetic acid moiety at the 6-position, and substitutions on the benzene ring in determining their anti-inflammatory potency. The insights gained from SAR studies, coupled with robust in vitro and in vivo screening protocols, provide a strong foundation for the rational design of novel and more effective anti-inflammatory agents. Future research should focus on synthesizing a broader range of analogs with diverse substitutions to further refine the SAR model, with a particular emphasis on improving selectivity for COX-2 over COX-1 to minimize gastrointestinal side effects.

References

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. Available at: [Link]

  • Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. (2024). Available at: [Link]

  • Recent advances in the synthesis of 2-substituted benzothiazoles: a review. RSC Publishing. Available at: [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. Available at: [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflammatory Activity. (2022). International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available at: [Link]

  • Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues. (2023). National Institutes of Health. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. (2014). Der Pharma Chemica. Available at: [Link]

  • Anti‐Inflammatory Effects of Spexin on Acetic Acid‑Induced Colitis in Rats via Modulating the NF‐κB/NLRP3 Inflammasome Pathway. (2025). PubMed Central. Available at: [Link]

  • Indoximod Attenuates Inflammatory Responses in Acetic Acid-Induced Acute Colitis by Modulating Toll-like Receptor 4 (TLR4) Signaling and Proinflammatory Cytokines in Rats. MDPI. Available at: [Link]

  • Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs. (2020). PubMed. Available at: [Link]

  • In-vitro COX-1 and COX-2 enzyme inhibition assay data. ResearchGate. Available at: [Link]

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2022). National Institutes of Health. Available at: [Link]

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX. (2025). Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

  • In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. (2024). Eco-Vector Journals Portal. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, benzothiazole derivatives are of significant interest due to their wide range of pharmacological activities. This guide provides an in-depth, practical comparison of synthetic routes for 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid, a molecule with potential applications in medicinal chemistry. We will delve into a proposed synthetic pathway, offering expert insights into the rationale behind each step, and compare it with alternative methodologies. Our focus is on providing a robust, self-validating protocol grounded in established chemical principles.

Introduction to this compound

The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in drugs with activities ranging from anticancer to antimicrobial. The specific target molecule, this compound, combines the benzothiazole core with a reactive 2-chloro substituent and an acetic acid moiety at the 6-position. The 2-chloro group serves as a versatile handle for further functionalization via nucleophilic substitution, while the acetic acid group can modulate solubility and provide a point for conjugation or interaction with biological targets. Given the absence of a single, established protocol for this specific molecule, this guide proposes a logical and efficient synthetic route based on well-documented transformations of related benzothiazole derivatives.

Proposed Synthetic Route: A Step-by-Step Protocol

The proposed synthesis is a multi-step process designed for efficiency and scalability. It begins with a commercially available starting material and proceeds through key intermediates to the final product.

Synthetic_Pathway A 4-Aminophenylacetic acid B 2-Amino-6-(carboxymethyl)benzo[d]thiazole A->B KSCN, Br2, AcOH C 2-Mercapto-6-(carboxymethyl)benzo[d]thiazole B->C 1. NaNO2, H2SO4 2. KSCN D This compound C->D SO2Cl2

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 2-Amino-6-(carboxymethyl)benzo[d]thiazole

The initial step involves the construction of the benzothiazole ring from 4-aminophenylacetic acid. This reaction is a classic example of the Hugerschoff synthesis.

  • Protocol:

    • To a solution of 4-aminophenylacetic acid (1 equivalent) in glacial acetic acid, add potassium thiocyanate (2.2 equivalents).

    • Cool the mixture in an ice bath and slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 12 hours.

    • Pour the reaction mixture into a large volume of water.

    • Collect the resulting precipitate by filtration, wash with water, and dry to yield 2-amino-6-(carboxymethyl)benzo[d]thiazole.

  • Rationale: This one-pot reaction proceeds through the in situ formation of a thiocyanogen bromide electrophile, which attacks the aromatic ring of the aniline derivative. Subsequent intramolecular cyclization and tautomerization lead to the formation of the stable 2-aminobenzothiazole ring system. The use of an excess of potassium thiocyanate ensures the complete consumption of the starting aniline.

Step 2: Synthesis of 2-Mercapto-6-(carboxymethyl)benzo[d]thiazole

The conversion of the 2-amino group to a 2-mercapto group is achieved via a Sandmeyer-type reaction.

  • Protocol:

    • Suspend 2-amino-6-(carboxymethyl)benzo[d]thiazole (1 equivalent) in a mixture of sulfuric acid and water at 0-5 °C.

    • Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, dissolve potassium thiocyanate (1.5 equivalents) in water and heat to 60 °C.

    • Slowly add the cold diazonium salt solution to the hot potassium thiocyanate solution. Effervescence will be observed.

    • After the addition is complete, heat the mixture at 80 °C for 1 hour.

    • Cool the reaction mixture and collect the precipitate by filtration. Wash with water and dry to obtain 2-mercapto-6-(carboxymethyl)benzo[d]thiazole.

  • Rationale: The diazotization of the 2-amino group followed by reaction with a thiocyanate salt is a reliable method for introducing a sulfur functionality at this position. The intermediate thiocyanate is then hydrolyzed in situ to the desired mercapto compound.

Step 3: Synthesis of this compound

The final step is the chlorination of the 2-mercaptobenzothiazole intermediate.

  • Protocol:

    • Suspend 2-mercapto-6-(carboxymethyl)benzo[d]thiazole (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.

    • Cool the suspension in an ice bath and add sulfuryl chloride (SO2Cl2) (2.2 equivalents) dropwise.[1]

    • Allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Carefully quench the reaction by the slow addition of water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.

  • Rationale: Sulfuryl chloride is an effective chlorinating agent for converting 2-mercaptobenzothiazoles to their 2-chloro counterparts.[1] The reaction is generally clean and proceeds in high yield. The use of an excess of sulfuryl chloride ensures complete conversion of the starting material.

Alternative Synthetic Strategies and Comparative Analysis

While the proposed route is logical and based on established reactions, alternative pathways could be considered.

Method Starting Material Key Transformation Advantages Disadvantages
Proposed Route 4-Aminophenylacetic acidHugerschoff synthesis, Sandmeyer reaction, ChlorinationConvergent, uses readily available starting materials.Multi-step, potential for moderate overall yield.
Alternative 1 2-ChlorobenzothiazoleFriedel-Crafts acylation followed by oxidationFewer steps from a common intermediate.Risk of multiple acylations, harsh conditions for oxidation.
Alternative 2 4-Bromo-2-chlorobenzothiazolePalladium-catalyzed cross-coupling with a suitable acetic acid synthonHigh functional group tolerance, potentially high yield.Requires specialized catalysts and ligands, cost of reagents.

Alternative 1: Friedel-Crafts Acylation Approach

This approach would involve the direct functionalization of commercially available 2-chlorobenzothiazole.

Alternative_1 A 2-Chlorobenzothiazole B 1-(2-Chlorobenzo[d]thiazol-6-yl)ethan-1-one A->B Acetyl chloride, AlCl3 C This compound B->C Oxidation (e.g., Haloform reaction)

Caption: Alternative synthetic route via Friedel-Crafts acylation.

This route is shorter but presents challenges in controlling the regioselectivity of the Friedel-Crafts acylation, as substitution could occur at other positions on the benzene ring. The subsequent oxidation of the acetyl group to a carboxylic acid would require specific and potentially harsh conditions.

Alternative 2: Cross-Coupling Strategy

A more modern approach would utilize palladium-catalyzed cross-coupling.

Alternative_2 A 6-Bromo-2-chlorobenzothiazole B Ethyl 2-(2-chlorobenzo[d]thiazol-6-yl)acetate A->B Reformatsky reagent or other nucleophilic acetate equivalent, Pd catalyst C This compound B->C Hydrolysis

Caption: Alternative synthetic route via cross-coupling.

This method offers high yields and functional group tolerance but requires a pre-functionalized starting material (6-bromo-2-chlorobenzothiazole) and involves more expensive reagents and catalysts. The optimization of the cross-coupling reaction conditions could also be time-consuming.

Experimental Workflow and Characterization

A successful synthesis relies on careful execution and rigorous characterization of the products at each stage.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reaction_Setup Reaction Setup (Reagents, Solvent, Conditions) Reaction_Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Reaction_Monitoring Workup Workup (Quenching, Extraction, Washing) Reaction_Monitoring->Workup Purification Purification (Recrystallization, Chromatography) Workup->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Purity Purity Assessment (HPLC, Elemental Analysis) Spectroscopy->Purity

Caption: General experimental workflow for synthesis and characterization.

Characterization Data (Expected):

Compound Technique Expected Key Signals
2-Amino-6-(carboxymethyl)benzo[d]thiazole ¹H NMR Aromatic protons, singlet for -CH₂-, broad singlet for -NH₂.
IR N-H stretches (~3300-3400 cm⁻¹), C=O stretch (~1700 cm⁻¹).
2-Mercapto-6-(carboxymethyl)benzo[d]thiazole ¹H NMR Aromatic protons, singlet for -CH₂-, broad singlet for -SH.
IR S-H stretch (~2550 cm⁻¹), C=O stretch (~1700 cm⁻¹).
This compound ¹H NMR Aromatic protons, singlet for -CH₂-.
¹³C NMR Resonances for aromatic carbons, -CH₂-, C=O, and C-Cl.
IR C=O stretch (~1710 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹).
Mass Spec Molecular ion peak corresponding to C₉H₆ClNO₂S with characteristic isotopic pattern for chlorine.[2]

Conclusion

This guide has outlined a robust and logical synthetic pathway for this compound, providing a detailed protocol and the underlying chemical principles. By comparing this route with viable alternatives, we have highlighted the critical considerations of yield, scalability, cost, and safety that are paramount in a research and development setting. The provided framework for experimental execution and characterization serves as a comprehensive resource for scientists undertaking the synthesis of this and related benzothiazole derivatives. The successful replication of this synthesis will provide a valuable scaffold for further exploration in drug discovery and materials science.

References

  • Moon, N. S. (1949). U.S. Patent No. 2,469,697. Washington, DC: U.S.
  • Aksenov, A. V., Aksenova, I. V., Magedov, I. V., & Kornienko, A. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(8), 2192. [Link]

  • Hoechst Aktiengesellschaft. (1988). Process for the preparation of 2-chloro-benzothiazole. EP0103817B1.
  • Bayer Ag. (2001). Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole. EP0626379B1.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]

  • Al-Ostath, A. I., Al-Majid, A. M., & Barakat, A. (2021). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. Scholars Academic Journal of Biosciences, 9(11), 324-330. [Link]

  • Kumar, N., & Sharma, A. (2014). Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. ResearchGate. [Link]

  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]

  • Dogruer, D. S., Ünlü, S., Şahin, M. F., & Yqilada, E. (1998). Anti-nociceptive and anti-inflammatory activity of some (2-benzoxazolone-3-yl and 2-benzothiazolone-3-yl) acetic acid derivatives. Il Farmaco, 53(2), 80–84. [Link]

  • Aksenov, A. V., Aksenova, I. V., Magedov, I. V., & Kornienko, A. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Semantic Scholar. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

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A Senior Application Scientist's Guide to Validating Small Molecule-Target Binding Affinity: A Comparative Analysis Featuring 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the rigorous validation of a compound's binding affinity to its biological target is a cornerstone of a successful research program. This guide provides an in-depth comparison of three leading biophysical techniques—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST)—for quantifying the interaction between a small molecule, exemplified by 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid, and a putative protein target. As the specific biological target for this compound is not extensively characterized in public literature[1], this guide is framed to assist researchers who have identified a potential protein target through primary screening and are proceeding to the critical validation and characterization phase.

The choice of methodology for affinity validation is not trivial; it impacts data quality, resource allocation, and the overall trajectory of a project. This document moves beyond a simple listing of protocols to explain the causality behind experimental choices, empowering researchers to select the most appropriate technique for their specific scientific question.

Comparative Overview of Core Biophysical Techniques

The study of molecular interactions is pivotal in understanding biological systems.[2] A variety of biophysical techniques are available to quantify these interactions, each with its own set of advantages and limitations.[3][4] For the validation of small molecule-protein binding, SPR, ITC, and MST are considered industry-standard methodologies.[3]

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures molecular interactions in real time.[5] In a typical SPR experiment, one molecule (the ligand, usually a protein) is immobilized on a sensor chip, and the binding of the second molecule (the analyte, in this case, our small molecule) is monitored as it flows over the surface.[5] The binding event causes a change in the refractive index at the sensor surface, which is detected and recorded as a response in resonance units (RU).[5] A key strength of SPR is its ability to provide not only the equilibrium dissociation constant (K D ), a measure of affinity, but also the kinetic parameters of the interaction, namely the association rate (k a ) and the dissociation rate (k d ).[6]

Isothermal Titration Calorimetry (ITC) stands as the gold standard for thermodynamic characterization of binding events.[7][8] It directly measures the heat released or absorbed during a binding event.[8][9] In an ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a solution of the macromolecule (the protein target) in a sample cell.[7][10] This technique is label-free and performed in solution, measuring the interaction in the native state of the molecules.[8] A single ITC experiment can determine the binding affinity (K D ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding reaction, providing a complete thermodynamic profile of the interaction.[7][8]

MicroScale Thermophoresis (MST) is a powerful and versatile technology for analyzing biomolecular interactions in solution.[11] It measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon known as thermophoresis.[11] This movement is sensitive to changes in the size, charge, and hydration shell of the molecule. When a ligand binds to a fluorescently labeled target protein, these properties are altered, leading to a change in its thermophoretic movement. By titrating a ligand against a constant concentration of the labeled target, a binding curve can be generated to determine the K D .[12] MST is known for its low sample consumption and tolerance for various buffers and complex biological liquids.[11][13]

At-a-Glance Comparison of Techniques
FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)MicroScale Thermophoresis (MST)
Principle Change in refractive index upon binding to an immobilized ligand.[5][14]Measures heat change upon binding in solution.[7][8]Change in molecular movement in a temperature gradient upon binding.[11]
Labeling Requirement Immobilization of ligand required; analyte is label-free.Label-free.[7][8]Fluorescent labeling of one binding partner is typically required.[12][13]
Key Outputs K D , k a , k d .[6]K D , stoichiometry (n), ΔH, ΔS.[7][8]K D .[12] Kinetic parameters can also be obtained with advanced methods.[15]
Sample Consumption Low to moderate.High.Very low.[13]
Throughput Moderate to high.Low to moderate.High.
Buffer Constraints Sensitive to buffer mismatch and DMSO.[5]Requires precisely matched buffers to minimize heats of dilution.[7]Generally tolerant to various buffers and complex liquids.[13]
Major Advantage Provides kinetic data (on/off rates).[6]Provides a complete thermodynamic profile of the interaction.[8]Low sample consumption and high tolerance for different sample types.[13]
Major Disadvantage Immobilization can potentially alter protein conformation.High sample consumption; sensitive to heats of dilution.[7]Requires fluorescent labeling, which could potentially interfere with binding.

Experimental Workflows and Protocols

To ensure the trustworthiness of the generated data, each protocol described below is designed as a self-validating system, with built-in controls and checks.

Workflow for Binding Affinity Validation

The logical flow for validating the binding affinity of this compound to its target would typically follow these steps, regardless of the chosen technique.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis prep_protein Protein Expression & Purification qc Quality Control (Purity, Concentration, Aggregation) prep_protein->qc prep_compound Compound Preparation (Stock Solution in DMSO) prep_compound->qc assay_dev Assay Development & Optimization qc->assay_dev titration Binding Affinity Measurement (Titration Series) assay_dev->titration data_proc Data Processing & Curve Fitting titration->data_proc validation Validation of Results (Orthogonal Method) data_proc->validation

Caption: A generalized workflow for validating small molecule-protein binding affinity.

Surface Plasmon Resonance (SPR) Protocol

The causality behind a robust SPR experiment lies in the quality of the immobilized ligand and the precise control of the analyte concentrations.

SPR_Workflow start Start chip_prep Sensor Chip Preparation (e.g., CM5 chip activation) start->chip_prep immobilization Protein Immobilization (e.g., Amine coupling) chip_prep->immobilization blocking Blocking (Deactivate remaining active groups) immobilization->blocking analyte_prep Prepare Analyte Serial Dilution (this compound) blocking->analyte_prep binding_assay Binding Assay (Inject analyte over sensor surface) analyte_prep->binding_assay regeneration Surface Regeneration (Remove bound analyte) binding_assay->regeneration data_analysis Data Analysis (Fit sensorgrams to binding model) binding_assay->data_analysis regeneration->binding_assay Repeat for each concentration end End data_analysis->end

Caption: Step-by-step experimental workflow for a typical SPR binding assay.

Detailed Steps:

  • System Preparation:

    • Equilibrate the SPR instrument (e.g., Biacore T200) to the desired temperature (typically 25°C).[5]

    • Prepare a running buffer appropriate for the protein target, ensuring it is filtered and degassed. A common buffer is HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant). The buffer should contain a low percentage of DMSO (e.g., 1-5%) to match the analyte stock, minimizing bulk refractive index changes.

  • Ligand Immobilization:

    • Activate the surface of a CM5 sensor chip using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Inject the purified protein target (typically at 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) over the activated surface. The goal is to achieve an immobilization level that will yield a theoretical maximum analyte response (Rmax) of approximately 50-100 RU to avoid mass transport limitations.[14]

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding and bulk refractive index effects.[5]

  • Analyte Binding Analysis:

    • Prepare a serial dilution of this compound in running buffer. The concentration range should span at least two orders of magnitude around the expected K D (e.g., from 0.1x to 10x the K D ). A typical starting range for a novel compound might be 10 nM to 10 µM.

    • Inject the different concentrations of the analyte over the reference and protein-immobilized flow cells for a set association time, followed by an injection of running buffer for a set dissociation time. Include several buffer-only injections (blanks) for double referencing.

    • Between each analyte injection, regenerate the sensor surface using a mild solution (e.g., a short pulse of low pH glycine or high salt) that removes all bound analyte without denaturing the immobilized protein.

  • Data Analysis:

    • Process the raw data by subtracting the reference flow cell signal and the buffer blank signals.

    • Plot the response at equilibrium against the analyte concentration and fit the data to a steady-state affinity model to determine the K D .

    • Alternatively, fit the association and dissociation phases of the sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine k a , k d , and K D (where K D = k d /k a ).[6]

Isothermal Titration Calorimetry (ITC) Protocol

The success of an ITC experiment is critically dependent on the accuracy of concentration determination and the precise matching of buffers between the syringe and the cell.[7]

ITC_Workflow start Start sample_prep Sample Preparation (Protein in cell, Ligand in syringe) Ensure identical, degassed buffers start->sample_prep instrument_setup Instrument Setup (Set temperature, stirring speed) sample_prep->instrument_setup equilibration Thermal Equilibration instrument_setup->equilibration titration Titration (Inject ligand into protein solution) equilibration->titration data_acquisition Data Acquisition (Measure heat change per injection) titration->data_acquisition data_analysis Data Analysis (Integrate peaks, fit to binding model) titration->data_analysis data_acquisition->titration Repeat for all injections end End data_analysis->end

Caption: Step-by-step experimental workflow for a typical ITC binding assay.

Detailed Steps:

  • Sample Preparation:

    • Accurately determine the concentrations of the protein target and this compound.

    • Prepare both the protein and small molecule solutions in an identical, extensively dialyzed buffer to minimize heats of dilution.[7] The final buffer should be degassed thoroughly before use.

    • The concentration of the macromolecule in the cell is typically in the range of 10-100 µM, while the ligand concentration in the syringe should be 10-20 times higher. The choice of concentrations should aim for a 'c-value' (c = n * [Macromolecule] / K D ) between 10 and 100 for optimal curve fitting.[7]

  • Instrument Setup:

    • Thoroughly clean the sample cell and titration syringe of the ITC instrument (e.g., MicroCal PEAQ-ITC).

    • Load the protein solution into the sample cell and the small molecule solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C) and allow the system to thermally equilibrate until a stable baseline is achieved.

  • Titration Experiment:

    • Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.

    • Carry out a series of injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution, with sufficient spacing between injections to allow the signal to return to the baseline.

    • The heat change upon each injection is measured relative to a reference cell.[7]

  • Control Experiments:

    • To determine the heat of dilution, perform a control experiment by titrating the ligand from the syringe into the buffer alone in the sample cell. This value will be subtracted from the main experimental data.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the K D , stoichiometry (n), and enthalpy (ΔH).[8][10] The entropy (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(K A )).[7]

MicroScale Thermophoresis (MST) Protocol

MST experiments rely on a stable fluorescent signal and careful optimization of concentrations to ensure that binding events can be accurately detected.[12]

MST_Workflow start Start labeling Protein Labeling (e.g., with NHS-reactive fluorescent dye) start->labeling purification Purification (Remove free dye) labeling->purification sample_prep Prepare Ligand Serial Dilution purification->sample_prep mixing Mix Labeled Protein with Ligand Dilutions purification->mixing sample_prep->mixing incubation Incubation (Allow to reach binding equilibrium) mixing->incubation capillary_loading Load Samples into Capillaries incubation->capillary_loading mst_measurement MST Measurement (e.g., Monolith instrument) capillary_loading->mst_measurement data_analysis Data Analysis (Plot fluorescence change vs. concentration) mst_measurement->data_analysis end End data_analysis->end

Caption: Step-by-step experimental workflow for a typical MST binding assay.

Detailed Steps:

  • Protein Labeling:

    • Label the purified protein target with a fluorescent dye (e.g., RED-NHS dye which reacts with primary amines). The labeling ratio should be optimized to be close to 1:1 (dye:protein) to ensure that most proteins have a single label and avoid potential interference with binding.

    • Remove the excess, unconjugated dye using a size-exclusion chromatography column.

    • The final concentration of the labeled protein should be kept constant in the experiment, ideally below the expected K D .

  • Binding Assay Preparation:

    • Prepare a 16-point serial dilution of this compound in the assay buffer. The highest concentration should be at least 20-fold higher than the expected K D .

    • Mix each ligand dilution with an equal volume of the labeled protein solution. This creates a series of samples with a constant concentration of labeled protein and varying concentrations of the ligand.

    • Incubate the mixture for a sufficient time to allow the binding reaction to reach equilibrium.

  • MST Measurement:

    • Load the samples into hydrophilic or hydrophobic capillaries, depending on the nature of the protein.

    • Place the capillaries into the MST instrument (e.g., NanoTemper Monolith).

    • The instrument will apply a precise laser-induced temperature gradient and measure the change in fluorescence in the heated spot.[11][12]

  • Data Analysis:

    • The change in the normalized fluorescence (ΔF norm ) is plotted against the logarithm of the ligand concentration.

    • The resulting dose-response curve is fitted with the law of mass action to derive the K D value.[12]

Conclusion and Recommendations

Validating the binding affinity of a compound like this compound to a putative target is a multi-faceted process where the choice of technique has significant implications.

  • For initial validation and kinetic profiling: SPR is an excellent choice. It provides real-time kinetic data that can be invaluable for understanding the mechanism of binding and for lead optimization.

  • For a deep thermodynamic understanding: ITC is unparalleled. It provides a complete thermodynamic signature of the interaction, which can inform on the driving forces of binding (enthalpic vs. entropic). This information is critical for structure-activity relationship (SAR) studies.

  • For rapid screening, low sample availability, or complex biological matrices: MST offers significant advantages. Its extremely low sample consumption and high tolerance for different buffers make it ideal for challenging proteins or when material is scarce.

Ultimately, the most trustworthy validation comes from an orthogonal approach. Confirming a binding affinity with two different techniques, for instance, SPR and ITC, provides a much higher degree of confidence in the result. By understanding the principles, strengths, and weaknesses of each method, researchers can design robust experiments that yield clear, actionable data, paving the way for the successful development of novel therapeutics.

References

  • Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery.
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions.
  • MicroScale Thermophoresis. NanoTemper Technologies.
  • Isothermal Titration Calorimetry | Biomolecular Interactions Analysis. Malvern Panalytical.
  • Modern Biophysical Approaches to Study Protein–Ligand Interactions.
  • Microscale thermophoresis. Wikipedia.
  • Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis. JoVE.
  • Kinetic Microscale Thermophoresis for Simultaneous Measurement of Binding Affinity and Kinetics. PubMed.
  • Characterization of Binding Interactions Using Isothermal Titr
  • Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. PubMed.
  • Characterizing Binding Interactions by ITC. TA Instruments.
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
  • Surface Plasmon Resonance (SPR). Center for Macromolecular Interactions.
  • SPR for Characterizing Biomolecular Interactions. Rapid Novor.
  • Biophysical Approaches Determining Ligand Binding to Biomolecular Targets: Detection, Measurement and Modelling. The Royal Society of Chemistry.
  • This compound | C9H6ClNO2S | CID 10656917. PubChem.

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The Impact of Chloro Substitution on the Biological Activity of Benzothiazole Acetic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold and the Strategic Role of Halogenation

Benzothiazole, a heterocyclic scaffold composed of a benzene ring fused to a thiazole ring, represents a "privileged structure" in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] The versatility of the benzothiazole nucleus allows for structural modifications that can fine-tune its biological profile, enhancing potency and selectivity for specific molecular targets.[2][6]

Among the various synthetic modifications, halogenation—and specifically chloro substitution—has emerged as a powerful strategy. The introduction of a chlorine atom onto the benzothiazole ring or its associated moieties can dramatically alter a compound's physicochemical properties. This guide provides a comparative analysis of how chloro substitution on benzothiazole acetic acids and related derivatives modulates their biological activity, supported by experimental data and mechanistic insights for researchers in drug discovery and development.

Modulation of Anticancer Activity

The development of potent and selective anticancer agents is a primary focus of benzothiazole research. Structure-activity relationship (SAR) studies consistently demonstrate that the presence and position of chloro substituents are critical determinants of cytotoxic efficacy.

Mechanistic Impact of Chloro Groups in Oncology

The anticancer activity of benzothiazole derivatives is often attributed to their ability to interact with various cellular targets, including key enzymes and DNA.[6] Chloro substitution enhances this activity through several mechanisms:

  • Increased Lipophilicity: The chloro group increases the overall hydrophobicity of the molecule.[7] This can improve the compound's ability to cross cellular membranes and reach intracellular targets.

  • Electronic Effects: As an electron-withdrawing group, chlorine alters the electron density of the benzothiazole ring system.[8] This modification can enhance binding affinity to target proteins, such as kinases or DNA gyrase, by modifying electrostatic interactions.

  • Metabolic Stability: Chloro substitution can block sites susceptible to metabolic oxidation, thereby increasing the compound's half-life and bioavailability.

Comparative Experimental Data: Anticancer Activity

The following table summarizes data from various studies, comparing the anticancer activity (IC50 values) of chloro-substituted benzothiazole derivatives against non-chlorinated or differently substituted analogs.

Compound IDStructure/SubstitutionCancer Cell LineIC50 (µM)Reference
Derivative 1a N-(benzo[d]thiazol-2-yl)-2–(5-(1–(2-chloro phenoxy)propyl)-1,3,4-oxadiazol-2-ylthio)acetamideCCRF-CEM (Leukemia)12 ± 2[9]
Derivative 1b N-(benzo[d]thiazol-2-yl)-2–(5-(1–(3,4-dichloro phenoxy)ethyl)-1,3,4-oxadiazol-2-ylthio) acetamideCCRF-CEM (Leukemia)8 ± 1[9]
Derivative 1c Bromo-substituted analog of 1a/1bCCRF-CEM (Leukemia)> 100 (Decreased activity)[9]
Derivative 2 2–(1H-benzo[d]imidazol-2-ylthio)-N-(4-(benzo[d]thiazol-2-yl)-3-chloro phenyl) acetamideVarious Cell LinesRemarkable Activity[9]
Compound 4e Benzothiazole-acylhydrazone with chloro -substitutionA549 (Lung)0.03[10]
Cisplatin Reference DrugA549 (Lung)0.06[10]

Analysis: The data clearly indicates that chloro substitution significantly enhances anticancer potency. The move from a single chloro group (Derivative 1a) to a dichloro substitution (Derivative 1b) improved the IC50 value, demonstrating a positive correlation between the degree of chlorination and activity in this series.[9] Furthermore, replacing the chloro moiety with bromo resulted in a loss of activity, highlighting the specific contribution of chlorine.[9] Compound 4e, a chloro-substituted derivative, showed twice the potency of the standard chemotherapeutic drug cisplatin against the A549 lung cancer cell line.[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of chemical compounds.

Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The benzothiazole acetic acid derivatives are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture medium and added to the wells. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

  • Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Solubilization: The culture medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Enhancement of Antimicrobial Activity

Chloro-substituted benzothiazoles have also demonstrated significant potential as antimicrobial agents, targeting both bacteria and fungi. The electronic properties of the chlorine atom are instrumental in this context.

Comparative Experimental Data: Antimicrobial Activity

The effectiveness of antimicrobial agents is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound SeriesSubstitutionTarget Organism(s)Key FindingReference
Azo Dyes (4b) 5-chloro on benzothiazole ringS. typhimurium, K. pneumoniaIncreased antibacterial activity.[11]
N-acetyl-glucosamine conjugates (72a) 4-chloro on benzothiazole moietyS. aureus, E. coliEnhanced antibacterial activity.[11]
General SAR 4-chloro on 2-mercaptobenzothiazoleFungiIncreased antifungal activity.[7]
Benzothiazole Derivatives (1b, 1c) 2-chlorophenyl , 3-chlorophenyl BacteriaExhibited significant antibacterial activities.[12]

Analysis: Multiple studies confirm that adding a chloro group to the benzothiazole backbone enhances antimicrobial efficacy. A chloro group at the 5-position was found to increase activity against Gram-negative bacteria, while a 4-chloro substitution also boosted antibacterial effects.[11] A general structure-activity relationship review also noted that a chloro group at the 4-position specifically improves antifungal activity.[7]

Diagram: Workflow for MIC Determination

The following diagram outlines the standard workflow for determining the Minimum Inhibitory Concentration using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Serial Dilutions of Chloro-Benzothiazole in 96-Well Plate e1 Inoculate Each Well with Bacterial Suspension p1->e1 p2 Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) p2->e1 e2 Incubate Plate (e.g., 18-24h at 37°C) e1->e2 a1 Visually Inspect Wells for Turbidity (Growth) e2->a1 a2 Determine MIC: Lowest Concentration with No Visible Growth a1->a2

Caption: A standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship (SAR): The Physicochemical Rationale

The observed changes in biological activity upon chloro substitution are not arbitrary. They are rooted in fundamental principles of medicinal chemistry, primarily concerning electronic and steric effects.

  • Inductive Effect: Chlorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the aromatic ring, which can be crucial for interactions with electron-deficient pockets in a biological target.

  • Lipophilicity and Permeability: The Hansch parameter (π) for chlorine is positive, indicating it increases the lipophilicity of a molecule. This enhancement often correlates with improved membrane permeability and, consequently, better access to intracellular targets.

  • Steric Factors: The size of the chlorine atom can influence the conformation of the molecule, potentially forcing it into a more bioactive shape or, conversely, causing steric hindrance that prevents effective binding. The position of the chloro group is therefore critical.

Diagram: Impact of Chloro Substitution on the Benzothiazole Ring

This diagram illustrates the key positions on the benzothiazole ring and summarizes the general effect of chloro substitution on biological activity based on available literature.

Caption: Structure-activity relationship summary for chloro-substituted benzothiazoles.

Conclusion

References

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Comparison of analytical techniques for the characterization of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid is a key intermediate in the synthesis of various pharmacologically active compounds. Rigorous analytical characterization is imperative to ensure its identity, purity, and quality throughout the drug development process. This guide provides a comprehensive comparison of essential analytical techniques for the characterization of this molecule, offering insights into the rationale behind methodological choices and presenting illustrative experimental data. We delve into the application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, providing a framework for robust and reliable analytical assessment.

Introduction

The structural integrity and purity of pharmaceutical intermediates are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This compound, a substituted benzothiazole derivative, presents a unique analytical challenge due to its specific functional groups and potential for process-related impurities. The selection of an appropriate analytical strategy is therefore a critical decision, guided by the specific information required at different stages of development, from initial synthesis confirmation to final quality control. This document serves as a practical guide for researchers, scientists, and drug development professionals, offering a comparative analysis of key analytical techniques.

Molecular Structure

Caption: Chemical structure of this compound.

Chromatographic Techniques: Purity and Quantification

Chromatographic methods are the cornerstone for assessing the purity of pharmaceutical compounds and for quantifying their concentration. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique due to its robustness and versatility. For enhanced sensitivity and specificity, particularly in complex matrices or for impurity identification, coupling HPLC with mass spectrometry (LC-MS) is the preferred approach.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is an indispensable tool for separating the target compound from starting materials, by-products, and degradation products. The choice of stationary and mobile phases is critical for achieving optimal separation. For a molecule like this compound, a reversed-phase C18 column is a suitable starting point due to the compound's moderate polarity.

Illustrative HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 272 nm

  • Injection Volume: 10 µL

Rationale: The acidic mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on the reversed-phase column. Acetonitrile is chosen as the organic modifier for its low UV cutoff and good elution strength. A gradient elution is employed to ensure the timely elution of both the main compound and any potential impurities with a wider range of polarities. The detection wavelength of 272 nm is selected based on the UV absorbance maximum of the benzothiazole chromophore.[1]

Data Presentation: HPLC Purity Analysis
ParameterResult
Retention Time8.52 min
Purity (by area %)99.8%
Tailing Factor1.1
Theoretical Plates> 5000
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, providing a powerful tool for both quantification and structural elucidation of the main component and its impurities.[2] Electrospray ionization (ESI) is a common ionization technique for this type of molecule, and it can be operated in both positive and negative ion modes.

Illustrative LC-MS Method
  • LC System: Same as HPLC-UV method

  • MS Detector: Quadrupole Time-of-Flight (Q-TOF)

  • Ionization Mode: ESI-Negative

  • Capillary Voltage: 3.5 kV

  • Fragmentor Voltage: 120 V

  • Mass Range: m/z 50-500

Rationale: Negative ion mode is often preferred for acidic compounds like this compound as the carboxylic acid group readily deprotonates to form [M-H]⁻ ions.[2] A Q-TOF mass analyzer provides high mass accuracy, which is crucial for confirming the elemental composition of the parent ion and its fragments, aiding in the identification of unknown impurities.[1]

Data Presentation: LC-MS Impurity Profiling
Retention Time (min)[M-H]⁻ (m/z)Proposed IdentityRelative Abundance (%)
7.89211.982-(Benzo[d]thiazol-6-yl)acetic acid0.05
8.52243.95This compound99.8
9.15257.97Methyl 2-(2-chlorobenzo[d]thiazol-6-yl)acetate0.15

Workflow for Impurity Identification using LC-MS

workflow cluster_0 LC Separation cluster_1 MS Detection & Analysis a Inject Sample b Reversed-Phase HPLC a->b c ESI Source b->c Eluent d High-Resolution MS c->d e MS/MS Fragmentation d->e f Data Analysis e->f g Structure Elucidation f->g Impurity Structure

Caption: A typical workflow for impurity identification using LC-MS.

Spectroscopic Techniques: Structural Confirmation

Spectroscopic techniques are essential for the unambiguous confirmation of the chemical structure of this compound. NMR provides detailed information about the carbon-hydrogen framework, while FTIR is used to identify the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules.[3] The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a complete picture of the molecule's connectivity.

Illustrative NMR Data (in DMSO-d₆)
  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.5 (s, 1H, COOH), 8.10 (d, J=1.8 Hz, 1H, Ar-H), 7.95 (d, J=8.4 Hz, 1H, Ar-H), 7.50 (dd, J=8.4, 1.8 Hz, 1H, Ar-H), 3.80 (s, 2H, CH₂).[4][5]

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 172.5 (C=O), 153.0, 148.5, 135.0, 132.0, 127.0, 125.5, 122.0, 40.5 (CH₂).[6]

Rationale: The choice of a deuterated solvent like DMSO-d₆ is crucial as it can dissolve the compound and its acidic proton is observable. The characteristic singlet for the carboxylic acid proton at around 12.5 ppm is a key indicator. The aromatic protons show a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The singlet at 3.80 ppm corresponds to the methylene protons of the acetic acid side chain. The ¹³C NMR spectrum confirms the presence of the carbonyl carbon, the aromatic carbons, and the methylene carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7] The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.

Illustrative FTIR Data (KBr Pellet)
Wavenumber (cm⁻¹)Assignment
3300-2500 (broad)O-H stretch (carboxylic acid)
1710C=O stretch (carboxylic acid)
1605, 1480C=C stretch (aromatic)
1530C=N stretch (thiazole)
750C-Cl stretch

Rationale: The broad absorption band in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The strong absorption at 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretch. The peaks in the 1605-1480 cm⁻¹ range are typical for aromatic C=C stretching vibrations, and the absorption around 1530 cm⁻¹ can be attributed to the C=N stretching of the thiazole ring. The C-Cl stretch is expected to appear in the fingerprint region, around 750 cm⁻¹.[7]

Logical Relationship of Analytical Techniques

logical_relationship cluster_techniques Analytical Techniques a Synthesis of this compound b Preliminary Characterization a->b c Detailed Structural Elucidation b->c d Purity Assessment & Quantification b->d ftir FTIR b->ftir f Final Quality Control c->f nmr NMR c->nmr e Impurity Identification d->e d->f hplc HPLC-UV d->hplc e->f lcms LC-MS e->lcms

Caption: The logical progression and application of analytical techniques in the characterization process.

Comparison of Techniques

TechniquePrimary ApplicationAdvantagesLimitations
HPLC-UV Purity assessment, QuantificationRobust, reproducible, widely available, cost-effective.[8]Limited specificity for impurity identification, requires chromophore.
LC-MS Impurity identification, Quantification, Structural confirmationHigh sensitivity and specificity, provides molecular weight information.[2]Higher cost and complexity, potential for matrix effects.[2]
NMR Unambiguous structure elucidationProvides detailed structural information, non-destructive.[9]Lower sensitivity than MS, requires higher sample concentration, complex spectra for mixtures.
FTIR Functional group identificationFast, simple, non-destructive.[10]Provides limited structural information, not suitable for complex mixtures.

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. HPLC-UV serves as a robust method for routine purity testing and quantification. LC-MS is indispensable for the identification and characterization of impurities, providing a higher level of confidence in the purity profile. NMR spectroscopy remains the gold standard for unambiguous structural confirmation, while FTIR offers a rapid and convenient method for verifying the presence of key functional groups. By judiciously applying these complementary techniques, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.

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  • Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Co. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Synthesis-and-Characterization-of-Novel-N-(Benzo-%5B-A.-Gowda-Boja/925c2f0f443a6d910a9f5d17926955a153205094]([Link]

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Safety Operating Guide

Navigating the Disposal of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical compound extends beyond its synthesis and application to its safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid, ensuring the safety of laboratory personnel and the protection of our environment. The following protocols are grounded in established principles for handling chlorinated organic compounds and acidic hazardous waste, providing a robust framework in the absence of specific regulatory guidance for this particular substance.

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on the structural motifs of a chlorinated benzothiazole and an acetic acid group, this compound should be handled as a hazardous substance. The primary hazards are likely to include skin and eye irritation or corrosion, and potential toxicity if ingested or inhaled.[1][2] Furthermore, as a chlorinated organic compound, it is considered environmentally hazardous.[3][4]

Table 1: Recommended Personal Protective Equipment (PPE)

Protective GearSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldTo protect against splashes and airborne particles that can cause serious eye damage.[1][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact, which may cause irritation or burns.[6][7]
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or with a fume hoodTo minimize inhalation of any dusts or vapors.[6][8]

Waste Segregation and Containment: The First Line of Defense

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. Due to its chlorinated nature, this compound must not be mixed with non-halogenated solvent waste.[9]

Step-by-Step Segregation Protocol:
  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste." The container should be made of a material compatible with acidic and chlorinated compounds.

  • Labeling: The label should include the full chemical name: "this compound," the appropriate hazard symbols (e.g., corrosive, irritant, environmentally hazardous), and the date of accumulation.

  • Containment: Ensure the container is kept tightly closed when not in use and is stored in a designated, well-ventilated hazardous waste accumulation area.[1][10]

Disposal Procedure: A Step-by-Step Workflow

The recommended disposal route for chlorinated organic compounds is typically high-temperature incineration by a licensed hazardous waste disposal facility.[3][11] This method ensures the complete destruction of the compound, preventing its release into the environment.

Operational Steps for Disposal:
  • Collection: Carefully transfer the waste this compound, including any contaminated materials (e.g., weighing paper, gloves), into the designated "Halogenated Organic Waste" container.

  • Aqueous Solutions: If the waste is in an aqueous solution, it should be collected in a separate, compatible container labeled "Aqueous Halogenated Organic Waste." Do not dispose of this solution down the drain.[12] The U.S. Environmental Protection Agency (EPA) prohibits the sewer disposal of hazardous waste pharmaceuticals.[13]

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[10] The contaminated absorbent should then be collected in the designated halogenated waste container.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.[9]

  • Documentation: Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with your institution's policies and local regulations.

The Disposal Workflow: A Visual Guide

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_segregation Waste Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal start Start: Disposal of This compound assess_hazards Assess Hazards (Chlorinated, Acidic) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe waste_form Is the waste in solid or aqueous form? don_ppe->waste_form solid_waste Collect in 'Halogenated Organic Solid Waste' Container waste_form->solid_waste Solid aqueous_waste Collect in 'Aqueous Halogenated Organic Waste' Container waste_form->aqueous_waste Aqueous label_container Label Container Correctly (Name, Hazards, Date) solid_waste->label_container aqueous_waste->label_container store_safely Store in Designated Hazardous Waste Area label_container->store_safely contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_safely->contact_ehs document Document Waste Generation and Disposal contact_ehs->document end End of Procedure document->end

Caption: Disposal workflow for this compound.

Regulatory Context and Best Practices

The disposal of hazardous waste is regulated by governmental agencies such as the U.S. Environmental Protection Agency (EPA).[14][15] It is imperative to comply with all local, state, and federal regulations.[6] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[10] Given the chlorinated and acidic nature of this compound, it is prudent to manage it as a hazardous waste.

Disclaimer: This guide is intended for informational purposes and is based on best practices for handling similar chemical compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and protocols.

References

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  • Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98% - Cole-Parmer.
  • Chapter 7 - Management Procedures For Specific Waste Types - Cornell EHS.
  • Chemical Safety Data Sheet MSDS / SDS - (2-BENZOTHIAZOLYLTHIO)ACETIC ACID - ChemicalBook.
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  • EPA Regulations for Healthcare & Pharmaceuticals | Stericycle.

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A Researcher's Guide to the Safe Handling of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid. The recommendations herein are synthesized from the known hazards of its constituent chemical classes: chlorinated aromatic compounds, benzothiazole derivatives, and acetic acid derivatives. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, a cautious and comprehensive approach to personal protective equipment (PPE) and handling is paramount.

At-a-Glance: Essential Personal Protective Equipment

For immediate reference, the following table summarizes the minimum required PPE for handling this compound in a laboratory setting.

Body PartRequired PPERationale
Eyes & Face Tightly fitting chemical safety goggles and a face shieldProtects against potential splashes of a corrosive and irritating compound.[1][2][3][4]
Hands Butyl rubber or neoprene gloves (minimum 0.7 mm thickness)Provides robust protection against corrosive acetic acid derivatives and potentially irritating benzothiazole compounds.[1][4][5]
Body Long-sleeved, chemically resistant lab coat and a synthetic or rubber apronShields skin from accidental contact with a potentially corrosive and bioactive substance.[1][2]
Respiratory Use in a certified chemical fume hoodMitigates inhalation of potentially harmful aerosols or vapors.[2][3][4]

The "Why": A Deeper Dive into Hazard Analysis and PPE Selection

Understanding the rationale behind each piece of protective equipment is crucial for fostering a strong safety culture. The recommendations for handling this compound are based on an analysis of its structural components.

  • The Acetic Acid Moiety : The presence of the acetic acid group suggests that the compound may be corrosive. Acetic acid and its derivatives are known to cause severe skin burns and eye damage.[1][2][6][7] Therefore, robust protection for the eyes, face, and skin is non-negotiable.

  • The Chlorinated Benzothiazole Core : Chlorinated aromatic compounds are often associated with environmental persistence and potential toxicity.[8][9][10] Benzothiazole derivatives are a class of compounds with diverse biological activities, and some can be skin and eye irritants.[11][12][13] This dual nature necessitates careful handling to prevent both environmental release and unintended biological effects on the researcher.

The following diagram illustrates the decision-making process for selecting appropriate PPE based on these potential hazards.

PPE_Decision_Process cluster_hazards Hazard Analysis cluster_ppe PPE Selection Acetic_Acid_Moiety Acetic Acid Moiety (Potential for Corrosion) Eye_Face_Protection Eye & Face Protection (Goggles & Face Shield) Acetic_Acid_Moiety->Eye_Face_Protection Splash Hazard Hand_Protection Hand Protection (Butyl/Neoprene Gloves) Acetic_Acid_Moiety->Hand_Protection Direct Contact Body_Protection Body Protection (Lab Coat & Apron) Acetic_Acid_Moiety->Body_Protection Spills Chlorinated_Benzothiazole_Core Chlorinated Benzothiazole Core (Potential Irritant, Bioactive, Environmental Hazard) Chlorinated_Benzothiazole_Core->Eye_Face_Protection Irritation Chlorinated_Benzothiazole_Core->Hand_Protection Dermal Absorption Respiratory_Protection Respiratory Protection (Fume Hood) Chlorinated_Benzothiazole_Core->Respiratory_Protection Inhalation of Dust/Aerosol

Caption: PPE selection based on the potential hazards of the compound's chemical moieties.

Operational Plan: From Receipt to Disposal

A comprehensive safety plan extends beyond simply wearing the correct PPE. The entire lifecycle of the chemical in the laboratory must be managed to minimize risk.

Receiving and Storage
  • Inspection : Upon receipt, inspect the container for any signs of damage or leaks.

  • Storage : Store the compound in a cool, dry, and well-ventilated area.[2][4] It should be kept away from incompatible materials such as strong oxidizing agents and bases.[14] The storage location should be in a designated corrosives cabinet.

Handling and Experimental Work

All handling of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[3][4]

Step-by-Step Handling Procedure:

  • Preparation : Before handling, ensure that an eyewash station and safety shower are accessible and unobstructed.[2][4]

  • Donning PPE : Put on all required PPE as outlined in the "At-a-Glance" table.

  • Weighing : When weighing the solid compound, use a chemical-resistant spatula and weigh it onto a tared weigh boat or directly into a sealable container.

  • Solution Preparation : If preparing a solution, slowly add the compound to the solvent. Be mindful of any potential exothermic reactions.

  • Post-Handling : After handling, thoroughly wash your hands and any potentially contaminated surfaces.[14]

The following diagram outlines the recommended workflow for handling this compound.

Handling_Workflow Start Start Verify_Fume_Hood Verify Fume Hood is Operational Start->Verify_Fume_Hood Don_PPE Don All Required PPE Verify_Fume_Hood->Don_PPE Weigh_Compound Weigh Compound in Fume Hood Don_PPE->Weigh_Compound Prepare_Solution Prepare Solution in Fume Hood Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Clean_Work_Area Clean Work Area Conduct_Experiment->Clean_Work_Area Doff_PPE Doff PPE Clean_Work_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End End Wash_Hands->End

Caption: Recommended workflow for safely handling this compound.

Spill Response

In the event of a spill, it is crucial to have a clear and practiced response plan.

  • Minor Spill (in a fume hood) :

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[3]

    • Collect the contaminated absorbent material into a sealable container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood) :

    • Evacuate the laboratory immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent entry to the affected area.

Disposal Plan

Proper disposal is a critical final step in the chemical's lifecycle.

  • Waste Segregation : All waste containing this compound, including contaminated consumables and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.

  • Labeling : The waste container must be clearly labeled with the full chemical name and the words "Hazardous Waste."

  • Chlorinated Waste Stream : As a chlorinated aromatic compound, this waste may require a specific disposal route.[8][10] It is advisable to keep it in a separate waste stream from non-chlorinated solvents.[15]

  • Regulatory Compliance : All chemical waste must be disposed of in accordance with local, state, and federal regulations.[2] Consult your institution's EHS department for specific guidance.

By adhering to these comprehensive safety and handling protocols, researchers can mitigate the risks associated with this novel compound and ensure a safe and productive laboratory environment.

References

  • Disposal Methods for Chlorinated Arom
  • Personal protective equipment for handling Acetic acid;dodec-2-en-1-ol - Benchchem
  • Acetic Acid Hazards & Safety Inform
  • Acetic Acid MSDS - Flinn Scientific
  • How to Use Anhydrous Acetic Acid Safely and Effectively? - A&C Chemical
  • Safety Guidelines for Handling Glacial Acetic Acid in Labor
  • SAFETY DATA SHEET - Acetic Acid - Fisher Scientific
  • Process for destroying chlorinated aromatic compounds - Google P
  • Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing)
  • Safety Data Sheet - 2-Methyl-5-nitrobenzoic acid - Fisher Scientific
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  • New lease of life for waste PVC chlorinating arom
  • Disposal of Waste Solvents - NUS Department of Chemistry
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  • Acetic acid - SAFETY D
  • Chemical Safety Data Sheet MSDS / SDS - (2-BENZOTHIAZOLYLTHIO)ACETIC ACID - ChemicalBook
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • SAFETY DATA SHEET Acetic acid 99.85% - LOTTE BP Chemical
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.